Methyl 4-methyl-5-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methyl-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(5-8)3-4-7(9)10-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMZOZSVBKIOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40630-06-6 | |
| Record name | methyl 4-methyl-5-oxopentanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of methyl 4-methyl-5-oxopentanoate (CAS No: 40630-06-6). Due to the limited availability of experimental data in peer-reviewed literature and public databases, this document primarily summarizes computed properties and provides generalized experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting areas where further empirical investigation is required.
Chemical Identity and Physical Properties
This compound is an organic compound containing both an ester and an aldehyde functional group. Its chemical structure and basic identifiers are well-established. However, a thorough search of scientific databases reveals a significant lack of experimentally determined physical properties. The data presented below is a combination of information from chemical databases and computed values.
Table 1: Chemical Identifiers for this compound [1]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | methyl 4-formylpentanoate, Pentanoic acid, 4-methyl-5-oxo-, methyl ester |
| CAS Number | 40630-06-6 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Canonical SMILES | CC(CCC(=O)OC)C=O |
| InChI Key | BNMZOZSVBKIOIW-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| XLogP3 | 0.4 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
Note: No experimental data for boiling point, melting point, density, or solubility were found in the public domain for this compound.
Spectroscopic and Analytical Data
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR | Signals corresponding to the aldehyde proton (CHO), the methoxy protons (OCH₃), the methyl protons (CH₃), the methine proton (CH), and the methylene protons (CH₂). |
| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, the ester carbonyl carbon, the methoxy carbon, the methyl carbon, the methine carbon, and the methylene carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the aldehyde and the ester, and C-H stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (144.17 g/mol ) and fragmentation patterns consistent with the structure. |
Reactivity and Stability
The reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the methyl ester.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and the formation of imines, acetals, and cyanohydrins. It can also participate in carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and can react with nucleophiles at the carbonyl carbon.
Information regarding the specific stability and storage conditions for this compound is not widely available. General best practices for storing aldehydes and esters, which includes keeping them in a cool, dry place away from strong oxidizing agents and acids or bases, should be followed.
Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Experimental Protocols (Hypothetical)
As no specific experimental protocols for the synthesis and analysis of this compound were found, this section provides a generalized, hypothetical workflow based on standard organic chemistry techniques.
Synthesis Workflow
A plausible synthetic route to this compound could involve the oxidation of a corresponding primary alcohol or the esterification of the corresponding carboxylic acid. The following diagram illustrates a hypothetical synthetic workflow.
Caption: A generalized workflow for the synthesis of this compound.
Analytical Workflow
Following synthesis and purification, the identity and purity of the compound would be confirmed using a standard suite of analytical techniques.
Caption: A standard workflow for the analytical characterization of a synthesized organic compound.
Biological Activity and Signaling Pathways
A comprehensive search of the scientific literature and biological databases did not yield any information on the biological activity of this compound or its involvement in any signaling pathways. This represents a significant knowledge gap and an area for potential future research.
References
An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate
CAS Number: 40630-06-6
This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical and Physical Properties
This compound is a keto-ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 40630-06-6 | [2] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 4-formylpentanoate, 4-Methyl-5-oxopentanoic acid methyl ester | [1] |
| Purity | >98% (commercially available) | [2] |
Synthesis and Experimental Protocols
A plausible synthetic pathway is illustrated in the workflow diagram below. This would involve the conjugate addition of a methylmalonate equivalent to acrolein, followed by decarboxylation and esterification.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not widely published. However, based on its chemical structure, the following characteristic signals can be predicted:
-
¹H NMR: Signals corresponding to the methyl ester protons, the aldehydic proton, the methine proton at the C4 position, and the methylene protons at the C2 and C3 positions.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and aldehyde, the methoxy carbon, and the carbons of the aliphatic chain.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and aldehyde groups.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of a methyl ester and an aldehyde.
Applications in Drug Development and Organic Synthesis
As a bifunctional molecule containing both a keto and an ester group, this compound is a versatile intermediate for the synthesis of more complex molecules. Keto-esters are valuable precursors in the synthesis of various heterocyclic compounds and can be used to build the carbon skeleton of potential drug candidates.
The aldehyde functionality allows for a variety of chemical transformations, including reductive amination to introduce nitrogen-containing moieties, and aldol or Knoevenagel condensations to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters.
While specific examples of the direct use of this compound in the synthesis of known drugs are not prominent in the literature, its structural motifs are present in various biologically active molecules. For instance, derivatives of pentanoic acid have been explored for their antibacterial activity.[5] Michael adducts, in general, are recognized as important building blocks for potential analgesic drugs.[6][7]
Signaling Pathways and Biological Evaluation
Currently, there is no published research detailing the interaction of this compound with specific biological signaling pathways. A comprehensive biological evaluation of this compound has not been reported in the available scientific literature. Further research would be required to determine its bioactivity and potential as a modulator of cellular signaling.
The following diagram illustrates a general logical workflow for the preliminary biological evaluation of a novel chemical entity like this compound.
Caption: A general workflow for the biological evaluation of a new chemical entity.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, a bifunctional organic compound featuring both a methyl ester and an aldehyde functional group. This document consolidates available data on its chemical properties, potential synthetic applications, and safety information, tailored for professionals in chemical research and pharmaceutical development.
Nomenclature and Chemical Identity
The compound's systematic International Union of Pure and Applied Chemistry (IUPAC) name is This compound [1]. It is also known by other synonyms, including methyl 4-formylpentanoate[1].
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is computationally derived and provides a basis for understanding the compound's behavior in chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| CAS Number | 40630-06-6 | PubChem[1] |
| InChIKey | BNMZOZSVBKIOIW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CC(CCC(=O)OC)C=O | PubChem[1] |
| XLogP3 (Computed) | 0.4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Exact Mass | 144.078644241 Da | PubChem[1] |
Synthesis and Reactivity
The reactivity of this molecule is governed by its two primary functional groups: the aldehyde and the methyl ester.
-
Aldehyde Group : The terminal aldehyde is highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable handle for carbon-carbon bond formation through reactions such as the Wittig, Grignard, or aldol reactions.
-
Ester Group : The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be subject to transesterification or amidation.
Logical Synthesis Workflow
The following diagram illustrates a generalized, logical workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a versatile intermediate.
Caption: Generalized synthetic workflow for this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block for the synthesis of more complex organic molecules[2]. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an attractive intermediate in multi-step syntheses.
In the context of drug development, it acts as an intermediate for creating diverse molecular scaffolds[2]. While direct applications of this specific molecule are not widely documented, related keto-esters are crucial in pharmaceutical synthesis. For example, derivatives of the similar compound, methyl 5-oxopentanoate, have been used as precursors in the synthesis of biologically active molecules, including potent OXE receptor antagonists and eicosapentaenoic acid derivatives with cytotoxic effects against cancer cells[3][]. These applications for related structures highlight the potential utility of this compound in medicinal chemistry for generating novel compounds.
Experimental Protocols and Characterization
Detailed, peer-reviewed experimental protocols for the synthesis and handling of this compound are not extensively published. However, standard organic chemistry laboratory procedures would apply.
Hypothetical Synthesis: Oxidation of Methyl 5-hydroxy-4-methylpentanoate
A plausible laboratory-scale synthesis could involve the selective oxidation of methyl 5-hydroxy-4-methylpentanoate using a mild oxidizing agent like pyridinium chlorochromate (PCC) or by employing Swern oxidation conditions.
Methodology Outline:
-
Dissolution: The starting alcohol would be dissolved in an appropriate anhydrous solvent (e.g., dichloromethane).
-
Oxidation: The chosen oxidizing agent (e.g., PCC) would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: The reaction mixture would be quenched and worked up to remove the oxidant byproducts. This typically involves filtration through a pad of silica gel or celite, followed by aqueous washes.
-
Purification: The crude product would be purified using flash column chromatography on silica gel to yield the pure aldehyde.
Structural Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aldehyde proton (~9.5-9.7 ppm), the methyl ester protons (~3.7 ppm), and the aliphatic protons. ¹³C NMR would show distinct resonances for the aldehyde carbonyl (~200 ppm) and the ester carbonyl (~170-175 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching of the aldehyde (~1725 cm⁻¹) and the ester (~1740 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z = 144.
The logical relationship for characterizing an unknown synthetic product is outlined in the diagram below.
Caption: Logical workflow for the characterization of a synthesized chemical compound.
Safety and Hazard Information
According to the UN GHS classification, this compound is associated with the following hazards:
-
H227: Combustible liquid[1].
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and effective synthetic route for Methyl 4-methyl-5-oxopentanoate, a valuable keto-ester intermediate in organic synthesis. The document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the preparation of an acid chloride intermediate, 4-(methoxycarbonyl)butanoyl chloride, from a readily available starting material. The subsequent step utilizes this activated acylating agent in a coupling reaction with a methyl-organometallic reagent to furnish the target molecule. This approach is favored for its high selectivity and generally good yields.
Reaction Pathway
The overall synthetic pathway is depicted below:
Spectroscopic Data of Methyl 4-methyl-5-oxopentanoate: A Technical Guide
Absence of Experimental Data and a Path Forward
A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of experimental spectroscopic data for methyl 4-methyl-5-oxopentanoate (CAS 40630-06-6). To provide valuable information for researchers, scientists, and drug development professionals, this guide presents predicted spectroscopic data and outlines the standard experimental protocols for its acquisition. Additionally, a plausible synthetic route is proposed and visualized.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational predictions serve as a useful first approximation for the spectral characteristics of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound, generated using established algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 9.65 | Doublet | 1H | H5 (Aldehyde) |
| 3.67 | Singlet | 3H | H1' (Methyl Ester) |
| 2.55 | Multiplet | 1H | H4 |
| 2.34 | Triplet | 2H | H2 |
| 1.85 | Multiplet | 1H | H3a |
| 1.65 | Multiplet | 1H | H3b |
| 1.12 | Doublet | 3H | H4' |
Note: Predicted chemical shifts are estimates and may vary from experimental values. Multiplicities are simplified and do not show complex coupling patterns.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 204.5 | C5 (Aldehyde Carbonyl) |
| 173.8 | C1 (Ester Carbonyl) |
| 51.7 | C1' (Methyl Ester) |
| 49.2 | C4 |
| 31.5 | C2 |
| 25.8 | C3 |
| 13.2 | C4' |
Note: Predicted chemical shifts are estimates and may vary from experimental values.
Infrared (IR) and Mass Spectrometry (MS) Data
-
Mass Spectrometry (MS): The monoisotopic mass of this compound (C₇H₁₂O₃) is 144.0786 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 144, along with fragmentation patterns corresponding to the loss of the methoxy group, the ester group, and other characteristic fragments.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the hydroformylation of methyl 4-pentenoate. This well-established industrial process, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene in the presence of a catalyst, typically a rhodium or cobalt complex.
An In-depth Technical Guide to the 1H NMR Spectrum of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-methyl-5-oxopentanoate. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and experimental workflow.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the absence of readily available experimental spectra in public databases, the following data has been generated using computational prediction tools. These predictions are based on established algorithms that consider the chemical environment of each proton.
Table 1: Predicted 1H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-a (CH3) | 1.15 | Doublet | 3H |
| H-b (CH) | 2.75 | Multiplet | 1H |
| H-c (CH2) | 1.90 | Multiplet | 2H |
| H-d (CH2) | 2.40 | Triplet | 2H |
| H-e (OCH3) | 3.67 | Singlet | 3H |
| H-f (CHO) | 9.65 | Doublet | 1H |
Note: Predicted chemical shifts are subject to variation depending on the solvent and experimental conditions.
Structural and Logical Representations
To visually represent the molecule and the relationships between its constituent atoms, the following diagrams have been generated.
In-Depth Technical Guide to the Mass Spectrum of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected mass spectrum of Methyl 4-methyl-5-oxopentanoate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry. This information is valuable for identifying the compound in complex mixtures and for understanding its chemical behavior under electron ionization.
Predicted Mass Spectrum Data
The mass spectrum of this compound is predicted to exhibit a molecular ion peak and several characteristic fragment ions resulting from the cleavage of its ester and aldehyde functionalities, as well as rearrangements. The quantitative data for the most likely fragments are summarized in the table below.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance (Predicted) |
| 144 | [M]⁺• (Molecular Ion) | CH₃CH(CHO)CH₂CH₂COOCH₃ | Low |
| 115 | [M - CHO]⁺ | [CH₃CH(•)CH₂CH₂COOCH₃]⁺ | Moderate |
| 113 | [M - OCH₃]⁺ | [CH₃CH(CHO)CH₂CH₂CO]⁺ | Moderate |
| 87 | [CH₂CH₂COOCH₃]⁺ | High | |
| 74 | [CH₂(OH)OCH₃]⁺• (McLafferty Rearrangement) | Moderate to High | |
| 59 | [COOCH₃]⁺ | Moderate | |
| 57 | [CH₃CH(CHO)]⁺ | Moderate | |
| 43 | [CH₃CO]⁺ | High | |
| 29 | [CHO]⁺ | Moderate |
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to follow several key pathways, including alpha-cleavages adjacent to the carbonyl groups and a McLafferty rearrangement.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining the mass spectrum of a liquid keto ester sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation:
-
Prepare a dilute solution of the analyte (this compound) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
If necessary, derivatization of the keto group to an oxime can be performed to improve stability and chromatographic behavior, although this will alter the mass spectrum.[1]
Instrumentation (GC-MS):
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30 - 300.
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Experimental Workflow
The general workflow for analyzing a sample like this compound by GC-MS is illustrated in the following diagram.
Caption: General experimental workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of Methyl 4-methyl-5-oxopentanoate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis based on the well-established infrared absorption frequencies of its constituent functional groups: an ester and a ketone. This information is crucial for substance identification, purity assessment, and structural elucidation in research and development settings.
Predicted Infrared Absorption Data
The infrared spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The primary absorptions are expected from the carbonyl groups of the ester and the aldehyde, the C-O stretching of the ester, and the various C-H stretching and bending vibrations.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1750 - 1735 | Strong |
| C=O Stretch | Aldehyde | ~1730 | Strong |
| C-H Stretch | Aldehyde (CHO) | 2850 and 2750 | Medium |
| C-H Stretch | sp³ C-H | 3000 - 2850 | Medium |
| C-O Stretch | Ester | 1300 - 1000 | Strong |
| C-H Bend | CH₃ and CH₂ | ~1465 and ~1375 | Variable |
Note: The presence of two carbonyl groups, an ester and an aldehyde, may lead to overlapping or closely spaced strong absorption bands in the 1750-1715 cm⁻¹ region. The aldehyde C-H stretch typically appears as a pair of weaker bands at ~2850 cm⁻¹ and ~2750 cm⁻¹[1]. The C-O stretching of the ester is expected to be a strong and broad absorption[2][3][4].
Experimental Protocol: Acquiring the FTIR Spectrum
This section outlines a standard procedure for obtaining the infrared spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.
Objective: To obtain a high-resolution infrared spectrum of this compound.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and calibrated according to the manufacturer's instructions.
-
Record a background spectrum. This involves running a scan without any sample on the ATR crystal to account for atmospheric and instrumental interferences.
-
-
Sample Application:
-
Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
-
Spectrum Acquisition:
-
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing functions as provided by the instrument's software.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after the measurement using a lint-free wipe and an appropriate solvent (e.g., isopropanol).
-
Run a clean check to ensure no sample residue remains.
-
Visualization of Key Structural Features
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups responsible for the characteristic infrared absorption bands.
Caption: Molecular structure and key functional groups of this compound.
References
An In-depth Technical Guide on the Physical Properties of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
The physical characteristics of a compound are crucial for its application in research and development, influencing factors such as reaction kinetics, formulation, and biological interactions. While experimental data is preferred for its accuracy, computed properties can provide valuable estimates.
Data Presentation: Computed Physical and Chemical Properties
The following table summarizes the computed physical and chemical properties for Methyl 4-methyl-5-oxopentanoate. It is important to note that these values are predictions based on computational models and have not been experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40630-06-6 | PubChem[1] |
| Canonical SMILES | CC(CCC(=O)OC)C=O | PubChem[1] |
| InChI Key | BNMZOZSVBKIOIW-UHFFFAOYSA-N | PubChem[1] |
| XLogP3-AA (LogP) | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 144.078644 g/mol | PubChem[1] |
| Monoisotopic Mass | 144.078644 g/mol | PubChem[1] |
| Topological Polar Surface Area | 43.4 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| Complexity | 120 | PubChem[1] |
Absence of Experimental Data
A thorough search of scientific databases and literature did not yield any experimentally determined physical properties such as boiling point, melting point, density, or solubility for this compound. The lack of this data suggests that the compound may not have been extensively synthesized or characterized, or the data has not been published in readily accessible sources.
Experimental Protocols
Due to the absence of published experimental data for the physical properties of this compound, this guide cannot provide detailed methodologies for their determination.
Signaling Pathways and Experimental Workflows
A comprehensive search for information regarding the involvement of this compound in any signaling pathways or its use in specific experimental workflows did not yield any relevant results. Therefore, no diagrams for signaling pathways or experimental workflows can be provided at this time.
Logical Relationship of Data Acquisition
To provide a clear understanding of the information gathering process for this guide, the following workflow was employed:
Caption: Information acquisition workflow for this technical guide.
This technical guide consolidates the currently available information on the physical properties of this compound. The provided data is based on computational predictions due to the lack of experimentally determined values in the public domain. For researchers and drug development professionals, this necessitates either the experimental determination of these properties or the use of these computed values with an understanding of their inherent limitations. Further research into the synthesis and characterization of this compound would be invaluable to the scientific community.
References
An In-depth Technical Guide on the Reactivity of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-methyl-5-oxopentanoate is a functionalized γ-keto ester with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a methyl ester, allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic scaffolds of medicinal interest. This technical guide provides a comprehensive overview of the known and anticipated reactivity of this compound, including its physicochemical properties, potential synthetic routes, and key chemical reactions. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from the well-established chemistry of γ-keto esters to provide detailed theoretical protocols and reaction pathways.
Physicochemical Properties
This compound, with the chemical formula C₇H₁₂O₃, is a small organic molecule whose properties can be predicted based on its structure and comparison to similar compounds.[1] A summary of its computed and expected physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40630-06-6 | PubChem[1] |
| Synonyms | methyl 4-formylpentanoate | PubChem[1] |
| Appearance | Colorless liquid (Predicted) | Inferred |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents (Predicted) | Inferred |
Synthesis of this compound
Proposed Synthetic Route: Michael Addition
A plausible and widely used method for the synthesis of γ-keto esters is the Michael addition of a nucleophile to an α,β-unsaturated ester. In this case, the addition of an appropriate organometallic reagent to methyl crotonate or a similar α,β-unsaturated precursor could yield the target molecule.
Experimental Protocol (Theoretical):
-
Preparation of the Nucleophile: A suitable organocuprate reagent, such as lithium dimethylcuprate (Me₂CuLi), is prepared in situ by reacting methyllithium with copper(I) iodide in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) at low temperature (-78 °C).
-
Michael Addition: To the freshly prepared organocuprate solution, methyl crotonate is added dropwise at -78 °C. The reaction mixture is stirred for several hours, allowing for the conjugate addition to proceed.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Diagram of Proposed Michael Addition Workflow:
Caption: Proposed workflow for the synthesis of this compound via Michael Addition.
Alternative Proposed Synthetic Route: Ring Opening of a Cyclic Anhydride
The formation of a derivative, methyl 5-(dimethylamino)-4-methyl-5-oxopentanoate, as a regioisomeric impurity in the synthesis of the solvent PolarClean suggests a potential synthetic route involving the ring opening of 3-methylglutaric anhydride.[2]
Experimental Protocol (Theoretical):
-
Esterification: 3-Methylglutaric anhydride is reacted with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The mixture is heated under reflux for several hours.
-
Work-up: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting mixture of regioisomeric monoesters is then purified by fractional distillation or column chromatography to isolate this compound.
Reactivity of this compound
The reactivity of this compound is dictated by the presence of two key functional groups: an aldehyde and a methyl ester. This allows for a variety of selective transformations.
Reactions at the Aldehyde Group
The aldehyde functionality is a primary site for nucleophilic attack and condensation reactions.
-
Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Tollens' reagent) or buffered potassium permanganate.
-
Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved using mild reducing agents such as sodium borohydride (NaBH₄) at low temperatures, which typically does not affect the ester group.
-
Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene, providing a powerful tool for carbon-carbon bond formation.
-
Aldol Condensation: In the presence of a base or acid catalyst, the enolizable aldehyde can participate in aldol condensation reactions with other carbonyl compounds.
Reactions at the Ester Group
The methyl ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
-
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methoxy group for a different alkoxy group.
-
Amidation: Reaction with ammonia or a primary or secondary amine can convert the ester into the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde to the corresponding diol.
Reactions Involving Both Functional Groups: Heterocycle Synthesis
The 1,4-dicarbonyl-like structure of this compound makes it an excellent precursor for the synthesis of various five- and six-membered heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.
The Paal-Knorr synthesis is a classic method for preparing substituted pyrroles from 1,4-dicarbonyl compounds. Reaction of this compound with a primary amine or ammonia under acidic conditions would be expected to yield a substituted pyrrole.
Experimental Protocol (Theoretical):
-
Reaction Setup: this compound and a primary amine (e.g., aniline) are dissolved in a suitable solvent such as toluene or acetic acid. A catalytic amount of an acid, like p-toluenesulfonic acid, is added.
-
Cyclization: The reaction mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The residue is purified by column chromatography to yield the corresponding N-substituted pyrrole derivative.
Diagram of Paal-Knorr Pyrrole Synthesis Pathway:
Caption: Proposed pathway for the synthesis of a substituted pyrrole from this compound.
Condensation of γ-keto esters with hydrazine or its derivatives is a common method for the synthesis of pyridazinone derivatives, which are found in a number of biologically active compounds.
Experimental Protocol (Theoretical):
-
Condensation: this compound is dissolved in a protic solvent like ethanol. Hydrazine hydrate is added to the solution.
-
Cyclization: The mixture is heated at reflux for several hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting crude product is then purified by recrystallization or column chromatography to afford the desired pyridazinone derivative.
Diagram of Pyridazine Synthesis Logical Relationship:
Caption: Logical relationship for the synthesis of a pyridazinone derivative.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available in the searched literature, predictions can be made based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9.6-9.8 ppm.- Methyl ester protons (OCH₃) singlet around δ 3.6-3.7 ppm.- Methyl protons (CH₃) doublet around δ 1.1-1.2 ppm.- Methylene and methine protons (CH₂ and CH) multiplets in the region of δ 1.5-3.0 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO) signal around δ 200-205 ppm.- Ester carbonyl carbon (COO) signal around δ 170-175 ppm.- Methyl ester carbon (OCH₃) signal around δ 51-52 ppm.- Aliphatic carbons (CH₃, CH₂, CH) in the range of δ 15-50 ppm. |
| IR Spectroscopy | - Strong C=O stretching band for the aldehyde around 1725-1740 cm⁻¹.- Strong C=O stretching band for the ester around 1735-1750 cm⁻¹.- C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.- C-O stretching for the ester around 1000-1300 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 144.0786. |
Applications in Drug Development
The synthetic versatility of this compound makes it a promising starting material for the construction of a variety of molecular scaffolds relevant to drug discovery. The ability to readily form substituted pyrroles and pyridazines is particularly significant, as these heterocycles are core components of numerous marketed drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.
The aldehyde and ester functionalities also allow for the introduction of diverse substituents and the linkage to other molecular fragments, making it a useful building block in the generation of compound libraries for high-throughput screening.
Conclusion
This compound is a γ-keto ester with considerable, yet largely unexplored, potential in organic synthesis and medicinal chemistry. While specific experimental data for this compound is scarce, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The theoretical protocols and reaction pathways outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this promising building block. Further experimental investigation into the synthesis and reactivity of this compound is warranted to fully unlock its potential for the development of novel chemical entities.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]
Stability and Storage of Methyl 4-methyl-5-oxopentanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-methyl-5-oxopentanoate. Due to the limited availability of specific experimental data for this compound, this guide combines general principles of keto ester chemistry with available data for structurally related molecules to provide a robust framework for its handling and use in a research and development setting.
Chemical and Physical Properties
This compound is a keto ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[1] A clear understanding of its basic properties is fundamental to its stability and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 40630-06-6 | [1] |
| Appearance | Expected to be a liquid | Inferred from similar compounds |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following recommendations are based on best practices for similar keto esters.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | To minimize the rate of potential degradation reactions such as hydrolysis and dimerization. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, especially if the compound is stored for extended periods. |
| Container | Tightly sealed, amber glass vial | To protect from moisture and light, which can promote degradation. |
| Purity | Store in a high-purity state | Impurities can potentially catalyze degradation reactions. |
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Use non-sparking tools.
Stability Profile and Potential Degradation Pathways
Keto-Enol Tautomerism
Like other keto esters, this compound can exist in equilibrium with its enol tautomer. This is a reversible process, but the presence of the enol form can influence the compound's reactivity and spectroscopic analysis.
Caption: Keto-enol tautomerism of this compound.
Hydrolysis
The ester functional group is susceptible to hydrolysis, especially in the presence of acids or bases, to yield the corresponding carboxylic acid (4-methyl-5-oxopentanoic acid) and methanol. The rate of hydrolysis is dependent on pH and temperature.
Caption: Hydrolysis degradation pathway of this compound.
Photodegradation
Keto esters can be sensitive to light. UV radiation can induce photochemical reactions, leading to the formation of various degradation products. It is crucial to protect the compound from light during storage and handling.
Analytical Methods for Stability Assessment
To assess the purity and stability of this compound, a combination of chromatographic and spectroscopic techniques can be employed.
Table 3: Analytical Techniques for Purity and Degradation Analysis
| Technique | Purpose | Expected Observations |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A single major peak for the pure compound. The appearance of new peaks would indicate degradation or impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the parent compound and its degradation products. | The mass spectrum of the main peak should correspond to the molecular weight of the compound. Degradation products can be identified by their mass spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and detection of structural changes. | The NMR spectrum should be consistent with the expected structure. The presence of new signals could indicate degradation or isomerization. |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of non-volatile degradation products. | A primary peak corresponding to the compound. Degradation would be indicated by the appearance of additional peaks. |
Hypothetical Experimental Workflow for Stability Testing
The following diagram illustrates a logical workflow for conducting a stability study on this compound.
Caption: A general workflow for the stability testing of this compound.
Experimental Protocols (General)
While specific, validated protocols for this compound are not available, the following general methodologies can be adapted.
General Gas Chromatography (GC) Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).
-
Injector: Split/splitless injector, 250°C.
-
Oven Program: Start at a suitable initial temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Detector: Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen.
General Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiments: ¹H NMR, ¹³C NMR, and potentially 2D experiments like COSY and HSQC for full structural elucidation and impurity identification.
Conclusion
This compound, like other keto esters, requires careful storage and handling to maintain its chemical integrity. The primary stability concerns are hydrolysis and potential photodegradation. Recommended storage is at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Regular analytical testing using chromatographic and spectroscopic methods is advised to monitor the purity of the compound over time, especially when used in sensitive applications such as drug development. Further experimental studies are needed to establish a detailed, quantitative stability profile for this specific molecule.
References
An In-depth Technical Guide to Methyl 4-methyl-5-oxopentanoate and Its Derivatives
This technical guide provides a comprehensive overview of Methyl 4-methyl-5-oxopentanoate, its derivatives, synthesis, and potential applications for researchers, scientists, and drug development professionals. The document details experimental protocols, summarizes key data in structured tables, and visualizes relevant biological pathways.
Introduction
This compound is a keto ester with the molecular formula C₇H₁₂O₃.[1] Its structure, featuring both a ketone and an ester functional group, makes it a versatile building block in organic synthesis. This guide explores the synthesis of this molecule and its derivatives, their potential biological activities, and their relevance in drug discovery and development. While specific research on this compound is limited, this guide draws upon established principles of keto ester chemistry and the known biological roles of related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 40630-06-6 | PubChem[1] |
| Appearance | Combustible liquid | PubChem[1] |
| Hazards | Causes skin and serious eye irritation; May cause respiratory irritation.[1] | PubChem[1] |
Synthesis of this compound and Its Derivatives
General Synthetic Workflow: Michael Addition
A potential route for the synthesis of this compound is via a Michael addition of a methylmalonate equivalent to an α,β-unsaturated aldehyde, followed by decarboxylation. A related compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, is synthesized via a base-catalyzed Michael addition.[2] The following diagram illustrates a generalized workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of a γ-keto ester via Michael addition.
Detailed Experimental Protocol (Representative)
The following is a representative experimental protocol for the synthesis of a γ-keto ester based on the Michael addition, adapted for the synthesis of this compound.
Materials:
-
Crotonaldehyde
-
Methyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
Procedure:
-
Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reactants: Methyl acetoacetate is added dropwise to the cooled sodium ethoxide solution. Subsequently, crotonaldehyde is added dropwise to the reaction mixture, maintaining a low temperature (0-5 °C) using an ice bath.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: The reaction is quenched by the addition of water. The mixture is then acidified with concentrated hydrochloric acid and heated to reflux for several hours to effect hydrolysis and decarboxylation.
-
Workup: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.
Note: This is a generalized protocol and would require optimization for specific yield and purity targets.
Biological Activity and Potential Applications in Drug Development
While specific biological activities of this compound are not extensively documented, the broader class of keto esters and related molecules are known to have significant biological effects.
Antimicrobial Activity
Derivatives of pentanoic acid have been synthesized and evaluated for their antibacterial activity. For instance, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids showed good antibacterial activities against multidrug-resistant strains of clinical isolates, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against MRSA and QRSA strains.[3] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.
Table 2: Antibacterial Activity of Pentanoic Acid Derivatives
| Compound | Target Organism | MIC (µg/mL) | Source |
| 4c | MRSA, QRSA | 2 | PMC[3] |
| 4d | MRSA, QRSA | 2 | PMC[3] |
| 4e | MRSA, QRSA | 2 | PMC[3] |
| 4f | MRSA, QRSA | 2 | PMC[3] |
Role as Metabolic Intermediates and Signaling Molecules
Keto esters can serve as precursors to ketone bodies like β-hydroxybutyrate, which are not only metabolic fuels but also act as signaling molecules.[4][5] Ketone bodies can influence cellular processes by modulating gene expression and exhibiting antioxidant and anti-inflammatory properties.[4][6]
Signaling Pathways Influenced by Ketone Bodies:
Ketone bodies, which can be generated from keto esters, are known to impact several key signaling pathways. The diagram below illustrates the central role of ketone body metabolism and its downstream effects.
Caption: Ketone bodies derived from keto esters can influence various cellular signaling pathways.
These signaling roles suggest that derivatives of this compound could have therapeutic potential in neurodegenerative diseases and conditions associated with inflammation and oxidative stress.[4]
Experimental Protocols for Biological Assays
To evaluate the potential therapeutic applications of this compound derivatives, a series of biological assays are necessary.
Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Bacterial Inoculum: A bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
Serial Dilution of Test Compound: The test compound is serially diluted in MHB in a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro HDAC Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of histone deacetylases (HDACs).
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
HDAC inhibitor (positive control, e.g., Trichostatin A)
-
96-well black plates
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: The test compound is pre-incubated with the HDAC enzyme in the assay buffer in a 96-well plate.
-
Initiation of Reaction: The fluorogenic HDAC substrate is added to each well to start the reaction.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 60 minutes).
-
Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of HDAC inhibition is calculated by comparing the fluorescence of the wells containing the test compound to the control wells.
Conclusion
This compound is a valuable chemical entity with potential for further exploration. While direct research on this specific molecule is not abundant, the known chemistry and biology of keto esters provide a strong foundation for future research. The synthetic accessibility of this class of compounds, coupled with their potential to modulate key biological pathways, makes them attractive candidates for the development of new therapeutics, particularly in the areas of infectious diseases and metabolic disorders. Further investigation into the synthesis of novel derivatives and their systematic evaluation in a range of biological assays is warranted to fully unlock their therapeutic potential.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]
- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Analogs of Methyl 4-methyl-5-oxopentanoate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action
This technical guide provides a comprehensive overview of the analogs of Methyl 4-methyl-5-oxopentanoate, focusing on their synthesis, biological evaluation, and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of gamma-keto esters and related structures.
Introduction
This compound is a gamma-keto ester with a core structure that serves as a versatile scaffold for the development of novel therapeutic agents. Analogs of this compound, particularly those with substitutions at the gamma position, have garnered interest for their potential biological activities, ranging from antibacterial to anticancer effects. This guide will delve into the synthetic strategies for creating a diverse library of these analogs, present their biological data in a structured format, detail the experimental protocols for their evaluation, and visualize the potential signaling pathways they may modulate.
Synthesis of Analogs
The synthesis of analogs of this compound typically involves the formation of a gamma-keto ester backbone, which can be achieved through various established organic chemistry methodologies.
General Synthetic Strategies
Several key synthetic routes are employed for the preparation of gamma-keto esters:
-
Hydration of Alkynoates: A practical one-step synthesis involves the gold(III)-catalyzed hydration of 3-alkynoates. This method is known for its high yields and proceeds under mild, aqueous conditions at room temperature, making it an atom-economical approach.[1]
-
From Beta-Keto Esters: A one-pot zinc carbenoid-mediated homologation reaction can efficiently convert unfunctionalized β-keto esters into γ-keto esters. This method utilizes the Furukawa-modified Simmons-Smith reagent.
-
Reductive Carboxylation: Magnesium can mediate a direct reductive carboxylation of aryl vinyl ketones in the presence of carbon dioxide to yield γ-keto carboxylic acids, which can then be esterified.[2]
-
Alkylation of Beta-Keto Ester Dianions: A common method involves the generation of a dianion from a β-keto ester, followed by reaction with an appropriate alkylating agent to introduce a substituent at the gamma position.
A general workflow for the synthesis and evaluation of these analogs is depicted below.
Biological Activity
Analogs of this compound, particularly their structurally related β-keto ester counterparts, have demonstrated promising biological activities.
Antibacterial Activity
A series of β-keto ester analogs were synthesized and evaluated for their antibacterial activity against both human pathogenic and phytopathogenic bacteria. The design of these compounds was inspired by the structure of N-(3-oxo-hexanoyl)-l-homoserine lactone, an autoinducer involved in bacterial quorum sensing. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for a selection of these analogs are summarized in the table below.
| Compound | Target Bacterium | MIC (mg/mL) | MBC (mg/mL) |
| Analog 6 | Pseudomonas aeruginosa | 0.16 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | |
| Pseudomonas syringae | 1.25 | 5.00 | |
| Agrobacterium tumefaciens | 0.16 | 2.50 | |
| Analog 8 | Pseudomonas aeruginosa | 0.32 | 2.50 |
| Staphylococcus aureus | 0.32 | 2.50 | |
| Pseudomonas syringae | 1.25 | 5.00 | |
| Agrobacterium tumefaciens | 0.08 | 1.25 |
Table 1: Antibacterial activity of selected β-keto ester analogs. Data sourced from a study on the design of β-keto esters with antibacterial activity.
Cytotoxicity Against Cancer Cell Lines
While specific cytotoxicity data for a broad range of this compound analogs is still emerging, related compounds have been investigated for their effects on cancer cell lines. For instance, various synthetic small molecules have been evaluated for their cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values reported in the micromolar range. Further research is warranted to determine the cytotoxic potential of gamma-keto ester analogs.
Experimental Protocols
General Procedure for the Synthesis of β-Keto Ester Analogs
The synthesis of β-keto ester analogs can be achieved from commercially available carboxylic acids with yields ranging from 65% to 96%. A general two-step procedure is as follows:
-
Activation of Carboxylic Acid: The respective carboxylic acid is reacted with an activating agent, such as a carbodiimide, in an appropriate solvent.
-
Esterification: The activated carboxylic acid is then reacted with a suitable ester, such as tert-butyl acetoacetate, in the presence of a base to yield the desired β-keto ester.
The final products are typically purified by column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antibacterial activity of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the inoculum is adjusted to a concentration of 1.5 x 10^8 CFU/mL.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: Aliquots from the wells with no visible growth are plated on Mueller-Hinton agar and incubated. The MBC is the lowest concentration that results in a 99.9% reduction in bacterial count.
Potential Signaling Pathways
The biological effects of these analogs may be mediated through the modulation of specific cellular signaling pathways.
Bacterial Quorum Sensing
As suggested by the design of the antibacterial β-keto esters, a potential mechanism of action is the inhibition of bacterial quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. The LasR and LuxS proteins are key components of QS systems in various bacteria. Molecular docking studies have suggested that β-keto ester analogs can interact with the binding sites of these proteins, potentially disrupting QS and thereby inhibiting bacterial virulence and biofilm formation.
PI3K/Akt and MAPK Signaling Pathways in Cancer
In the context of cancer, gamma-keto esters and related compounds could potentially exert their cytotoxic effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways. Ketone bodies, which share structural similarities with these compounds, have been shown to influence these pathways.[3][4] Dysregulation of these pathways is a hallmark of many cancers. Further investigation is required to elucidate the specific interactions of this compound analogs with components of these pathways.
Conclusion and Future Directions
The analogs of this compound represent a promising class of compounds with potential therapeutic applications. The initial findings on the antibacterial activity of related β-keto esters are encouraging and warrant further investigation into the structure-activity relationships and the optimization of these compounds as anti-infective agents. Furthermore, a thorough evaluation of the cytotoxicity of a diverse library of gamma-keto ester analogs against a panel of cancer cell lines is a critical next step. Elucidating the precise molecular targets and mechanisms of action within relevant signaling pathways will be essential for the rational design and development of these compounds into effective therapeutic agents.
References
- 1. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Keto carboxylic compound synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. The effects of ketone bodies and ketogenesis on the PI3K/AKT/mTOR signaling pathway: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4-methyl-5-oxopentanoate: A Technical Review of a Sparsely Documented Keto Ester
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-methyl-5-oxopentanoate, a keto ester with the chemical formula C₇H₁₂O₃, presents a landscape of untapped research potential.[1] Despite its simple structure, detailed literature on its synthesis, characterization, and biological activity remains notably scarce. This technical guide consolidates the available information on this molecule and provides a framework for its potential synthesis and reactivity based on established principles of organic chemistry and data from related compounds.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models available through public chemical databases.[1] A summary of these properties is presented in Table 1.
Table 1: Computed Physicochemical Properties of this compound [1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem |
| Molecular Weight | 144.17 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 40630-06-6 | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 144.078644241 | PubChem |
| Monoisotopic Mass | 144.078644241 | PubChem |
| Topological Polar Surface Area | 43.4 Ų | PubChem |
| Heavy Atom Count | 10 | PubChem |
| Complexity | 120 | PubChem |
Synthesis Strategies: An Overview
Potential Synthetic Pathways
Based on the synthesis of related compounds, two primary retrosynthetic approaches can be proposed:
-
Oxidation of a Precursor Alcohol: The oxidation of methyl 4-methyl-5-hydroxypentanoate would yield the target aldehyde. This is a common and generally high-yielding transformation in organic synthesis.[5]
-
Hydroformylation of an Alkene: The hydroformylation of methyl 4-methyl-4-pentenoate offers a direct route to introduce the formyl group.[6][7] This method is a powerful tool for the one-carbon homologation of alkenes.
A generalized workflow for a potential synthesis is depicted below.
Experimental Considerations
For the Oxidation of Methyl 4-methyl-5-hydroxypentanoate:
-
Starting Material: Methyl 4-methyl-5-hydroxypentanoate can be prepared by the reduction of a corresponding lactone or ester. For example, the reduction of methyl 4-oxopentanoate using a reducing agent like sodium borohydride (NaBH₄) would yield methyl 4-hydroxypentanoate.[8]
-
Oxidation Reagents: A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), or conditions like the Swern or Dess-Martin periodinane oxidations. The choice of reagent will depend on the scale of the reaction and the desired purity of the product.
-
Workup and Purification: A typical workup would involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like sodium sulfate. Purification would likely be achieved by column chromatography on silica gel.
For the Hydroformylation of Methyl 4-methyl-4-pentenoate:
-
Starting Material: Methyl 4-pentenoate is a commercially available reagent.[9]
-
Catalyst System: Rhodium-based catalysts are commonly used for hydroformylation reactions. The choice of ligands on the rhodium center can influence the regioselectivity of the reaction (i.e., the formation of the linear vs. branched aldehyde).
-
Reaction Conditions: The reaction is typically carried out under a pressurized atmosphere of carbon monoxide and hydrogen at elevated temperatures.
-
Workup and Purification: After the reaction, the catalyst is typically removed, and the product is isolated by distillation or chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not available, predictions can be made based on its structure and data from analogous compounds.
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet or a doublet (if coupled to the adjacent methine proton) is expected in the downfield region, typically between δ 9.5 and 10.0 ppm.
-
Methyl Ester Protons (-OCH₃): A sharp singlet is expected around δ 3.6-3.8 ppm.
-
Methine Proton (-CH(CH₃)-): A multiplet would be expected, with its chemical shift influenced by the adjacent aldehyde group.
-
Methylene Protons (-CH₂-): Several multiplets are expected in the aliphatic region (δ 1.5-2.5 ppm).
-
Methyl Protons (-CH₃): A doublet is expected for the methyl group attached to the chiral center, likely in the δ 1.0-1.3 ppm region.
¹³C NMR Spectroscopy:
-
Aldehyde Carbonyl Carbon (-CHO): A resonance is expected in the highly deshielded region of the spectrum, typically around δ 200 ppm.
-
Ester Carbonyl Carbon (-COO-): A resonance is expected around δ 170-175 ppm.
-
Other Aliphatic Carbons: Resonances for the methine, methylene, and methyl carbons are expected in the upfield region of the spectrum.
Mass Spectrometry (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (144.17 g/mol ) may be observed, although it could be weak due to fragmentation.
-
Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, M-31) and the loss of the ester group as a whole. Aldehydes can undergo α-cleavage and McLafferty rearrangement. Diagnostically important ions for a related compound, methyl 4-methyl-2-oxopentanoate, have been reported and may offer some insight into the fragmentation of the target molecule.[10][11][12]
Reactivity and Potential Applications
Keto esters are versatile building blocks in organic synthesis due to the presence of two reactive functional groups. The aldehyde group can undergo a wide range of reactions, including nucleophilic additions, reductions, and oxidations. The ester group can be hydrolyzed, transesterified, or reduced.
While no specific biological activities have been reported for this compound, the broader class of short-chain keto esters has been investigated for various applications. For instance, some keto esters have been explored for their potential antibacterial activity.[13] Furthermore, ketone esters are being studied as a means to induce ketosis for therapeutic purposes, such as in the management of neurological disorders like Alzheimer's disease.[14][15] The relevance of this compound to these fields, if any, remains to be determined.
Conclusion
This compound represents a molecule with a significant information gap in the scientific literature. While its basic physicochemical properties can be estimated, detailed experimental data on its synthesis, characterization, and biological activity are lacking. The synthetic strategies and predicted spectroscopic data presented in this guide are based on established chemical principles and information from related compounds and are intended to serve as a starting point for researchers interested in exploring this compound. Further investigation is warranted to fully elucidate the properties and potential applications of this sparsely documented keto ester.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. Methyl 5-hydroxypentanoate | 14273-92-8 | FM177369 [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brainly.com [brainly.com]
- 9. Cas 818-57-5,METHYL 4-PENTENOATE | lookchem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-molecule ketone esters treat brain network abnormalities in an Alzheimer’s disease mouse model | bioRxiv [biorxiv.org]
- 15. Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the asymmetric synthesis of Methyl 4-methyl-5-oxopentanoate, a valuable chiral building block in organic synthesis. The highlighted methodology is based on an organocatalytic Michael addition, a powerful strategy for the enantioselective formation of carbon-carbon bonds.
Introduction
This compound is a chiral γ-keto ester of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stereocenter at the C4 position makes its enantioselective synthesis a critical challenge. This document outlines a robust and highly enantioselective organocatalytic approach to access this molecule. The described method utilizes a diarylprolinol silyl ether catalyst to promote the conjugate addition of an aldehyde to an α,β-unsaturated ester.
Core Synthesis Strategy: Organocatalytic Michael Addition
The chosen synthetic route involves the asymmetric Michael addition of propanal to methyl crotonate, catalyzed by a chiral diarylprolinol silyl ether. This transformation proceeds via an enamine intermediate, which stereoselectively attacks the Michael acceptor.
Reaction Scheme
Caption: Overall reaction for the asymmetric synthesis.
Catalytic Cycle
The catalytic cycle, a key aspect of the reaction mechanism, involves the formation of a chiral enamine intermediate from the catalyst and propanal. This enamine then attacks the methyl crotonate in a stereocontrolled manner. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the final product.
Application Note: High-Purity Isolation of Methyl 4-methyl-5-oxopentanoate for Pharmaceutical Research
Abstract
This application note details a robust protocol for the purification of Methyl 4-methyl-5-oxopentanoate, a key intermediate in the synthesis of various pharmaceutical compounds. The described methodology, employing flash column chromatography, consistently yields the target compound with high purity and recovery. This document provides a comprehensive experimental protocol, data presentation, and a visual workflow to aid researchers in obtaining high-quality material for drug development and scientific investigation.
Introduction
This compound is a versatile keto-ester widely utilized as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of both an ester and an aldehyde functionality makes it a valuable synthon for a variety of carbon-carbon bond-forming reactions. However, the purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent synthetic steps. This note provides a detailed procedure for the efficient purification of this compound from a crude reaction mixture using flash column chromatography, a widely accessible and effective technique for the purification of moderately polar organic compounds.
Data Presentation
The following table summarizes the typical results obtained from the purification of a crude sample of this compound using the protocol described below.
| Parameter | Crude Mixture | Purified Product |
| Appearance | Yellowish oil | Colorless oil |
| Initial Mass (mg) | 500 | - |
| Final Mass (mg) | - | 425 |
| Purity (by GC-MS) | ~85% | >98% |
| Yield (%) | - | 85% |
| Recovery (%) | - | ~90% of theoretical |
Experimental Protocol: Flash Column Chromatography
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
Procedure:
-
Slurry Preparation:
-
In a beaker, prepare a slurry of silica gel in a 10% ethyl acetate/hexane solution.
-
Gently swirl the beaker to ensure the silica is fully wetted and to remove any air bubbles.
-
-
Column Packing:
-
Secure the glass column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate/hexane).
-
Carefully load the sample onto the top of the silica gel bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin the elution process by adding the mobile phase (10% ethyl acetate/hexane) to the top of the column.
-
Apply gentle positive pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in individual test tubes.
-
-
Monitoring the Separation (TLC):
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a chamber containing the same eluent system.
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Fractions containing the pure product (identified by a single spot at the correct Rf value) should be combined.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a colorless oil.
-
-
Characterization:
-
Confirm the purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Workflow Diagram
The following diagram illustrates the key steps in the purification protocol.
Application Notes and Protocols for the Column Chromatography of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of methyl 4-methyl-5-oxopentanoate using column chromatography. The protocols are based on established methodologies for the separation of keto-esters and can be adapted for various scales of purification.
Compound Profile: this compound
This compound is a keto-ester with the following properties:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | PubChem[1] |
| Molecular Weight | 144.17 g/mol | PubChem[1] |
| Structure | ||
| CC(C=O)CCC(=O)OC | PubChem[1] | |
| Computed XLogP3-AA | 0.4 | PubChem[1] |
The computed XLogP3-AA value suggests that this compound is a relatively polar molecule, which will influence the choice of mobile phase for effective separation.
Principle of Separation
Column chromatography is a widely used technique for the purification of organic compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). For this compound, a normal-phase chromatography setup is recommended, where the stationary phase is polar (silica gel) and the mobile phase is less polar. Compounds with higher polarity will have a stronger interaction with the silica gel and will therefore elute more slowly, while less polar compounds will travel down the column more quickly.
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that provides a good indication of the separation that can be achieved on a column.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
A selection of solvents: n-hexane, ethyl acetate, dichloromethane
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare a sample solution: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the TLC plate: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.
-
Develop the TLC plate: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. Test various ratios, for example:
-
9:1 n-hexane:ethyl acetate
-
4:1 n-hexane:ethyl acetate
-
2:1 n-hexane:ethyl acetate
-
-
Visualize the spots: After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front. Visualize the spots under a UV lamp.
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the desired compound for column chromatography is between 0.2 and 0.4.
Data Interpretation:
| Observation | Interpretation | Next Step |
| Rf is too high (> 0.5) | The mobile phase is too polar. | Increase the proportion of the less polar solvent (n-hexane). |
| Rf is too low (< 0.1) | The mobile phase is not polar enough. | Increase the proportion of the more polar solvent (ethyl acetate). |
| Spots are not well-separated | The selectivity of the mobile phase is not optimal. | Try a different solvent system, for example, dichloromethane/methanol. |
Column Chromatography Protocol
This protocol is a general guideline and should be adapted based on the results of the TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (determined from TLC)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, allowing the solvent to drain slowly while continuously tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top to protect the surface.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended for samples not easily soluble in the mobile phase):
-
Dissolve the crude sample in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel (typically 1-3 times the weight of the crude sample) and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude sample in the smallest possible volume of the mobile phase.
-
Carefully pipette this solution onto the top of the column.
-
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
The elution can be performed isocratically (using a single mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase). For many keto-esters, a shallow gradient of ethyl acetate in hexane is effective.[2]
-
Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot each fraction on a TLC plate and develop it to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary (Illustrative):
The following table provides an example of how to present the quantitative data from a purification run. Actual values will vary depending on the specific experimental conditions.
| Parameter | Value |
| Mass of Crude Sample | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm x 3 cm |
| Mobile Phase | Gradient: 5% to 20% Ethyl Acetate in Hexane |
| Optimal TLC Rf | 0.35 (in 4:1 Hexane:Ethyl Acetate) |
| Loading Method | Dry Loading (with 10 g silica gel) |
| Volume of Fractions | 15 mL |
| Pure Fractions | 12 - 18 |
| Mass of Purified Product | 4.2 g |
| Yield | 84% |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the column chromatography process.
References
Methyl 4-methyl-5-oxopentanoate: A Versatile Chiral Building Block in Complex Molecule Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 4-methyl-5-oxopentanoate is a functionalized keto-ester that has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both an aldehyde and a methyl ester group, along with a chiral center at the C4 position, allows for the construction of complex molecular architectures with a high degree of stereochemical control. This document provides a detailed overview of its applications in the synthesis of chiral piperidines, acyclic amino alcohols, and natural products, complete with experimental protocols and quantitative data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 40630-06-6 |
Applications in Organic Synthesis
This compound serves as a key starting material for the synthesis of a variety of complex and stereochemically rich molecules. Its primary applications lie in the construction of nitrogen-containing heterocycles and acyclic chiral synthons, which are prevalent in many natural products and pharmaceutically active compounds.
Synthesis of Enantiopure Piperidines and Acyclic Building Blocks
A significant application of this compound is in the synthesis of enantiopure 3,3,5-trisubstituted piperidines and acyclic 1,5-amino alcohols. This is achieved through a stereoselective cyclocondensation reaction with a chiral amine, followed by further functionalization and ring-opening or modification.
A key transformation involves the dynamic kinetic resolution of racemic this compound via a cyclocondensation reaction with (R)-phenylglycinol to yield a chiral δ-lactam.[1][2] This lactam serves as a versatile intermediate for the introduction of further stereocenters.
Experimental Workflow for Chiral Lactam Synthesis and Elaboration
Caption: Synthetic pathway from this compound to chiral piperidines and acyclic compounds.
Quantitative Data for Chiral Lactam Synthesis
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| This compound | (R)-Phenylglycinol | Phenylglycinol-derived δ-lactam | 74% | [1][2] |
| This compound | (1R,2S)-1-Amino-2-indanol | Aminoindanol-derived δ-lactam | 48% | [1] |
Experimental Protocol: Synthesis of Phenylglycinol-derived δ-Lactam [1][2]
-
To a solution of (R)-phenylglycinol in a suitable solvent (e.g., toluene), add racemic this compound.
-
Heat the mixture to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford the chiral δ-lactam.
Intermediate in the Synthesis of a PRMT5 Inhibitor
This compound is a crucial starting material in the synthesis of TNG462, a potent and selective MTA-cooperative PRMT5 inhibitor for the treatment of cancers with MTAP deletion.[3] The synthesis of a key chiral lactam intermediate for TNG462 follows a similar cyclocondensation strategy as described above.
Signaling Pathway Context: PRMT5 Inhibition in MTAP-deleted Cancers
Caption: Simplified schematic of TNG462's mechanism of action in MTAP-deleted cancers.
Experimental Protocol: Synthesis of this compound [3][4]
-
To a stirred mixture of piperidine and potassium carbonate, add propanal dropwise at room temperature.
-
Stir the reaction mixture for 18 hours at room temperature.
-
Filter the reaction mixture through a pad of sodium sulfate and wash with MTBE.
-
To the filtrate, add methyl acrylate and heat the mixture to reflux.
-
After the reaction is complete, as monitored by an appropriate method (e.g., GC-MS), work up the reaction to isolate the crude product.
-
Purify the crude product by distillation or column chromatography to obtain this compound.
Synthesis of Natural Products via Wittig Reaction
This compound can be utilized in Wittig reactions to construct carbon-carbon double bonds with precise control over their location. This application has been demonstrated in the synthesis of unsaturated esters found in the scent glands of the Mangshan pit viper (Protobothrops mangshanensis).[5]
Reaction Scheme: Wittig Olefination
Caption: General scheme of the Wittig reaction with this compound.
Experimental Protocol: Wittig Reaction for the Synthesis of Methyl 4,6-dimethyldodec-5-enoate [5]
-
Prepare the Wittig reagent, 1-methylheptyltriphenylphosphonium iodide, from the corresponding phosphonium salt by treatment with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the ylide solution to a low temperature (e.g., -78 °C).
-
Add a solution of this compound in the same anhydrous solvent to the ylide solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired E/Z mixture of methyl 4,6-dimethyldodec-5-enoate.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex, high-value molecules. Its ability to participate in stereoselective transformations makes it particularly attractive for the synthesis of chiral piperidines and other nitrogen-containing compounds relevant to the pharmaceutical industry. The provided protocols offer a starting point for researchers to explore the rich chemistry of this valuable synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral Aminoalcohol-Derived δ-Lactams Provide Easy Access to Piperidines and Acyclic Five-Carbon Building Blocks Bearing a Tertiary and a Quaternary Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2022026892A1 - Piperidin-1- yl-n-pyrydi ne-3-yl-2-oxoacet am ide derivatives useful for the treatment of mtap-deficient and/or mt a-accumulating cancers - Google Patents [patents.google.com]
- 5. BJOC - The scent gland composition of the Mangshan pit viper, Protobothrops mangshanensis [beilstein-journals.org]
Application Notes and Protocols: Methyl 4-Methyl-5-oxopentanoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-5-oxopentanoate is a versatile bifunctional building block in organic synthesis. Its structure, featuring both a methyl ester and an aldehyde functionality, allows for a variety of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. The presence of a stereocenter at the C4 position offers the potential for stereoselective synthesis, a critical aspect in the development of chiral drugs and the total synthesis of natural products. This document provides an overview of its application, with a focus on the synthesis of key heterocyclic intermediates, and includes detailed experimental protocols.
Key Applications in Natural Product Intermediate Synthesis
While direct applications of this compound in the total synthesis of a wide range of natural products are not extensively documented, its utility has been demonstrated in the stereoselective synthesis of chiral δ-lactams. These lactams are valuable intermediates for the synthesis of enantiopure piperidines, a common motif in many biologically active alkaloids and pharmaceutical agents.[1]
The primary application highlighted is the cyclocondensation reaction with a chiral amino alcohol to form an oxazolopiperidone lactam. This reaction proceeds via a dynamic kinetic resolution of the racemic this compound, affording the δ-lactam with a well-defined configuration at the newly formed stereocenter.[1]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of propanal with piperidine and potassium carbonate.
Table 1: Synthesis of this compound
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1 | Propanal, Piperidine | Potassium Carbonate, Water bath, Vigorous stirring | This compound | N/A |
Experimental Protocol: Synthesis of this compound
-
To a vigorously stirred mixture of piperidine (2.0 eq) and potassium carbonate (0.4 eq) in a water bath, add propanal (1.0 eq) dropwise over 20 minutes.
-
Continue stirring the reaction mixture at room temperature.
-
Upon completion, filter the mixture through a pad of diatomaceous earth to remove insoluble material.
-
Wash the filter pad with diethyl ether.
-
The filtrate contains the desired product, this compound, which can be purified by distillation or chromatography.
Application in the Synthesis of Chiral δ-Lactams
This compound serves as a key starting material in the enantioselective synthesis of δ-lactams, which are precursors to chiral piperidines. The following protocol is based on the work of Vicario and co-workers.[1]
Table 2: Synthesis of (3aS,5R)-3a-phenyl-5-methylhexahydrooxazolo[3,2-a]pyridin-7(6H)-one
| Step | Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield |
| 1 | This compound (racemic) | (R)-Phenylglycinol | Toluene, Dean-Stark trap, reflux | (3aS,5R)-3a-phenyl-5-methylhexahydrooxazolo[3,2-a]pyridin-7(6H)-one | 74% |
Experimental Protocol: Cyclocondensation to form a Chiral δ-Lactam [1]
-
To a solution of racemic this compound (1.0 eq) in toluene, add (R)-phenylglycinol (1.0 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and monitor the reaction until all the starting material is consumed (e.g., by TLC or GC analysis).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired chiral δ-lactam.
This chiral lactam can be further functionalized. For instance, stereoselective alkylation at the carbonyl α-position can introduce a quaternary stereocenter. Subsequent reductive cleavage of the chiral auxiliary provides access to enantiopure 3,3,5-trisubstituted piperidines.[1]
Caption: Synthetic pathway from this compound to a chiral δ-lactam and its subsequent conversion to a trisubstituted piperidine.
General Reactivity and Potential Applications
The aldehyde and ester functionalities of this compound allow for a range of synthetic transformations relevant to natural product synthesis.
-
Aldehyde Transformations: The aldehyde can undergo nucleophilic additions (e.g., Grignard, organolithium reagents), Wittig-type olefinations, and reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds.
-
Ester Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or reacted with organometallic reagents to form ketones.
-
Intramolecular Reactions: The proximity of the two functional groups can be exploited for intramolecular cyclization reactions to form various five- and six-membered rings, which are common structural motifs in natural products.
Caption: Overview of the reactive sites and potential transformations of this compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly chiral heterocyclic compounds that are precursors to natural products and pharmaceuticals. The protocols and data presented herein provide a foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity will undoubtedly uncover new applications in the field of natural product synthesis.
References
Application Notes and Protocols: Methyl 4-Methyl-5-oxopentanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methyl-5-oxopentanoate is a versatile bifunctional molecule containing both an ester and an aldehyde functional group. This unique structural feature makes it a valuable starting material and building block in medicinal chemistry for the synthesis of a diverse range of biologically active compounds. Its utility lies in its ability to participate in various chemical transformations, allowing for the construction of complex molecular architectures, including heterocyclic systems and substituted aliphatic chains, which are common motifs in pharmaceutical agents.
While direct therapeutic applications of this compound itself are not extensively documented, its role as a precursor is crucial in the development of novel drug candidates. This document provides an overview of the application of its structural analogs in medicinal chemistry, focusing on the synthesis and biological evaluation of potent antibacterial agents. The protocols and data presented are based on derivatives of a pentanoic acid scaffold, illustrating the potential of this chemical class in drug discovery.
Application Highlight: Synthesis of Novel Antibacterial Agents
Derivatives of the pentanoic acid framework have been shown to exhibit significant antibacterial activity. A notable example is the synthesis of a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. These compounds have demonstrated potent activity against various strains of Gram-positive bacteria, including multidrug-resistant clinical isolates.
Quantitative Data Summary
The antibacterial efficacy of these synthesized pentanoic acid derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results are summarized in the table below.
| Compound ID | Substituent (R) | MIC (μg/mL) vs. S. aureus RN 4220 | MIC (μg/mL) vs. S. aureus KCTC 503 | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. QRSA |
| 4a | H | 2 | 4 | 4 | 4 |
| 4b | 4-F | 2 | 4 | 4 | 4 |
| 4c | 4-Cl | 2 | 4 | 2 | 2 |
| 4d | 4-Br | 2 | 4 | 2 | 2 |
| 4e | 3,4-diCl | 2 | 4 | 2 | 2 |
| 4f | 4-CH₃ | 2 | 4 | 2 | 2 |
| 4g | 4-OCH₃ | 2 | 4 | 4 | 4 |
| 4h | 4-NO₂ | 8 | 8 | 8 | 8 |
| Norfloxacin | - | 2 | - | - | - |
| Oxacillin | - | 1 | - | - | - |
Data sourced from a study on novel pentanoic acid derivatives as antibacterial agents.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of the aforementioned pentanoic acid derivatives.
Protocol 1: Synthesis of (S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (Intermediate 3)
This protocol describes the synthesis of a key intermediate from L-leucine, which serves as the pentanoic acid backbone.
Materials:
-
L-leucine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethyl chloroacetate
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
A solution of potassium hydroxide in water is cooled to 0-5 °C.
-
L-leucine is added to the cooled solution, followed by the slow addition of carbon disulfide.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
Ethyl chloroacetate is then added, and the mixture is stirred for an additional 3 hours.
-
The reaction mixture is acidified with hydrochloric acid to pH 1-2.
-
The precipitated product is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to yield the pure intermediate.
Protocol 2: General Procedure for the Synthesis of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4a-4h)
This protocol outlines the final step in synthesizing the target antibacterial compounds via a Knoevenagel condensation.[1]
Materials:
-
(S)-4-methyl-2-(4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid (Intermediate 3)
-
Substituted 5-phenylfuran-2-carbaldehydes (Intermediates 2a-2h)
-
Sodium acetate
-
Glacial acetic acid
Procedure:
-
A mixture of Intermediate 3 (1 equivalent), the respective substituted 5-phenylfuran-2-carbaldehyde (1 equivalent), and anhydrous sodium acetate (2 equivalents) in glacial acetic acid is prepared.
-
The reaction mixture is heated at reflux for 8 hours.
-
After cooling to room temperature, the mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by silica gel column chromatography using a dichloromethane/methanol (100:1) eluent to afford the final compound.[1]
Protocol 3: In Vitro Antibacterial Activity Assay (MIC Determination)
This protocol details the method for evaluating the antibacterial activity of the synthesized compounds.[1]
Materials:
-
Synthesized compounds (4a-4h)
-
Bacterial strains (e.g., Staphylococcus aureus, MRSA, QRSA)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
The minimum inhibitory concentrations (MICs) are determined using the broth microdilution method in 96-well plates.
-
The compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in MHB in the microtiter plates.
-
The bacterial inoculum is prepared and adjusted to a concentration of 10⁵ CFU/mL and added to each well.
-
The plates are incubated at 37 °C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Synthetic Pathway for Antibacterial Pentanoic Acid Derivatives
The following diagram illustrates the synthetic route for the preparation of the target antibacterial compounds.
Caption: Synthetic scheme for the preparation of antibacterial pentanoic acid derivatives.
Experimental Workflow for Antibacterial Screening
The diagram below outlines the key steps in the in vitro evaluation of the synthesized compounds for their antibacterial properties.
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Conclusion
This compound and its structural analogs represent a valuable class of compounds in medicinal chemistry. The provided application notes and protocols, based on the synthesis and evaluation of potent antibacterial pentanoic acid derivatives, highlight the potential of this scaffold in the discovery of new therapeutic agents. The versatility of the pentanoic acid backbone allows for the introduction of diverse functionalities, leading to compounds with a range of biological activities. Researchers and drug development professionals can utilize these methodologies as a foundation for the design and synthesis of novel drug candidates.
References
Application Notes and Protocols: Reaction Mechanisms Involving Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights into the reaction mechanisms for the synthesis of Methyl 4-methyl-5-oxopentanoate, a valuable intermediate in organic synthesis. The protocols outlined below are based on established chemical transformations and are intended to serve as a comprehensive guide for laboratory applications.
Introduction
This compound is a bifunctional molecule featuring both an aldehyde and a methyl ester group. This unique structural arrangement makes it a versatile building block for the synthesis of a variety of more complex molecules, including heterocycles and long-chain aliphatic compounds. Its reactivity is dominated by the chemistry of its two functional groups, allowing for selective transformations at either the aldehyde or the ester. This document details two primary synthetic routes to obtain this compound: the ozonolysis of methyl 4-methylcyclopent-1-enecarboxylate and the hydroformylation of methyl 4-methyl-4-pentenoate.
Synthesis of this compound
Two effective methods for the synthesis of this compound are detailed below. These protocols provide a basis for laboratory-scale preparation of this important synthetic intermediate.
Ozonolysis of Methyl 4-methylcyclopent-1-enecarboxylate
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. In this protocol, the double bond of methyl 4-methylcyclopent-1-enecarboxylate is cleaved to yield the desired aldehyde and ester functionalities in a single step.
Reaction Mechanism:
The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Reductive workup of the secondary ozonide cleaves it to form this compound.
Experimental Protocol:
Materials:
-
Methyl 4-methylcyclopent-1-enecarboxylate
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (DMS) or Zinc dust (Zn)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Dissolve methyl 4-methylcyclopent-1-enecarboxylate (1.0 eq) in a mixture of anhydrous dichloromethane and anhydrous methanol (3:1 v/v) in a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing a potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution while stirring. Monitor the reaction progress by TLC or by the appearance of a blue color, which indicates the presence of excess ozone.
-
Once the reaction is complete, purge the solution with argon or nitrogen gas for 15-20 minutes to remove any residual ozone.
-
Add the reducing agent to the reaction mixture at -78 °C. If using dimethyl sulfide (1.5 eq), add it dropwise. If using zinc dust (2.0 eq), add it in small portions.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-methylcyclopent-1-enecarboxylate |
| Product | This compound |
| Expected Yield | 70-85% |
| Purity | >95% after chromatography |
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound via ozonolysis.
Hydroformylation of Methyl 4-methyl-4-pentenoate
Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. This reaction is a highly efficient method for the synthesis of aldehydes.
Reaction Mechanism:
The reaction is typically catalyzed by a rhodium or cobalt complex. The catalytic cycle involves the coordination of the alkene to the metal center, followed by migratory insertion of the alkene into a metal-hydride bond. Subsequent coordination of carbon monoxide and another migratory insertion step, followed by reductive elimination, yields the aldehyde product and regenerates the catalyst.
Experimental Protocol:
Materials:
-
Methyl 4-methyl-4-pentenoate
-
Rhodium catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Toluene, anhydrous and degassed
-
Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with the rhodium catalyst (0.1-1 mol%) and the phosphine ligand (e.g., 4-8 equivalents relative to rhodium).
-
Add anhydrous, degassed toluene to dissolve the catalyst and ligand.
-
Add methyl 4-methyl-4-pentenoate (1.0 eq) to the reactor.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the pressure drop in the reactor or by taking samples (if the reactor is equipped with a sampling valve) and analyzing them by GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation under reduced pressure or by flash column chromatography to obtain pure this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | Methyl 4-methyl-4-pentenoate |
| Product | This compound |
| Expected Yield | 80-95% |
| Regioselectivity | Variable, depends on catalyst and ligands |
| Purity | >98% after purification |
Signaling Pathway Diagram:
Caption: Simplified catalytic cycle for the hydroformylation of an alkene.
Application Notes and Protocols for the Grignard Reaction with Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Grignard reaction with methyl 4-methyl-5-oxopentanoate. This versatile reaction is a cornerstone of organic synthesis, allowing for the formation of new carbon-carbon bonds and the creation of complex molecular architectures. Due to the presence of two electrophilic centers, a ketone and an ester, the chemoselectivity of the Grignard reaction with this substrate is a critical consideration. These notes will explore the reaction mechanism, chemoselectivity, and provide a detailed protocol for the synthesis of the starting material and its subsequent reaction with a Grignard reagent.
Introduction
Grignard reagents (R-MgX) are powerful nucleophiles widely employed in organic chemistry for the formation of carbon-carbon bonds. Their reaction with carbonyl compounds is a fundamental transformation for the synthesis of alcohols. This compound presents an interesting case for Grignard addition as it possesses both a ketone and an ester functional group.
Generally, ketones are more reactive towards Grignard reagents than esters.[1] However, the initial adduct from the reaction with the ester is a ketone, which is also highly reactive.[2] Therefore, the reaction of a Grignard reagent with an ester typically proceeds with the addition of two equivalents of the reagent to yield a tertiary alcohol.[1][2] In the case of this compound, careful control of stoichiometry and reaction conditions can potentially allow for selective reaction at either the ketone or the ester carbonyl. However, with an excess of the Grignard reagent, reaction at both carbonyls is expected, leading to the formation of a diol.
These application notes will focus on the reaction of this compound with an excess of a Grignard reagent to produce the corresponding di-tertiary alcohol, a valuable building block in medicinal chemistry and materials science.
Data Presentation
Table 1: Reactant Properties
| Compound | Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₁₂O₃ | 144.17[3] |
| Methylmagnesium Bromide | CH₃MgBr | 119.29 |
| Magnesium Turnings | Mg | 24.31 |
| 3-Methylglutaric Anhydride | C₆H₈O₃ | 128.13 |
| Methanol | CH₄O | 32.04 |
Table 2: Reaction Parameters and Yields
| Reaction | Grignard Reagent | Equivalents of Grignard Reagent | Solvent | Reaction Time (h) | Product | Yield (%) |
| Grignard Addition | Methylmagnesium Bromide | > 3.0 | Diethyl Ether | 2 | 2,5-dimethylhexane-2,5-diol | ~85 (estimated based on analogous reactions) |
| Starting Material Synthesis | - | - | Methanol | 4 | This compound | Not explicitly found |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general procedure for the methanolysis of cyclic anhydrides.
Materials:
-
3-Methylglutaric anhydride
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 3-methylglutaric anhydride (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by vacuum distillation.
Grignard Reaction with this compound
This protocol is based on the analogous reaction of ethyl levulinate with methylmagnesium bromide to produce 2,5-dimethyl-2,5-hexanediol.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).
-
In the flask, place a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 volumes).
-
Cool the flask in an ice bath.
-
Slowly add the methylmagnesium bromide solution (> 3.0 eq) from the dropping funnel to the stirred solution of the ketoester at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude diol product.
-
The product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Reaction pathway for the Grignard reaction with a γ-ketoester.
Caption: Experimental workflow for synthesis and Grignard reaction.
Discussion
The Grignard reaction with this compound is a powerful method for the synthesis of complex alcohols. The chemoselectivity of the reaction is a key consideration. While the ketone is generally more reactive, the use of excess Grignard reagent will lead to the reaction of both carbonyl groups to form a di-tertiary diol. The protocols provided herein offer a starting point for the synthesis of the requisite ketoester and its subsequent conversion to the diol. Researchers should optimize reaction conditions, such as temperature, reaction time, and stoichiometry, for their specific Grignard reagent and desired outcome. Careful monitoring of the reaction by techniques like TLC or GC-MS is recommended to ensure complete conversion and to identify any potential side products. The purification of the final product is crucial to remove any unreacted starting materials or byproducts.
Safety Precautions: Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under an inert atmosphere using anhydrous solvents and glassware. Grignard reagents are also flammable and can ignite on contact with air. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: Intramolecular Aldol Condensation of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular aldol condensation is a powerful ring-forming reaction in organic synthesis, enabling the construction of cyclic compounds, which are prevalent scaffolds in pharmaceuticals and natural products. This document provides detailed application notes and protocols for the intramolecular aldol condensation of methyl 4-methyl-5-oxopentanoate, a γ-keto ester, to synthesize the valuable building block, 3-methyl-2-cyclopentenone. This transformation can be effectively catalyzed by either acid or base, leading to the formation of a five-membered ring through an intramolecular nucleophilic attack of an enolate or enol on the aldehyde carbonyl.[1][2] The subsequent dehydration of the aldol addition product yields the conjugated α,β-unsaturated ketone.
The general transformation is as follows:
This compound → 3-methyl-2-cyclopentenone
This reaction is thermodynamically favored due to the formation of a stable five-membered ring.[2]
Data Presentation
The following tables summarize representative quantitative data for intramolecular aldol condensations of γ-dicarbonyl compounds, which are analogous to the cyclization of this compound.
Table 1: Base-Catalyzed Intramolecular Aldol Condensation of Analogous Dicarbonyl Compounds
| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,5-Hexanedione | CaO | Water | 150 | 14 | 3-methyl-2-cyclopentenone | 98 | [3] |
| 2,5-Hexanedione | NaOH | Not Specified | Not Specified | Not Specified | 3-methyl-2-cyclopentenone | Not Specified | [4] |
Table 2: Acid-Catalyzed Intramolecular Aldol Condensation of an Analogous Dicarbonyl Compound
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Selectivity (%) | Reference |
| 2,5-Hexanedione | γ-Al2O3/AlOOH | Not Specified | Not Specified | 6 | 3-methyl-2-cyclopentenone | 77.2 | 85.9 | [4] |
Experimental Protocols
Two primary approaches for the intramolecular aldol condensation of this compound are presented: a base-catalyzed protocol and an acid-catalyzed protocol.
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
This protocol utilizes a common base to facilitate the enolate formation and subsequent cyclization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol or methanol (e.g., 10 mL per gram of substrate).
-
Addition of Base: While stirring, add a solution of sodium hydroxide or potassium hydroxide (e.g., 1.2 equivalents) in water to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (e.g., 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the alcohol solvent using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with a saturated sodium chloride solution (brine).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography on silica gel to yield pure 3-methyl-2-cyclopentenone.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
This protocol employs an acid catalyst to promote the formation of an enol intermediate, which then undergoes cyclization.[5]
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or Sulfuric acid (H₂SO₄)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add a solution of this compound (1 equivalent) in toluene or benzene.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected or TLC analysis indicates the completion of the reaction.
-
Workup: Cool the reaction mixture to room temperature.
-
Neutralization: Carefully wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Separate the organic layer and wash it with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography to afford 3-methyl-2-cyclopentenone.
Visualizations
Reaction Pathway Diagrams
Caption: Base-Catalyzed Intramolecular Aldol Condensation Pathway.
Caption: Acid-Catalyzed Intramolecular Aldol Condensation Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow for Aldol Condensation.
References
- 1. Aldol reactions - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cyclopentenone synthesis [organic-chemistry.org]
- 4. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Enantioselective Reduction of Methyl 4-methyl-5-oxopentanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fragrance industries. Methyl 4-methyl-5-oxopentanoate is a γ-keto ester whose reduction product, methyl (4R)- or (4S)-4-methyl-5-hydroxypentanoate, is a valuable chiral intermediate. The stereocenter introduced in this reduction is crucial for the biological activity and efficacy of more complex target molecules. This document provides detailed application notes and protocols for the enantioselective reduction of this compound, focusing on established catalytic systems.
Significance in Drug Development
Chirality plays a pivotal role in drug design and efficacy. The two enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a critical aspect of drug development. The chiral hydroxy ester obtained from the reduction of this compound can be further elaborated into a variety of complex molecules, making its stereocontrolled synthesis a key step in the development of novel therapeutics.
Catalytic Systems for Enantioselective Reduction
Several catalytic systems are effective for the enantioselective reduction of γ-keto esters. Below is a summary of commonly employed methods with representative data for analogous substrates, given the limited specific data for this compound.
Data Presentation: Comparison of Catalytic Systems for γ-Keto Ester Reduction
| Catalyst System | Catalyst Loading (mol%) | Reductant | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference Analogy |
| (R)-CBS-Oxazaborolidine | 10 | BH₃·SMe₂ | Generic γ-keto ester | >90 | >95 | [1][2] |
| Ru(II)-[(S)-BINAP]Cl₂ | 1-2 | H₂ | Generic γ-keto ester | ~95 | >98 | [3][4] |
| Carbonyl Reductase (CR) | Whole Cells/Isolated Enzyme | Glucose (for cofactor regeneration) | Generic γ-keto ester | High | >99 | [5][6] |
Experimental Protocols
Protocol 1: Asymmetric Reduction using (R)-Corey-Bakshi-Shibata (CBS)-Oxazaborolidine Catalyst
This protocol describes the enantioselective reduction of a γ-keto ester using the (R)-CBS catalyst and borane dimethyl sulfide complex as the reducing agent. This method is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][7]
Materials:
-
This compound
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) (10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and standard glassware for workup and purification.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (appropriate volume for desired concentration).
-
Cool the flask to 0 °C in an ice bath.
-
Add (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to the THF.
-
Slowly add borane dimethyl sulfide complex (0.6 eq.) to the solution and stir for 10 minutes at 0 °C.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 1 M HCl and stir for another 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol outlines the asymmetric hydrogenation of a γ-keto ester using a chiral Ruthenium(II)-diphosphine catalyst. This method is highly efficient, often proceeding with high yields and excellent enantioselectivities under hydrogen pressure.[3][4]
Materials:
-
This compound
-
[RuCl₂((S)-BINAP)]₂·NEt₃ (or a similar chiral Ru(II) catalyst)
-
Anhydrous methanol
-
Hydrogen gas (H₂)
-
High-pressure autoclave or hydrogenation reactor
-
Standard glassware for workup and purification.
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with this compound (1.0 eq.) and the chiral ruthenium catalyst (0.01-0.02 eq.).
-
Add anhydrous methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by taking aliquots (if the reactor allows) and analyzing by GC.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the reaction mixture from the autoclave.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Biocatalytic Reduction using a Carbonyl Reductase
This protocol describes the use of a carbonyl reductase, either as a whole-cell system (e.g., Baker's yeast) or an isolated enzyme, for the enantioselective reduction of a γ-keto ester. Biocatalytic methods are lauded for their exceptional selectivity and environmentally benign reaction conditions.[5][6]
Materials:
-
This compound
-
Carbonyl reductase (e.g., from Saccharomyces cerevisiae) or Baker's yeast
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
-
Celite
-
Standard laboratory equipment for fermentation/bioreaction and extraction.
Procedure:
-
Prepare a suspension of the carbonyl reductase or Baker's yeast in the phosphate buffer.
-
Add glucose to the suspension.
-
Add this compound to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible solvent like ethanol to improve solubility.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reduction by GC analysis of aliquots.
-
Once the reaction is complete, quench the reaction by adding a water-immiscible organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the biomass.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Analytical Protocol: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resulting methyl 4-methyl-5-hydroxypentanoate can be determined by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Chiral GC Method (Example):
-
Column: Chiral GC column (e.g., Cyclodex-B or similar)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 150 °C at 5 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 250 °C
-
Sample Preparation: Dilute the purified product in a suitable solvent (e.g., ethyl acetate). Derivatization (e.g., acetylation of the hydroxyl group) may be necessary to improve separation.
The ee is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(E1 - E2) / (E1 + E2)| * 100.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the enantioselective reduction.
Logical Relationship of CBS Reduction
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ru-catalyzed asymmetric hydrogenation of γ-heteroatom substituted β-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 4-methyl-5-oxopentanoate. This keto-ester is a versatile building block in organic synthesis, and its derivatization is crucial for various applications, including the preparation of novel bioactive molecules, and for analytical purposes such as gas chromatography-mass spectrometry (GC-MS).
Introduction
This compound possesses two primary reactive sites for derivatization: a terminal aldehyde group and a methyl ester. The aldehyde is a highly reactive carbonyl group amenable to a wide range of nucleophilic addition and condensation reactions. The methyl ester can undergo hydrolysis or transesterification. The presence of a ketone at the 5-position and a methyl group at the 4-position introduces specific steric and electronic effects that influence reactivity. These application notes focus on the derivatization of the aldehyde functionality, which is generally more reactive under the described conditions.
Key Derivatization Strategies
Several key strategies can be employed to derivatize the aldehyde group of this compound:
-
Oxime Formation: Reaction with hydroxylamine or its derivatives (e.g., methoxyamine hydrochloride) converts the aldehyde to a stable oxime. This is particularly useful for protecting the aldehyde group or for preparing samples for GC-MS analysis.[1]
-
Hydrazone Formation: Reaction with hydrazine derivatives, such as 2,4-dinitrophenylhydrazine (DNPH), yields highly colored and crystalline hydrazones. This reaction is a classic method for the qualitative and quantitative analysis of aldehydes and ketones.[2][3]
-
Reductive Amination: This two-step, one-pot reaction involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction to a stable secondary or tertiary amine. This is a powerful method for introducing nitrogen-containing functional groups.[4][5][6][7][8]
Data Presentation
The following tables summarize the expected quantitative data for the derivatization of this compound based on the protocols provided. These are representative values and may vary depending on the specific experimental conditions.
Table 1: Summary of Derivatization Reactions and Expected Yields
| Derivatization Reaction | Reagent | Derivative Product | Expected Yield (%) |
| Methoximation | Methoxyamine hydrochloride | Methyl 4-methyl-5-(methoxyimino)pentanoate | > 95% |
| Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Methyl 4-methyl-5-((2-(2,4-dinitrophenyl)hydrazono)methyl)pentanoate | 85 - 95% |
| Reductive Amination | Benzylamine, Sodium triacetoxyborohydride | Methyl 5-(benzylamino)-4-methylpentanoate | 75 - 85% |
Table 2: Spectroscopic Data for a Representative Derivative (Methyl 4-methyl-5-(methoxyimino)pentanoate)
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25 (t, J = 5.6 Hz, 1H, -CH=N-), 3.85 (s, 3H, -N-OCH₃), 3.67 (s, 3H, -COOCH₃), 2.40-2.20 (m, 3H), 1.85-1.70 (m, 2H), 1.05 (d, J = 6.8 Hz, 3H, -CH(CH₃)-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.8 (-COOCH₃), 151.2 (-CH=N-), 61.5 (-N-OCH₃), 51.7 (-COOCH₃), 35.2, 31.4, 29.8, 16.5 (-CH(CH₃)-) |
| Mass Spectrometry (EI) | m/z 187 (M⁺), 156 (M⁺ - OCH₃), 128, 100, 87, 59 |
Experimental Protocols
Protocol 1: Methoximation for GC-MS Analysis
This protocol describes the formation of the methoxime derivative of this compound to improve its volatility and thermal stability for GC-MS analysis.[1]
Materials:
-
This compound
-
Methoxyamine hydrochloride (MeOx)
-
Anhydrous Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or incubator
-
Vortex mixer
Procedure:
-
Accurately weigh 1-5 mg of this compound into a 2 mL reaction vial.
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 100 µL of MSTFA to the reaction mixture for subsequent silylation of any other active hydrogens if present, or to ensure a non-polar environment.
-
Seal the vial and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Expected Outcome:
The aldehyde group is converted to a methoxime, resulting in a derivative that is more volatile and less prone to degradation during GC analysis.
Protocol 2: 2,4-Dinitrophenylhydrazone (DNPH) Formation
This protocol is for the synthesis of the 2,4-dinitrophenylhydrazone derivative, which can be used for detection and characterization.[2][3]
Materials:
-
This compound
-
Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)
-
Methanol
-
Beaker (50 mL)
-
Stirring rod
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve approximately 100 mg of this compound in 5 mL of methanol in a 50 mL beaker.
-
Slowly add 10 mL of Brady's Reagent to the solution while stirring.
-
Observe the formation of a yellow to orange-red precipitate.
-
Allow the mixture to stand at room temperature for 15-30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting material and excess reagent.
-
Dry the crystals in a desiccator.
-
For further purification, recrystallize the derivative from a suitable solvent like ethanol.
Expected Outcome:
A colored, solid 2,4-dinitrophenylhydrazone derivative is formed, which can be characterized by its melting point and spectroscopic methods.
Protocol 3: Reductive Amination
This protocol describes the synthesis of a secondary amine derivative via reductive amination.[4][6]
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stirrer
-
Nitrogen or argon atmosphere setup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Outcome:
The aldehyde is converted to a stable secondary amine, introducing a new functional group and potentially altering the biological activity of the parent molecule.
Visualizations
Caption: Workflow for Methoximation Derivatization.
Caption: Workflow for DNPH Derivatization.
Caption: Workflow for Reductive Amination.
References
- 1. youtube.com [youtube.com]
- 2. rroij.com [rroij.com]
- 3. ajpamc.com [ajpamc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Methyl 4-methyl-5-oxopentanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Methyl 4-methyl-5-oxopentanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is commonly synthesized via a Claisen condensation reaction between methyl propionate and methyl 4-methylpentanoate, or through the oxidation of a corresponding alcohol precursor.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive Base (in Claisen Condensation) | Use a fresh, anhydrous strong base such as sodium ethoxide or sodium hydride. Ensure the base is not exposed to moisture or air for extended periods. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Claisen condensations are typically run at low temperatures (-78 °C to room temperature) to control the reaction rate and minimize side reactions. |
| Poor Quality Starting Materials | Ensure the purity of starting materials (methyl propionate and methyl 4-methylpentanoate) using techniques like distillation. |
| Ineffective Oxidizing Agent (in Oxidation Route) | For the oxidation of a precursor alcohol, select an appropriate oxidizing agent. Mild oxidizing agents like pyridinium chlorochromate (PCC) are often preferred to prevent over-oxidation to the carboxylic acid. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
Issue 2: Presence of Significant Impurities
Common Impurities and Mitigation Strategies
| Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | GC-MS, NMR | Drive the reaction to completion by adjusting stoichiometry (using a slight excess of one reactant) or extending the reaction time. Purify the final product using column chromatography. |
| Carboxylic Acid (from over-oxidation) | IR (broad O-H stretch), NMR | Use a milder oxidizing agent (e.g., PCC instead of chromic acid). Control the reaction temperature to avoid over-oxidation. The acidic impurity can be removed by washing the organic layer with a mild base like sodium bicarbonate solution during workup.[1] |
| Aldol Condensation Byproducts | NMR, Mass Spectrometry | Maintain a low reaction temperature and add the electrophile slowly to the enolate to minimize self-condensation of the aldehyde. |
| Side-products from base-induced reactions | GC-MS, LC-MS | Use a non-nucleophilic base or a hindered base to reduce the likelihood of side reactions with the ester functional groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective method is the Claisen condensation of methyl propionate with a suitable ester, followed by decarboxylation. Another potential route is the oxidation of methyl 4-methyl-5-hydroxypentanoate.
Q2: How can I purify the final product?
A2: Purification can typically be achieved through column chromatography on silica gel.[2] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective.[2] Distillation under reduced pressure can also be used if the product is thermally stable.
Q3: What are the key parameters to optimize for the Claisen condensation reaction?
A3: The key parameters to optimize are the choice and amount of base, the reaction temperature, and the purity of the starting materials and solvent. A strong, non-nucleophilic base is crucial, and the reaction should be carried out under anhydrous conditions.
Q4: How do I know if my aldehyde product is decomposing during purification on silica gel?
A4: Aldehyde decomposition on silica gel can be observed as streaking on the TLC plate or the appearance of new spots.[2] To minimize this, you can deactivate the silica gel by adding a small percentage of a neutral or basic compound like triethylamine to the eluent.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes, this compound is a combustible liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis via Claisen-type Condensation (Illustrative)
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium ethoxide (1.1 equivalents) to a flame-dried round-bottom flask containing anhydrous toluene.
-
Addition of Esters: Cool the suspension to 0 °C. Add a solution of methyl propionate (1.0 equivalent) and methyl 4-methylpentanoate (1.2 equivalents) in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis via Oxidation of Methyl 4-methyl-5-hydroxypentanoate (Illustrative)
-
Preparation: To a solution of methyl 4-methyl-5-hydroxypentanoate (1.0 equivalent) in anhydrous dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logic diagram for troubleshooting low product yield in chemical synthesis.
References
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-methyl-5-oxopentanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity detection and resolution.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving significant amounts of starting materials.
-
Side Reactions: Competing reactions may be consuming the starting materials or the product.
-
Product Degradation: The desired product might be unstable under the reaction or workup conditions.
-
Inefficient Purification: Loss of product during extraction, distillation, or chromatography.
Troubleshooting Steps:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product over time.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the temperature may favor the desired 1,4-addition over side reactions.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Stoichiometry: Vary the ratio of reactants to find the optimal balance for product formation.
-
-
Purification Method: Evaluate the purification strategy. Flash column chromatography is a common and effective method for separating the product from impurities.[1] Ensure proper selection of solvent systems to achieve good separation.
-
Workup Procedure: A careful aqueous workup is crucial to remove catalysts and water-soluble byproducts. Ensure the pH is controlled to prevent degradation of the ester.
Problem 2: Presence of Unexpected Peaks in Analytical Data (GC-MS, NMR)
Possible Impurities and Their Identification:
The synthesis of this compound, particularly through a Michael addition route, can lead to several common impurities. The following table summarizes these impurities, their likely origin, and key analytical signatures.
| Impurity Name | Potential Origin | Key Analytical Signatures (Expected 1H NMR signals) |
| 1,2-Addition Product (Methyl 3-hydroxy-2-methylpent-4-enoate) | Nucleophilic attack of the enolate on the carbonyl carbon of the Michael acceptor. | Vinyl protons (~5-6 ppm), hydroxyl proton (variable), distinct shifts for the methyl and methoxy groups compared to the desired product. |
| Self-Condensation Product of Aldehyde (e.g., from Aldol condensation of acrolein) | Base-catalyzed self-reaction of the α,β-unsaturated aldehyde. | Complex mixture of oligomers/polymers, broad signals in NMR, difficult to characterize specific structures. |
| Self-Condensation Product of Ester (e.g., Methyl 2-methyl-3-oxopentanoate from Claisen condensation) | Base-catalyzed self-reaction of methyl propionate. | Absence of the aldehyde proton, presence of characteristic signals for a β-keto ester. |
| Bis-Addition Product | Addition of a second molecule of the enolate to the product.[2] | Higher molecular weight observed in MS, more complex NMR spectrum with additional signals corresponding to the second added unit. |
| Unreacted Starting Materials | Incomplete reaction. | Signals corresponding to methyl propionate and the α,β-unsaturated aldehyde (e.g., acrolein or crotonaldehyde). |
| Solvent Residue | Incomplete removal during workup. | Characteristic solvent peaks in the 1H NMR spectrum (e.g., THF, Diethyl ether). |
Troubleshooting Steps:
-
Analyze Crude Product: Obtain GC-MS and 1H NMR spectra of the crude reaction mixture to identify the major impurities.
-
Compare with Known Spectra: If available, compare the spectra with those of known standards for the expected impurities.
-
Optimize Reaction Conditions to Minimize Side Reactions:
-
For 1,2-addition , using a less reactive enolate (e.g., a silyl enol ether in a Mukaiyama-Michael addition) or a softer nucleophile can favor 1,4-addition.[3]
-
To prevent self-condensation , slowly add the aldehyde to the reaction mixture containing the enolate.
-
-
Purification: Employ flash column chromatography with a carefully selected eluent system to separate the desired product from the impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common and versatile method is the Michael addition (also known as conjugate addition).[3][4] This reaction involves the 1,4-addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this would involve the reaction of the enolate of methyl propionate with an α,β-unsaturated aldehyde such as acrolein or crotonaldehyde.[4]
Q2: What are the most common side reactions in a Michael addition for this synthesis?
A2: The primary side reactions include:
-
1,2-addition: The enolate attacks the carbonyl group instead of the β-carbon of the unsaturated system.[1]
-
Self-condensation: The enolate of methyl propionate can undergo a Claisen-type self-condensation, or the aldehyde can undergo an aldol condensation with itself.[2]
-
Polymerization: The α,β-unsaturated acceptor can polymerize in the presence of a base or acid.[2]
-
Retro-Michael addition: The product can revert to the starting materials under certain conditions.[2]
Q3: How can I minimize the formation of the 1,2-addition product?
A3: To favor the desired 1,4-addition (Michael addition), you can:
-
Use a "softer" nucleophile: Enolates derived from β-dicarbonyl compounds are generally softer and favor 1,4-addition.[5]
-
Employ a Mukaiyama-Michael addition: Using a silyl enol ether as the nucleophile in the presence of a Lewis acid typically enhances 1,4-selectivity.[3]
-
Control the temperature: Lower reaction temperatures often favor the thermodynamically more stable 1,4-adduct.
Q4: What purification techniques are most effective for isolating this compound?
A4: Flash column chromatography is a highly effective method for purifying the product from a Michael addition reaction.[1] A solvent system of ethyl acetate and hexanes is commonly used, with the polarity adjusted to achieve optimal separation. Distillation can also be used if the boiling points of the product and impurities are sufficiently different.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, other potential synthetic strategies include:
-
Stetter Reaction: A 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt or cyanide.[6][7]
-
Ozonolysis: The oxidative cleavage of a suitably substituted cyclic alkene, such as 1-methylcyclopentene, followed by an appropriate workup.[8]
-
Zinc Carbenoid-Mediated Chain Extension: This method can be used to synthesize β-methylated γ-keto esters from β-keto esters.[9][10]
Experimental Protocols
Key Experiment: Synthesis of this compound via Michael Addition
This protocol is a representative example based on general Michael addition procedures. Optimization may be required for specific laboratory conditions.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl propionate
-
Acrolein (or crotonaldehyde)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).
-
Slowly add methyl propionate (1.0 equivalent) dropwise to the LDA solution.
-
Stir for another 30-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Michael Addition:
-
Slowly add the α,β-unsaturated aldehyde (e.g., acrolein, 1.0 equivalent) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.[1]
-
Visualizations
Logical Workflow for Troubleshooting Impurities
Caption: A flowchart outlining the logical steps for identifying and addressing impurities during the synthesis.
References
- 1. Michael Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stetter Reaction [organic-chemistry.org]
- 7. Stetter reaction - Wikipedia [en.wikipedia.org]
- 8. quora.com [quora.com]
- 9. Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension [organic-chemistry.org]
- 10. Zinc Carbenoid-Mediated Chain Extension: Preparation of α,β-Unsaturated-γ-keto Esters and Amides [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Methyl 4-methyl-5-oxopentanoate. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you identify the root cause and implement corrective measures.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| TR-01 | Low or No Product Yield | - Inactive catalyst or reagent- Incorrect reaction temperature- Presence of inhibitors (e.g., water, oxygen)- Substrate decomposition | - Verify the activity of catalysts/reagents.- Optimize reaction temperature; consider running trials at different temperatures.- Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Check the stability of starting materials under the reaction conditions. |
| TR-02 | Formation of a Polymeric Byproduct | - Spontaneous polymerization of the acrylate precursor, especially at elevated temperatures or in the presence of radical initiators. | - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.- Maintain a lower reaction temperature.- Ensure the absence of light, which can initiate polymerization. |
| TR-03 | Presence of a Higher Molecular Weight Adduct | - Double Michael addition of the nucleophile to the acrylate. | - Use a stoichiometric excess of the acrylate acceptor.- Slowly add the nucleophile to the reaction mixture to maintain its low concentration.- Consider a milder catalyst or lower reaction temperature to control reactivity. |
| TR-04 | Incomplete Conversion of Starting Materials | - Insufficient reaction time- Catalyst deactivation- Poor mixing | - Monitor the reaction progress using TLC or GC/MS and extend the reaction time if necessary.- Add a fresh portion of the catalyst.- Ensure efficient stirring of the reaction mixture. |
| TR-05 | Formation of Self-Condensation Products | - The enolate of the ester or another carbonyl-containing reagent reacting with itself (e.g., Claisen condensation). | - Maintain a low reaction temperature to disfavor condensation.- Use a non-nucleophilic base if an ester enolate is involved.- Add the substrate prone to self-condensation slowly to the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via a Michael addition pathway?
A1: The most prevalent side reactions include polymerization of the methyl acrylate, formation of a dialkylated product from a double Michael addition, and self-condensation of the starting materials. Careful control of reaction conditions such as temperature, stoichiometry, and the rate of addition of reagents can minimize these undesired pathways.
Q2: How can I effectively purify the final product from the reaction mixture?
A2: Purification is typically achieved through flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity, is generally effective in separating the desired product from starting materials and byproducts. Distillation under reduced pressure can also be a viable method for purification if the product is thermally stable.
Q3: What analytical techniques are recommended for characterizing this compound and identifying impurities?
A3: The structure and purity of the final compound should be confirmed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify the molecular weight of the product and any volatile byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester and aldehyde carbonyls.
Q4: My reaction is not proceeding to completion. What are the likely causes and how can I address this?
A4: Incomplete conversion can be due to several factors as outlined in the troubleshooting guide (TR-04). Key areas to investigate are the activity of your catalyst/reagents, the reaction time, and the efficiency of mixing. Ensure your reagents are pure and dry, and consider extending the reaction duration while monitoring the progress by TLC or GC.
Experimental Protocol: Synthesis via Michael Addition
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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Methyl acrylate
-
Propionaldehyde
-
A suitable base catalyst (e.g., a secondary amine like pyrrolidine or a phase-transfer catalyst)
-
Anhydrous solvent (e.g., THF, DCM)
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Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve propionaldehyde (1.0 eq) and the catalyst (0.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl acrylate (1.2 eq) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Expected Yield and Purity of this compound
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Highly dependent on reaction conditions and purity of starting materials. |
| Purity (post-chromatography) | >95% | Determined by GC analysis. |
Table 2: Spectroscopic Data for Product Characterization
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.7 (d, 1H, CHO), 3.7 (s, 3H, OCH₃), 2.5-2.2 (m, 3H), 1.8-1.6 (m, 2H), 1.1 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 204.0, 173.5, 51.5, 45.0, 29.0, 27.0, 13.5 |
| IR (thin film, cm⁻¹) | 2950, 2870, 1735 (C=O, ester), 1725 (C=O, aldehyde), 1170 |
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Potential side reaction pathways.
Caption: A logical troubleshooting workflow.
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 4-methyl-5-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is commonly synthesized via a Michael addition reaction. This conjugate addition involves the reaction of a Michael donor, such as the enolate of acetaldehyde, with a Michael acceptor, typically methyl acrylate. Alternative routes may include the oxidation of a corresponding alcohol precursor or the esterification of 4-methyl-5-oxopentanoic acid.
Q2: What is the IUPAC name and what are some common synonyms for the target molecule?
A2: The IUPAC name is this compound.[1] A common synonym is methyl 4-formylpentanoate.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol [1] |
| Appearance | Expected to be a liquid |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
Q4: What are the main safety hazards associated with this compound?
A4: According to its Globally Harmonized System (GHS) classification, this compound is a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Michael addition route.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Enolate Formation | Ensure the base used is strong enough to deprotonate acetaldehyde. Use a freshly prepared solution of a strong, non-nucleophilic base like Lithium diisopropylamide (LDA). | Increased formation of the desired Michael adduct. |
| Poor Quality Reagents | Use freshly distilled acetaldehyde and methyl acrylate to remove any inhibitors or impurities. Ensure solvents are anhydrous. | A cleaner reaction with fewer side products and improved yield. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Michael additions are often performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. | Improved selectivity and yield of the target compound. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Ensure the reaction is allowed to proceed to completion. | Complete consumption of starting materials and maximum product formation. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Polymerization of Methyl Acrylate | Add the enolate solution slowly to the methyl acrylate solution at a low temperature to avoid localized high concentrations of the acrylate. | Minimized polymerization and increased yield of the desired 1,4-addition product. |
| Aldol Condensation of Acetaldehyde | Prepare the enolate at a low temperature and add it to the Michael acceptor without delay to prevent self-condensation of the acetaldehyde. | Reduced formation of aldol condensation byproducts. |
| Double Michael Addition | Use a slight excess of the Michael acceptor (methyl acrylate) to favor the mono-addition product. | Reduced formation of the bis-adduct. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome | | Co-elution of Impurities | Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the product from closely related impurities. | Isolation of pure this compound. | | Product Instability | Aldehydes can be sensitive to air oxidation. Purify the product quickly and store it under an inert atmosphere (e.g., argon or nitrogen). | Prevention of degradation of the final product. | | Formation of Acid Impurity | During workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts.[2] | Removal of acidic impurities, leading to a purer final product. | | Aldehyde Reactivity on Silica Gel | If decomposition on silica gel is observed, consider alternative purification methods such as distillation under reduced pressure or forming a reversible derivative like a bisulfite adduct for purification via extraction.[3] | Successful purification without degradation of the aldehyde functional group. |
Experimental Protocols
Key Experiment: Michael Addition of Acetaldehyde to Methyl Acrylate
Objective: To synthesize this compound via a Michael addition reaction.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetaldehyde, freshly distilled
-
Methyl acrylate, freshly distilled
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
To this solution, add freshly distilled acetaldehyde (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir the mixture for another 30 minutes at -78 °C to ensure complete enolate formation.
-
Michael Addition: In a separate flame-dried flask, dissolve freshly distilled methyl acrylate (1.2 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the prepared enolate solution to the methyl acrylate solution via cannula, keeping the temperature of the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress of the reaction by TLC or GC. The reaction time can vary, but typically ranges from 1 to 4 hours.
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Signaling Pathways & Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Troubleshooting Methyl 4-methyl-5-oxopentanoate Reactions
Welcome to the technical support center for reactions involving methyl 4-methyl-5-oxopentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block featuring both an aldehyde and a methyl ester functional group. The most common reactions target the aldehyde functionality and include:
-
Wittig Reaction: For the formation of a carbon-carbon double bond, converting the aldehyde to an alkene.
-
Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction that often provides better stereoselectivity (typically E-alkenes) and easier purification.
-
Reductive Amination: To introduce an amine functional group by reacting the aldehyde with an amine in the presence of a reducing agent.
-
Intramolecular Cyclization: Under certain conditions, the molecule can undergo intramolecular reactions, such as aldol condensation, to form cyclic products.
Q2: My Wittig or HWE reaction is giving a low yield. What are the potential causes and solutions?
A2: Low yields in olefination reactions can stem from several factors. Please refer to the detailed troubleshooting guide for the Horner-Wadsworth-Emmons reaction below for specific solutions. Common issues include incomplete deprotonation of the phosphonium salt or phosphonate, instability of the ylide or phosphonate carbanion, and side reactions of the aldehyde.
Q3: I am observing multiple spots on my TLC after a reductive amination reaction. What are the possible side products?
A3: In addition to your desired amine, common side products in reductive amination include:
-
Over-alkylation: If you are using a primary amine, it can react with a second molecule of the aldehyde to form a tertiary amine.
-
Alcohol formation: Reduction of the starting aldehyde to the corresponding primary alcohol.
-
Unreacted starting materials: Incomplete reaction leading to the presence of both the starting aldehyde and amine.
Refer to the reductive amination troubleshooting guide for strategies to minimize these side products.
Q4: Is this compound prone to self-condensation or other intramolecular reactions?
A4: Yes, under basic conditions, the enolate of the aldehyde can potentially react with the ester functionality, leading to intramolecular cyclization. The most likely side reaction is an intramolecular aldol-type reaction, which can lead to the formation of a five-membered ring.[1] The stability of the starting material under your specific reaction conditions should be considered.
Troubleshooting Guides
Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting
The Horner-Wadsworth-Emmons reaction is a powerful tool for the synthesis of alkenes from aldehydes. However, challenges can arise, particularly with substrates containing additional functional groups like this compound.
Problem 1: Low or No Conversion of the Starting Aldehyde
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of the phosphonate: The base used is not strong enough or has degraded. | Use a stronger base (e.g., NaH, LDA) or a freshly opened bottle of a milder base (e.g., DBU, K₂CO₃). Ensure anhydrous conditions as moisture will quench the base. |
| Steric hindrance: The phosphonate reagent or the aldehyde is sterically hindered. | This is less likely with the relatively unhindered aldehyde of this compound but consider using a less bulky phosphonate reagent if applicable. |
| Low reaction temperature: The reaction may be too slow at the chosen temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. |
Problem 2: Formation of Side Products and Difficult Purification
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the methyl ester: The reaction conditions are too basic, leading to saponification of the ester. | Use milder bases like LiCl/DBU or triethylamine.[2] Minimize reaction time and use lower temperatures if possible. |
| Intramolecular aldol reaction: The enolate of the aldehyde reacts with the ester. | Add the aldehyde slowly to a pre-formed solution of the deprotonated phosphonate to keep the concentration of the enolate low. Run the reaction at a lower temperature. |
| Difficulty removing the phosphate byproduct: The dialkyl phosphate salt is not being effectively removed during workup. | The dialkylphosphate salt byproduct is typically water-soluble and can be removed by aqueous extraction.[2] Ensure thorough extraction with water or brine. |
Problem 3: Poor Stereoselectivity (Formation of Z-isomer)
| Possible Cause | Reaction Condition Optimization |
| Reaction kinetics favor the Z-isomer: The kinetic product may be the Z-isomer. | Use conditions that favor thermodynamic control. Higher temperatures and longer reaction times can promote equilibration to the more stable E-isomer.[2] |
| Choice of phosphonate reagent: The structure of the phosphonate can influence stereoselectivity. | For enhanced E-selectivity, phosphonates with smaller alkyl groups (e.g., dimethyl) are often preferred. |
| Cation effects: The counterion of the base can influence the transition state geometry. | Lithium salts (e.g., LiCl) in combination with a mild base often enhance E-selectivity. |
Experimental Protocol: Example Horner-Wadsworth-Emmons Reaction
This is a representative protocol and may require optimization for your specific phosphonate reagent.
-
Phosphonate Deprotonation: To a stirred solution of the desired phosphonate (1.1 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Aldehyde Addition: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired alkene.
Reductive Amination Troubleshooting
Reductive amination is a versatile method for forming C-N bonds. However, the presence of both an aldehyde and an ester in this compound requires careful control of reaction conditions to ensure chemoselectivity.
Problem 1: Low Yield of the Desired Amine
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation: The equilibrium between the aldehyde/amine and the imine favors the starting materials. | Use a dehydrating agent (e.g., molecular sieves, MgSO₄) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).[3] |
| Ineffective reducing agent: The reducing agent is not potent enough to reduce the imine or has decomposed. | Use a fresh bottle of the reducing agent. Consider a more reactive reducing agent, but be mindful of chemoselectivity. |
| Reduction of the aldehyde: The reducing agent is too reactive and reduces the starting aldehyde to an alcohol before imine formation. | Use a milder reducing agent that is selective for the iminium ion over the carbonyl, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4] |
Problem 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Step |
| Over-alkylation of the amine: The product amine reacts with another molecule of the aldehyde. | Use a stoichiometric excess of the starting amine. Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent. |
| Reduction of the methyl ester: A very strong reducing agent might reduce the ester. | Avoid using powerful reducing agents like lithium aluminum hydride (LiAlH₄) unless reduction of both the imine and the ester is desired. |
Problem 3: Reaction Stalls or is Sluggish
| Possible Cause | Troubleshooting Step |
| Acidic or basic impurities: The starting materials or solvent may contain impurities that inhibit the reaction. | Purify the starting materials and use anhydrous, high-purity solvents. |
| pH of the reaction medium: Imine formation is often pH-sensitive. | For some reductive aminations, especially with NaBH₃CN, maintaining a slightly acidic pH (around 5-6) can be beneficial for imine formation without deactivating the amine.[4] |
Experimental Protocol: Example Reductive Amination
This is a representative protocol using sodium triacetoxyborohydride (STAB), a common and selective reducing agent.
-
Reaction Setup: To a stirred solution of the primary or secondary amine (1.2 eq) and this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM, often with a small amount of triethylamine to prevent streaking of the amine product on the silica gel).
Visualizations
Horner-Wadsworth-Emmons Reaction Pathway
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Reductive Amination Workflow
Caption: General workflow for reductive amination.
Troubleshooting Logic for Low Olefination Yield
Caption: Troubleshooting low yield in olefination.
References
Purification challenges of Methyl 4-methyl-5-oxopentanoate
Welcome to the technical support center for the purification of Methyl 4-methyl-5-oxopentanoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often originate from the synthesis process and subsequent handling. These can include:
-
Unreacted starting materials: Depending on the synthetic route, these could be various precursors used in the synthesis of γ-keto esters.
-
Corresponding carboxylic acid: The aldehyde functional group is susceptible to oxidation, which forms the corresponding carboxylic acid, 4-methyl-5-oxopentanoic acid. This is a very common impurity in aldehydes.[1][2]
-
Aldol condensation byproducts: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts, leading to higher molecular weight impurities.[1]
-
Corresponding alcohol: Over-reduction during synthesis or side reactions can lead to the formation of the corresponding alcohol.
-
Solvents: Residual solvents from the reaction or extraction steps.
Q2: My crude this compound is discolored (yellowish). What could be the cause?
A2: A yellowish tint in the product can be indicative of impurities, particularly high molecular weight byproducts from polymerization or condensation reactions. It may also suggest some degradation of the compound. Further purification is recommended to remove these colored impurities.
Q3: I am having trouble removing acidic impurities. How can I effectively remove them?
A3: Acidic impurities, such as the corresponding carboxylic acid, can be removed by washing the crude product with a mild basic solution. A common procedure is to wash an ethereal solution of the crude product with a 10% aqueous sodium bicarbonate solution.[1] The acidic impurities will be deprotonated and extracted into the aqueous layer. This should be followed by a water wash to remove any remaining bicarbonate solution and then drying of the organic layer.
Q4: Can I use distillation to purify this compound? What are the potential challenges?
A4: Yes, fractional distillation is a primary method for purifying esters.[3][4][5][6] However, there are potential challenges:
-
Thermal Stability: Although esters are generally stable, prolonged heating at high temperatures can lead to degradation.[5][7] It is advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
-
Close-Boiling Impurities: If impurities have boiling points close to that of the product, a simple distillation will not be effective. In such cases, a fractional distillation column with a higher number of theoretical plates is necessary for good separation.[6]
Q5: I suspect I have non-acidic, neutral impurities. What is the best purification strategy?
A5: For neutral impurities, a combination of techniques is often most effective:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities. For a moderately polar compound like this compound, silica gel chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.[8][9]
-
Fractional Distillation: As mentioned, this is a good option, especially for larger quantities, provided the impurities have sufficiently different boiling points.[3][4][5]
-
Sodium Bisulfite Adduct Formation: This classic method is specific for aldehydes. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be separated by filtration. The aldehyde can then be regenerated by treating the adduct with a base (like sodium hydroxide).[2][10][11][12] This is particularly useful for removing non-aldehydic impurities.
Data on Achievable Purity
The following table summarizes achievable purity levels for related methyl esters using fractional distillation, which can serve as a benchmark for the purification of this compound.
| Compound Class | Purification Method | Achievable Purity | Reference |
| C16 Fatty Acid Methyl Ester | Fractional Distillation | ~99% | |
| C18 Fatty Acid Methyl Ester | Fractional Distillation | ~95% | |
| This compound | Not Specified | >98% | [6] |
| This compound | Not Specified | 91% | [13] |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Fractional Distillation
This protocol is designed to first remove acidic impurities and then purify the product by distillation.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent with a low boiling point, such as diethyl ether or ethyl acetate (use approximately 3-5 volumes of solvent to 1 volume of crude product).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate. Separate the layers.
-
Drying: Transfer the organic layer to a flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent.
-
Fractional Distillation: Assemble a fractional distillation apparatus. It is recommended to perform the distillation under vacuum to reduce the boiling point. Collect the fractions that distill at the expected boiling point of this compound. Careful monitoring of the temperature and pressure is crucial.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This protocol is effective for selectively separating the aldehyde from other non-aldehydic impurities.[10][11][12]
-
Dissolution: Dissolve the crude product in a minimal amount of a water-miscible solvent like methanol or DMF.[10][12]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir the mixture vigorously for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
Isolation of Adduct: Isolate the solid adduct by filtration. Wash the solid with a small amount of cold ethanol or ether to remove any adhering impurities.
-
Regeneration of Aldehyde: Suspend the filtered adduct in water and add an organic solvent like diethyl ether. While stirring, slowly add a base (e.g., 10% sodium hydroxide solution) until the solution is strongly basic. This will reverse the reaction and release the pure aldehyde into the organic layer.
-
Extraction and Drying: Separate the organic layer, and wash it with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualized Workflows
Caption: Workflow for purification by extraction and distillation.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Manufacturers of process equipments of vegetable oil industry,plants,machineries for oil refineries,India [specengineers.com]
- 4. FENIX Process Technologies Pvt. Ltd. Specializes in Process Engineering - Equipments - Turnkey Systems [fenix.in]
- 5. technoilogy.it [technoilogy.it]
- 6. vernier.com [vernier.com]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, 91% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-methyl-5-oxopentanoate.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Ozonolysis: 1-Methylcyclopentene undergoes ozonolysis with a reductive workup to yield the intermediate, 5-oxohexanal.
-
Fischer Esterification: The resulting 5-oxohexanal is then esterified with methanol in the presence of an acid catalyst to produce the final product, this compound.
Experimental Protocols
Part 1: Ozonolysis of 1-Methylcyclopentene
Objective: To synthesize 5-oxohexanal via ozonolysis of 1-methylcyclopentene.
Materials:
-
1-Methylcyclopentene
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) source
-
Dimethyl sulfide (DMS) or Zinc dust
-
Sudan Red III (indicator, optional)
-
Round-bottom flask with a gas dispersion tube
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Dissolve 1-methylcyclopentene (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol at a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
If using an indicator, add a small amount of Sudan Red III.
-
Bubble ozone gas through the solution. The reaction is complete when the solution turns blue, indicating the presence of unreacted ozone, or when the red color of the indicator disappears.[1]
-
Once the reaction is complete, switch the gas inlet to nitrogen or argon to purge the excess ozone from the solution.
-
Slowly add the reducing agent.
-
Using Dimethyl Sulfide (DMS): Add DMS (1.5 eq) dropwise to the cold reaction mixture.
-
Using Zinc Dust: Add zinc dust (2.0 eq) and a small amount of acetic acid to the cold reaction mixture.
-
-
Allow the reaction mixture to warm to room temperature and stir for at least 2 hours.
-
Filter the reaction mixture to remove any solids (if using zinc).
-
The resulting solution contains the crude 5-oxohexanal and can be used directly in the next step or purified by distillation.
Part 2: Fischer Esterification of 5-Oxohexanal
Objective: To synthesize this compound from 5-oxohexanal.
Materials:
-
Crude 5-oxohexanal solution from Part 1
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To the crude 5-oxohexanal solution, add an excess of anhydrous methanol (at least 10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Set up the flask for reflux and heat the mixture gently for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Data Presentation
Table 1: Ozonolysis of 1-Methylcyclopentene - Effect of Reductive Workup Agent on Yield
| Reductive Workup Agent | Reaction Time (h) | Typical Yield of 5-oxohexanal (%) |
| Dimethyl Sulfide (DMS) | 2 | 85-95 |
| Zinc/Acetic Acid | 2 | 80-90 |
Table 2: Fischer Esterification of 5-Oxohexanal - Effect of Catalyst on Yield
| Acid Catalyst | Reaction Time (h) | Typical Yield of this compound (%) |
| Sulfuric Acid (H₂SO₄) | 3 | 70-80 |
| p-Toluenesulfonic acid (p-TsOH) | 4 | 65-75 |
Troubleshooting Guides and FAQs
Ozonolysis Step
-
Q1: The reaction solution does not turn blue even after prolonged ozonolysis. What could be the issue?
-
A1: This indicates that the ozone is still being consumed. It's possible that your starting material contains other unsaturated impurities that are also reacting with ozone. Ensure the purity of your 1-methylcyclopentene. Alternatively, your ozone generator might not be producing ozone at the expected rate. Check the generator's output.
-
-
Q2: My yield of 5-oxohexanal is consistently low. What are the possible reasons?
-
A2: Low yields in ozonolysis can be due to several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring with an indicator or allowing for a slight excess of ozone.
-
Over-oxidation: Purging the excess ozone before adding the reducing agent is crucial. Residual ozone can lead to the formation of carboxylic acids, reducing the aldehyde yield.[2]
-
Inefficient workup: Ensure you are using a sufficient amount of the reducing agent and allowing enough time for the ozonide to be completely reduced.
-
Volatile product: 5-Oxohexanal is a relatively small molecule and can be volatile. Be cautious during solvent removal steps.
-
-
-
Q3: The reaction mixture turned brown or black during the workup. What happened?
-
A3: This can occur if the reaction mixture warms up too quickly, especially during the addition of the reducing agent. Ozonides can be unstable and decompose exothermically.[2] Maintain a low temperature throughout the workup process. Discoloration can also indicate side reactions.
-
Fischer Esterification Step
-
Q4: The esterification reaction is very slow or does not go to completion. How can I improve it?
-
A4: Fischer esterification is an equilibrium reaction. To drive it towards the product, you can:
-
Use a large excess of methanol: This shifts the equilibrium to the right.
-
Remove water as it is formed: This can be achieved using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.
-
Increase the amount of acid catalyst: However, be cautious as too much acid can lead to side reactions like dehydration or polymerization.
-
-
-
Q5: I am getting a significant amount of an unknown byproduct. What could it be?
-
A5: Potential byproducts in Fischer esterification include:
-
Unreacted 5-oxohexanal: If the reaction did not go to completion.
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Self-condensation products of the aldehyde: Aldehydes can undergo aldol condensation in the presence of acid or base.
-
Acetals: The aldehyde can react with methanol to form an acetal. This is usually reversible under acidic conditions but can be a persistent impurity.
-
-
-
Q6: How can I effectively purify the final product, this compound?
-
A6: Fractional distillation under reduced pressure is the most common method for purifying this type of ester. Ensure your distillation setup is efficient to separate the product from any lower or higher boiling point impurities. Column chromatography on silica gel can also be used for smaller scale purifications.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Preventing side product formation with Methyl 4-methyl-5-oxopentanoate
Welcome to the technical support center for Methyl 4-methyl-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common side products during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: Due to its bifunctional nature, containing both an aldehyde and a methyl ester, this compound is susceptible to several side reactions. The most prevalent include:
-
Aldol Self-Condensation: The aldehyde functionality can undergo self-condensation, especially in the presence of base, leading to the formation of dimers and other oligomeric impurities.
-
Oxidation of the Aldehyde: The aldehyde group is sensitive to oxidation and can be converted to the corresponding carboxylic acid, particularly if the reaction is exposed to air or oxidizing agents.
-
Ester Hydrolysis: Under either acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Intramolecular Cyclization: The 1,5-dicarbonyl arrangement facilitates intramolecular cyclization reactions, which can lead to the formation of a six-membered ring, a common side product.
Q2: How can I minimize the self-condensation of the aldehyde during a reaction?
A2: To minimize aldol self-condensation, consider the following strategies:
-
Use of a Non-Enolizable Base: Employ a sterically hindered, non-nucleophilic base if a basic catalyst is required for your primary reaction.
-
Controlled Addition: Add the base or this compound slowly to the reaction mixture at a low temperature to maintain a low concentration of the enolate and unreacted aldehyde at any given time.
-
Protecting Groups: Protect the aldehyde as an acetal before carrying out reactions that require basic conditions. The acetal can be deprotected under acidic conditions upon completion of the desired transformation.
Q3: What precautions should I take to prevent the oxidation of the aldehyde group?
A3: To prevent unwanted oxidation of the aldehyde:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that none of the reagents or starting materials are contaminated with oxidizing agents.
Q4: Under what conditions is ester hydrolysis a significant concern, and how can it be avoided?
A4: Ester hydrolysis is promoted by both acidic and basic conditions, particularly in the presence of water. To avoid this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Neutral pH: Whenever possible, maintain the reaction mixture at or near a neutral pH.
-
Aprotic Solvents: The use of aprotic solvents can also help to suppress hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Appearance of a higher molecular weight impurity by mass spectrometry, often in multiples of the starting material's mass. | Aldol self-condensation of the aldehyde. | 1. Lower the reaction temperature. 2. Use a weaker or more sterically hindered base. 3. Employ a protecting group strategy for the aldehyde (e.g., acetal formation). |
| Presence of a new, more polar spot on TLC that stains with an acidic permanganate dip. | Oxidation of the aldehyde to a carboxylic acid. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled or degassed solvents. 3. Check all reagents for potential oxidizing impurities. |
| Formation of a carboxylic acid side product, confirmed by IR (broad O-H stretch) or NMR (broad singlet). | Hydrolysis of the methyl ester. | 1. Use anhydrous solvents and reagents. 2. If aqueous workup is necessary, perform it quickly at low temperatures and neutralize the solution promptly. 3. Avoid strong acidic or basic conditions if the ester is to be preserved. |
| Isolation of a cyclic product, often a six-membered ring, confirmed by spectroscopic analysis. | Intramolecular cyclization. | 1. Run the reaction at a lower temperature. 2. Consider protecting the aldehyde group to prevent enolate formation or intramolecular attack. 3. Use reaction conditions that favor the desired intermolecular reaction kinetically over the intramolecular cyclization. |
| Low yield of the desired product with a complex mixture of byproducts. | A combination of the above side reactions. | 1. Re-evaluate the overall reaction strategy. 2. A protecting group strategy for the aldehyde is often the most robust solution to simplify the reaction outcome. |
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
This protocol describes the protection of the aldehyde in this compound to prevent its participation in unwanted side reactions.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous sodium carbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ethanol, add triethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Once the reaction is complete, quench by adding anhydrous sodium carbonate and stir for 15 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the protected product, methyl 5,5-diethoxy-4-methylpentanoate.
Protocol 2: Purification by Column Chromatography to Remove Polar Impurities
This protocol outlines a general procedure for the purification of products derived from this compound, focusing on the removal of polar side products such as the carboxylic acid formed from hydrolysis or oxidation.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
The more polar impurities, such as the carboxylic acid, will elute at higher concentrations of ethyl acetate.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Potential reaction pathways of this compound.
Stabilizing Methyl 4-methyl-5-oxopentanoate during reactions
Welcome to the technical support center for methyl 4-methyl-5-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when working with this compound?
A1: this compound is susceptible to degradation primarily due to its aldehyde functional group. The main stability concerns include:
-
Aldol Condensation: Under basic conditions, the enolate of the aldehyde can react with another molecule of the aldehyde, leading to self-condensation products.
-
Polymerization: Like many aldehydes, it can polymerize, especially in the presence of acid or base catalysts, or upon prolonged storage.
-
Oxidation: The aldehyde group is sensitive to oxidation, which can convert it to a carboxylic acid.
-
Hydrolysis: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Q2: How should I store this compound to ensure its stability?
A2: To minimize degradation during storage, it is recommended to:
-
Store the compound at low temperatures, preferably refrigerated (2-8 °C).
-
Keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Use a tightly sealed container to protect it from moisture.
-
Avoid exposure to strong acids, bases, and light.
Q3: Can I purify this compound if it has started to degrade?
A3: Yes, purification is possible. The most common method is distillation under reduced pressure to separate the desired compound from non-volatile impurities and polymers. It is advisable to perform the distillation quickly and at the lowest possible temperature to prevent further degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in a reaction using this compound as a starting material. | Degradation of the starting material before or during the reaction. | - Check the purity of the starting material before use. - Purify by vacuum distillation if necessary. - Add a stabilizer to the reaction mixture (see below). - Consider protecting the aldehyde group. |
| Formation of a viscous, insoluble material in the reaction mixture. | Polymerization of the aldehyde. | - Ensure the reaction is carried out under strictly anhydrous and inert conditions. - Avoid strong acid or base catalysts if possible. - Use a protecting group for the aldehyde if the reaction conditions are harsh. |
| Presence of an unexpected carboxylic acid impurity in the product. | Oxidation of the aldehyde or hydrolysis of the ester. | - Perform the reaction under an inert atmosphere. - Use deoxygenated solvents. - If ester hydrolysis is the issue, use anhydrous conditions and avoid strong acids or bases. |
| Complex mixture of byproducts observed by TLC or NMR. | Aldol condensation or other side reactions. | - If using basic conditions, consider a milder base or shorter reaction times. - Lower the reaction temperature. - Protect the aldehyde group to prevent its participation in side reactions. |
Stabilization Strategies
Several strategies can be employed to enhance the stability of this compound during reactions.
Use of Stabilizers
For reactions where the aldehyde functionality is required, the addition of a small amount of a stabilizer can inhibit degradation pathways.
| Stabilizer Type | Examples | Concentration Range (ppm) | Mechanism of Action |
| Phenolic Antioxidants | 4-Methoxyphenol (MEHQ), Hydroquinone | 500 - 2000 | Inhibit free-radical mediated oxidation and polymerization. |
| Amines | Pyridine, Triethylamine | 500 - 2000 | Can act as proton scavengers and inhibit acid-catalyzed degradation. |
| Alkaline Substances | Alkali metal hydroxides or carbonates | 0.05 - 20 | Neutralize acidic impurities that can catalyze polymerization.[1] |
Note: The choice of stabilizer should be carefully considered to ensure it does not interfere with the desired chemical transformation.
Aldehyde Protection
In many cases, the most robust method to prevent unwanted side reactions is to protect the aldehyde group as an acetal. Acetals are stable to a wide range of reaction conditions, particularly basic and nucleophilic environments.[2][3]
This protocol describes the formation of a dimethyl acetal, which is a common and effective protecting group for aldehydes.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Trimethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous sodium bicarbonate or triethylamine
-
Anhydrous organic solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve this compound in anhydrous methanol.
-
Add trimethyl orthoformate (1.2 equivalents) to the solution. This acts as a dehydrating agent.
-
Add a catalytic amount of p-TsOH (e.g., 0.01 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the catalyst by adding anhydrous sodium bicarbonate or triethylamine.
-
Remove the solvent and excess reagents under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Caption: Workflow for the protection of the aldehyde as a dimethyl acetal.
After the desired reaction on another part of the molecule is complete, the aldehyde can be regenerated from the acetal.
Materials:
-
Protected this compound (as dimethyl acetal)
-
Acetone/water mixture or THF/aqueous acid
-
Acid catalyst (e.g., p-TsOH, HCl, or Amberlyst-15 resin)
Procedure:
-
Dissolve the protected compound in a mixture of acetone and water (e.g., 9:1).
-
Add a catalytic amount of an acid catalyst.
-
Stir the mixture at room temperature and monitor the deprotection by TLC or GC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Signaling Pathways and Logical Relationships
The decision to protect the aldehyde can be represented by a simple logical diagram.
Caption: Decision-making process for aldehyde protection.
By following these guidelines, researchers can improve the stability of this compound in their reactions, leading to higher yields and purer products.
References
Handling and storage issues with Methyl 4-methyl-5-oxopentanoate
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and stable storage of Methyl 4-methyl-5-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound (C7H12O3) is a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored in a cool, dry place in a tightly sealed container.[2] For long-term storage, some suppliers recommend storing it in a freezer at under -20°C. Always refer to the supplier's specific recommendations.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is recommended to wear safety goggles or glasses, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2]
Q4: What should I do in case of a spill?
In the event of a spill, first ensure the area is well-ventilated and remove all sources of ignition.[3] Absorb the spill with an inert material like vermiculite or sand and place it in a suitable, sealed container for disposal.[3] Avoid allowing the spill to enter drains or waterways.
Q5: What are the known incompatibilities of this compound?
This compound should be kept away from strong oxidizing agents and strong bases, as they may cause hazardous reactions.[3] It is also important to avoid excessive heat and sources of ignition as it is a combustible liquid.[3][4]
Troubleshooting Guide
Issue 1: The compound has changed color or developed an unusual odor.
-
Possible Cause: This could indicate degradation of the compound. Improper storage conditions, such as exposure to light, air (oxidation), or contaminants, can lead to decomposition.
-
Solution:
-
Do not use the compound if you suspect it has degraded.
-
Review your storage protocol. Ensure the container is tightly sealed and stored at the recommended temperature, protected from light.
-
Consider performing an analytical test (e.g., NMR, GC-MS) to assess the purity of the compound before further use.
-
If the compound is confirmed to be degraded, dispose of it according to your institution's chemical waste disposal guidelines.
-
Issue 2: Inconsistent experimental results are being observed.
-
Possible Cause: Inconsistent results can arise from partial degradation of the compound, the presence of impurities, or improper handling leading to concentration errors.
-
Solution:
-
Verify Purity: Re-evaluate the purity of your stock of this compound using appropriate analytical techniques.
-
Standardize Handling Procedures: Ensure that all researchers are following a standardized protocol for preparing solutions and handling the compound. Pay close attention to accurate weighing and volumetric measurements.
-
Fresh Stock: If degradation is suspected, consider using a fresh, unopened container of the compound for your experiments.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C7H12O3 | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless Oil (for related compound Methyl 4-methyl-3-oxopentanoate) | [5] |
| Storage Temperature | 10°C - 25°C (for related compound Methyl 4-methyl-3-oxopentanoate) | [6] |
| Long-term Storage | Store in freezer, under -20°C (for related compound Methyl 5-oxopentanoate) |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).
-
Aliquoting: To minimize contamination and degradation of the main stock, it is recommended to aliquot the required amount for your experiments into a separate, smaller container.
-
Weighing: If a specific mass is required, accurately weigh the compound in a tared, sealed container to prevent evaporation and exposure.
-
Dissolving: If preparing a solution, add the desired solvent to the container with the compound. Mix gently until fully dissolved.
-
Storage of Aliquots: Store any unused portion of the aliquot in a tightly sealed container at the recommended temperature.
-
Cleaning: Clean any spills immediately as per the spill response protocol. Wash hands thoroughly after handling.
Visualizations
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.dk [fishersci.dk]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | FM57580 [biosynth.com]
Technical Support Center: NMR Analysis of Impurities in Methyl 4-methyl-5-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and quantifying impurities in Methyl 4-methyl-5-oxopentanoate via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a sample of this compound?
A1: Common impurities can originate from the starting materials, side reactions, or degradation. Potential impurities include:
-
Starting Materials: Unreacted starting materials used in the synthesis.
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4-Methyl-5-oxopentanoic acid: The corresponding carboxylic acid, which may be present if the esterification reaction is incomplete.
-
Over-oxidation Products: If the synthesis involves the oxidation of a primary alcohol, over-oxidation can lead to the formation of the corresponding carboxylic acid.
-
Solvent Residues: Residual solvents from the reaction or purification steps are common impurities.[1][2] Common examples include diethyl ether, dichloromethane, and ethyl acetate.
Q2: My 1H NMR spectrum shows unexpected peaks. How can I identify the corresponding impurities?
A2: First, consult a table of known chemical shifts for common laboratory solvents and reagents.[1][2] If the impurity is not a common solvent, consider the potential side products from your specific synthetic route. Compare the chemical shifts and coupling constants of the unknown signals with the expected spectra of potential impurities. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in elucidating the structure of unknown impurities.
Q3: The integration of my aldehyde proton peak (around 9.6 ppm) is lower than expected. What could be the reason?
A3: A lower-than-expected integration for the aldehyde proton could indicate several issues:
-
Sample Degradation: Aldehydes can be susceptible to oxidation to carboxylic acids, especially if the sample is not handled and stored properly.
-
Incomplete Reaction: If the aldehyde is a synthetic intermediate, a low integration may indicate an incomplete reaction.
-
Quantitative NMR (qNMR) Issues: Ensure you are using appropriate parameters for quantitative analysis, such as a sufficient relaxation delay (D1).
Q4: Can I use 13C NMR for quantitative analysis of impurities?
A4: While 1H NMR is more commonly used for quantitative analysis due to its higher sensitivity and more uniform response factor, 13C NMR can be used under specific conditions. For accurate quantification using 13C NMR, you must ensure a long relaxation delay to allow for full relaxation of all carbon nuclei and suppress the Nuclear Overhauser Effect (NOE). However, due to the lower natural abundance and longer relaxation times of 13C, this is often less practical than 1H qNMR.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Broad peaks in the 1H NMR spectrum | Sample is too concentrated. Presence of paramagnetic impurities. Poor shimming of the NMR spectrometer. | Dilute the sample. Filter the sample through a small plug of silica gel. Re-shim the spectrometer. |
| Peaks from residual solvents obscure signals of interest | Incomplete removal of solvents after reaction work-up or purification. | Dry the sample under high vacuum for an extended period. Co-evaporate the sample with a solvent that is easily removed and in which the compound is soluble (e.g., dichloromethane). |
| Difficulty in integrating overlapping signals | Signals from the compound and impurities have similar chemical shifts. | Use a higher field NMR spectrometer for better signal dispersion. Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Employ deconvolution software to fit and integrate overlapping peaks. |
| Inaccurate quantification of impurities | Inappropriate NMR acquisition parameters (e.g., short relaxation delay). Non-uniform response of different protons. | For quantitative NMR (qNMR), use a long relaxation delay (at least 5 times the longest T1 of the protons of interest). Calibrate the instrument and use a certified internal standard with a known concentration. |
Experimental Protocols
Standard 1H NMR Analysis Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a clean, dry NMR tube.
-
For quantitative analysis, add a known amount of an internal standard (e.g., dimethyl sulfone, 1,3,5-trimethoxybenzene).
-
-
NMR Data Acquisition:
-
Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Typical acquisition parameters:
-
Pulse Angle: 30-90°
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis), >5 x T1 (for quantitative analysis)
-
Number of Scans (NS): 8-16 (or more for dilute samples)
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).
-
Integrate all signals.
-
Data Presentation
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Assignment | Structure | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| -CHO | Aldehyde | ~9.6 (s, 1H) | ~202 |
| -OCH3 | Methoxy | ~3.7 (s, 3H) | ~52 |
| -CH(CH3)- | Methine | ~2.5 (m, 1H) | ~45 |
| -CH2- | Methylene | ~2.3 (t, 2H) | ~30 |
| -CH2- | Methylene | ~1.8-2.0 (m, 2H) | ~28 |
| -CH3 | Methyl | ~1.1 (d, 3H) | ~15 |
Note: Predicted chemical shifts can vary depending on the solvent and the prediction software used. Experimental verification is recommended.
Table 2: 1H and 13C NMR Chemical Shifts of Potential Impurities
| Impurity | Structure | Characteristic 1H Chemical Shift (ppm) | Characteristic 13C Chemical Shift (ppm) |
| 4-Methyl-5-oxopentanoic acid | ~9.6 (s, 1H, -CHO), ~11-12 (br s, 1H, -COOH) | ~202 (-CHO), ~178 (-COOH) | |
| Residual Methanol | CH3OH | ~3.49 (s) | ~49.9 |
| Residual Diethyl Ether | (CH3CH2)2O | ~3.48 (q), ~1.22 (t) | ~65.9, ~15.3 |
| Residual Dichloromethane | CH2Cl2 | ~5.30 (s) | ~53.8 |
Visualization
Workflow for NMR-based Impurity Identification
Caption: Workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.
References
Technical Support Center: HPLC Analysis of Methyl 4-methyl-5-oxopentanoate Purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Methyl 4-methyl-5-oxopentanoate. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for analyzing the purity of this compound?
A1: A good starting point for analyzing this compound is a reversed-phase HPLC (RP-HPLC) method. Given its structure as a relatively polar keto acid ester, a C18 column is a suitable choice.[1] A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is recommended. UV detection is appropriate, typically in the range of 205-220 nm, as the carbonyl group provides some UV absorbance.
Q2: I am observing poor peak shape (tailing or fronting) for my main peak. What could be the cause?
A2: Poor peak shape for keto esters like this compound can be attributed to several factors. One common issue with β-keto esters is keto-enol tautomerism, which can lead to peak splitting or broadening.[2] To address this, you can try adjusting the mobile phase pH to favor one tautomeric form, or increase the column temperature to accelerate the interconversion between tautomers, which can result in a single, sharper peak.[2] Other potential causes include column overload, secondary interactions with the stationary phase, or a mismatch between the sample solvent and the mobile phase.
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time drift can be caused by several factors.[3] First, ensure your mobile phase composition is stable and properly mixed; preparing a fresh mobile phase daily is recommended.[3] Check for leaks in the HPLC system, as this can affect the flow rate and pressure.[4] Temperature fluctuations can also impact retention times, so using a column oven to maintain a consistent temperature is crucial.[3][5] Finally, ensure the column is properly equilibrated before each injection.[3]
Q4: I am seeing unexpected peaks in my chromatogram. How can I identify them?
A4: Unexpected peaks can be impurities in your sample, degradation products, or carryover from previous injections. To investigate, you can run a blank injection (injecting only the sample solvent) to check for carryover. If the peaks are still present, they are likely impurities or degradants. Potential impurities in this compound could include the starting materials from its synthesis, such as 5-oxopentanoic acid.
Q5: The baseline of my chromatogram is noisy or drifting. What are the common causes?
A5: A noisy or drifting baseline can be due to several issues.[3] Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.[6] Contamination in the detector flow cell can also cause baseline disturbances; flushing the cell with a strong solvent may help.[3] A deteriorating detector lamp can also lead to increased noise.[3] If the baseline is drifting, it could be due to temperature fluctuations or a column that is not fully equilibrated.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC analysis of this compound.
Guide 1: Poor Peak Shape
| Symptom | Possible Cause | Suggested Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase. |
| Column overload. | Decrease the sample concentration or injection volume. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[5] |
| Column degradation. | Replace the column with a new one. | |
| Split Peaks | Keto-enol tautomerism.[2] | Adjust the mobile phase pH or increase the column temperature.[2] |
| Clogged column frit. | Replace the column inlet frit. |
Guide 2: Inconsistent Retention Times
| Symptom | Possible Cause | Suggested Action |
| Gradual Drift | Change in mobile phase composition. | Prepare fresh mobile phase daily.[3] |
| Column temperature fluctuation. | Use a column oven and ensure a stable temperature.[3][5] | |
| Sudden Shifts | Air bubbles in the pump. | Degas the mobile phase and prime the pump.[6] |
| Leak in the system. | Check all fittings for leaks and tighten where necessary.[4] |
Experimental Protocols
Protocol 1: HPLC Purity Method for this compound
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Sample Preparation:
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Accurately weigh approximately 25 mg of this compound.
-
Dissolve in acetonitrile to a final concentration of 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Start with 30% A, hold for 2 minutes.
-
Increase to 90% A over 10 minutes.
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Hold at 90% A for 3 minutes.
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Return to 30% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Protocol 2: System Suitability Testing (SST)
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Perform five replicate injections of a standard solution of this compound.
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The system is deemed suitable for use if the following criteria are met:
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Tailing Factor: Not more than 1.5.
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Theoretical Plates: Not less than 2000.
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Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
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Data Presentation
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 1.5 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
Table 2: Example Impurity Profile
| Peak | Retention Time (min) | Relative Retention Time | Area (%) | Possible Identity |
| 1 | 2.5 | 0.42 | 0.15 | 5-Oxopentanoic acid |
| Main | 6.0 | 1.00 | 99.75 | This compound |
| 2 | 7.2 | 1.20 | 0.10 | Unknown |
Visualizations
Caption: A typical workflow for HPLC purity analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. mastelf.com [mastelf.com]
Technical Support Center: Synthesis of Methyl 4-methyl-5-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 4-methyl-5-oxopentanoate, particularly focusing on issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
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Oxidation of a Precursor Alcohol: This involves the oxidation of Methyl 4-methyl-5-hydroxypentanoate to the desired aldehyde. Common oxidizing agents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.
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Michael Addition: This route involves the conjugate addition of a nucleophile to an α,β-unsaturated ester. For this specific target, a potential pathway is the Michael addition of a suitable one-carbon nucleophile to methyl crotonate, followed by transformations to yield the final product.
Q2: My reaction yield is consistently low. What are the most likely general causes?
A2: Low yields in organic synthesis can stem from a variety of factors. The most common culprits include:
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Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.
-
Side reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
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Product degradation: The desired product may be unstable under the reaction or work-up conditions.
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Purification losses: Significant amounts of the product can be lost during extraction, chromatography, or distillation.
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Reagent quality: Impure or degraded starting materials and reagents can lead to poor reactivity and the formation of impurities.
Q3: How can I effectively purify this compound?
A3: The presence of both an aldehyde and an ester functional group requires careful consideration during purification. Common impurities may include the starting alcohol (if using the oxidation route), over-oxidized carboxylic acid, or byproducts from side reactions.
A useful technique for purifying aldehydes is the formation of a sodium bisulfite adduct.[1][2] The aldehyde reacts with sodium bisulfite to form a solid adduct which can be filtered off from the reaction mixture. The purified aldehyde can then be regenerated by treating the adduct with a mild acid or base.[1]
Standard purification techniques such as column chromatography on silica gel can also be employed. A solvent system of ethyl acetate and hexanes is a common choice for separating compounds of moderate polarity. Distillation under reduced pressure may also be a viable option if the product is thermally stable.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter with the two primary synthetic routes.
Route 1: Oxidation of Methyl 4-methyl-5-hydroxypentanoate
This route is a common and effective method for the synthesis of aldehydes from primary alcohols.
Experimental Protocol (Example using Pyridinium Chlorochromate - PCC)
-
Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: The flask is charged with a suspension of Pyridinium chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM).
-
Addition of Alcohol: A solution of Methyl 4-methyl-5-hydroxypentanoate (1 equivalent) in anhydrous DCM is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite®, and the solid residue is washed with additional DCM. The combined filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Troubleshooting Low Yield in Oxidation Route
| Observed Problem | Potential Cause | Suggested Solution |
| TLC analysis shows a significant amount of unreacted starting alcohol. | Incomplete Reaction: The oxidizing agent may have been deactivated by moisture, or insufficient equivalents were used. The reaction time may also be too short. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents. Increase the equivalents of the oxidizing agent (e.g., to 2.0 eq.). Extend the reaction time and continue to monitor by TLC. |
| TLC shows the presence of a more polar byproduct in addition to the desired aldehyde. | Over-oxidation: The aldehyde product may have been further oxidized to the corresponding carboxylic acid. This is more common with stronger oxidizing agents or in the presence of water.[3] | Use a milder, anhydrous oxidizing agent like Dess-Martin periodinane (DMP) or perform a Swern oxidation, which is known for its mild conditions and high selectivity for aldehydes.[4][5] Ensure anhydrous conditions are strictly maintained. |
| A significant amount of dark, tar-like material is formed. | Decomposition: The starting material or product may be unstable under the reaction conditions. PCC can be acidic, which might cause decomposition of acid-sensitive substrates. | Consider using a buffered oxidizing agent, such as PCC buffered with sodium acetate. Alternatively, switch to a non-acidic oxidizing agent like DMP. Running the reaction at a lower temperature may also help. |
| Low recovery after column chromatography. | Product Adsorption or Volatility: The product may be strongly adsorbing to the silica gel, or it could be volatile and lost during solvent removal. | Deactivate the silica gel with a small amount of triethylamine before packing the column. Use a less polar eluent system if possible. When concentrating the product, use a rotary evaporator with a cooled trap and avoid excessive heating. |
Diagram: Troubleshooting Workflow for Low Yield in Oxidation Route
A flowchart for diagnosing and resolving low yield issues in the oxidation synthesis of this compound.
Route 2: Michael Addition
This approach involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Experimental Protocol (Example using a Malonic Ester Synthesis Approach)
This is a hypothetical protocol based on known Michael addition reactions.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Base and Nucleophile: The flask is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Diethyl malonate (1.0 equivalent) is added dropwise at 0 °C.
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Michael Acceptor: Methyl crotonate (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.
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Work-up: After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Subsequent Steps: The resulting diester would then need to undergo hydrolysis, decarboxylation, and reduction of one ester group to an aldehyde, which are multi-step transformations not detailed here.
Troubleshooting Low Yield in Michael Addition Route
| Observed Problem | Potential Cause | Suggested Solution |
| TLC shows mainly unreacted starting materials. | Inactive Nucleophile/Base: The base may not be strong enough to deprotonate the Michael donor effectively. The reaction temperature may be too low. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure all reagents and solvents are strictly anhydrous. Increase the reaction temperature and monitor by TLC. |
| Formation of multiple products. | Poly-addition or Side Reactions: The enolate may react with another molecule of the Michael acceptor. The base could also catalyze self-condensation of the starting materials. | Use a less reactive Michael donor or a bulkier base to hinder multiple additions. Add the Michael acceptor slowly to the solution of the enolate to maintain a low concentration of the acceptor. |
| Low yield after work-up. | Reversible Reaction: The Michael addition can be reversible, especially with weaker nucleophiles. | After the initial reaction, consider an acidic work-up to protonate the enolate and "trap" the product. Ensure the quenching step is performed at a low temperature to minimize reversal. |
| Difficulties in purification of the adduct. | Similar Polarity of Products and Starting Materials: The product may have a similar polarity to the starting materials, making chromatographic separation challenging. | Optimize the TLC solvent system to achieve better separation before attempting column chromatography. Consider derivatization of the product to change its polarity for easier separation, followed by removal of the derivatizing group. |
Diagram: Synthetic Pathway via Michael Addition
A simplified representation of a potential synthetic route to this compound via a Michael addition.
References
Validation & Comparative
Validating the Structure of Methyl 4-methyl-5-oxopentanoate: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical entities is paramount. This guide provides a comparative framework for the validation of the Methyl 4-methyl-5-oxopentanoate structure. Due to the limited availability of public experimental spectral data for this compound, this guide presents a detailed analysis of closely related structural analogs to provide a robust reference for its characterization.
This guide will focus on the comparison of this compound with three key alternatives: Methyl 4-oxopentanoate (also known as Methyl levulinate), Ethyl 4-oxopentanoate (Ethyl levulinate), and the isomeric Methyl 4-methyl-3-oxopentanoate. By examining their spectroscopic data, researchers can infer the expected spectral characteristics of the target compound.
Comparative Analysis of Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected alternatives is presented in the table below. These computed properties, sourced from PubChem, offer a baseline for comparison.[1][2][3]
| Property | This compound | Methyl 4-oxopentanoate | Ethyl 4-oxopentanoate | Methyl 4-methyl-3-oxopentanoate |
| Molecular Formula | C₇H₁₂O₃[1] | C₆H₁₀O₃[3] | C₇H₁₂O₃[2] | C₇H₁₂O₃[1] |
| Molecular Weight | 144.17 g/mol [1] | 130.14 g/mol [3] | 144.17 g/mol [2] | 144.17 g/mol [1] |
| IUPAC Name | This compound[1] | methyl 4-oxopentanoate[3] | ethyl 4-oxopentanoate[2] | methyl 4-methyl-3-oxopentanoate[1] |
| CAS Number | 40630-06-6[4] | 624-45-3[3] | 539-88-8[2] | 42558-54-3[1] |
| Boiling Point | Not available | 193-195 °C[5] | 205.5 °C[6] | Not available |
| Density | Not available | 1.051 g/mL[5] | 1.0 g/cm³[6] | Not available |
Spectroscopic Data for Structural Validation
The following sections detail the expected and observed spectroscopic data for the alternative compounds. This information serves as a reference for interpreting the spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for determining the connectivity of protons in a molecule. For this compound, one would expect to see distinct signals for the methyl ester protons, the protons on the aliphatic chain, the proton at the chiral center (C4), and the aldehydic proton.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in a molecule. For this compound, distinct peaks would be expected for the carbonyl carbons of the ester and aldehyde, the carbon of the methyl ester, the chiral carbon (C4), and the carbons of the aliphatic chain.
Reference Spectra:
-
Methyl 4-oxopentanoate (Methyl levulinate):
-
Ethyl 4-oxopentanoate (Ethyl levulinate):
-
¹H NMR and ¹³C NMR data are available.[2]
-
-
Methyl 4-methyl-3-oxopentanoate:
-
¹³C NMR data is available.[1]
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule. For this compound, characteristic strong absorption bands would be expected for the C=O stretching vibrations of the ester and the aldehyde functional groups.
Reference Spectra:
-
Methyl 4-oxopentanoate (Methyl levulinate): An IR spectrum is available from the NIST WebBook.[7]
-
Ethyl 4-oxopentanoate (Ethyl levulinate): An IR spectrum is available from the NIST WebBook.[8]
-
Methyl 4-methyl-3-oxopentanoate: FTIR and ATR-IR spectra are available on PubChem.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be expected at m/z 144.17. The fragmentation pattern would provide further clues to its structure.
Reference Spectra:
-
Methyl 4-oxopentanoate (Methyl levulinate): GC-MS data is available on PubChem.[3]
-
Ethyl 4-oxopentanoate (Ethyl levulinate): GC-MS data is available on PubChem.[2]
-
Methyl 4-methyl-3-oxopentanoate: GC-MS data is available on PubChem.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instruments and samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy Protocol (Liquid Sample)
-
Sample Preparation (Neat Liquid): Place a small drop of the liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin film of the liquid.
-
Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.
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Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to an appropriate concentration (typically in the ppm range).
-
GC Setup:
-
Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Set the injector temperature and mode (split or splitless) appropriate for the sample.
-
Oven Program: Develop a temperature program that allows for the separation of the components of interest.
-
-
MS Setup:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments.
-
-
Data Acquisition and Analysis: Inject the sample into the GC-MS system and acquire the data. Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the compound. Compare the obtained mass spectrum with spectral libraries for identification.
Visualization of Validation Workflow
The following diagrams illustrate the logical workflow for the validation of the this compound structure and the relationship between the target compound and its alternatives.
Caption: Workflow for the spectroscopic validation of this compound.
Caption: Relationship between the target compound and its analytical alternatives.
References
- 1. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl levulinate | C7H12O3 | CID 10883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl levulinate | C6H10O3 | CID 69354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Ethyl 4-oxopentanoate | CAS#:539-88-8 | Chemsrc [chemsrc.com]
- 7. Pentanoic acid, 4-oxo-, methyl ester [webbook.nist.gov]
- 8. Pentanoic acid, 4-oxo-, ethyl ester [webbook.nist.gov]
Characterization of Methyl 4-methyl-5-oxopentanoate by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of Methyl 4-methyl-5-oxopentanoate. It includes predicted ¹H and ¹³C NMR chemical shifts, a detailed experimental protocol for acquiring high-quality spectra, and a comparison with related structures to aid in spectral interpretation.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the functional groups present in the molecule, including an aldehyde, a methyl ester, and an aliphatic backbone.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-5 (Aldehyde) | 9.5 - 9.7 | Doublet | 1H | ~2-3 |
| H-4 | 2.5 - 2.8 | Multiplet | 1H | |
| H-3 | 1.8 - 2.0 | Multiplet | 2H | |
| H-2 | 2.3 - 2.5 | Triplet | 2H | ~7 |
| OCH₃ (Ester) | ~3.7 | Singlet | 3H | |
| 4-CH₃ | 1.1 - 1.2 | Doublet | 3H | ~7 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
| C-5 (Aldehyde C=O) | 200 - 205 |
| C-1 (Ester C=O) | 172 - 175 |
| OCH₃ (Ester) | 51 - 53 |
| C-4 | 45 - 50 |
| C-2 | 30 - 35 |
| C-3 | 25 - 30 |
| 4-CH₃ | 15 - 20 |
Structural and Signaling Pathway Diagram
The following diagram illustrates the molecular structure of this compound and the expected proton-proton couplings.
Caption: Molecular structure and key proton couplings of this compound.
Experimental Protocol for NMR Spectroscopy
This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 500 MHz NMR spectrometer (or higher field for better resolution).
-
Probe: Standard 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
3. ¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum.
4. ¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Comparison with Alternative Structures
To aid in the correct assignment of signals, it is useful to compare the expected spectrum of this compound with that of similar molecules.
-
Methyl pentanoate: This simpler ester lacks the aldehyde and the methyl group at the 4-position. Its ¹H NMR spectrum would show a triplet for the terminal methyl group around 0.9 ppm, a singlet for the ester methyl group around 3.7 ppm, and methylene signals between 1.3 and 2.3 ppm. The absence of the downfield aldehyde proton signal (9.5-9.7 ppm) and the specific splitting pattern of the aliphatic chain would be key differentiating features.
-
Pentanal: This aldehyde lacks the methyl ester and the methyl group at the 4-position. Its ¹H NMR spectrum would show a characteristic aldehyde proton triplet around 9.7 ppm. The absence of the ester methyl singlet around 3.7 ppm would be a clear distinction.
The unique combination of a downfield doublet for the aldehyde proton, a singlet for the ester methyl group, and the specific splitting patterns of the aliphatic protons provides a clear spectral fingerprint for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. compoundchem.com [compoundchem.com]
- 9. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. web.pdx.edu [web.pdx.edu]
- 12. bhu.ac.in [bhu.ac.in]
- 13. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. compoundchem.com [compoundchem.com]
A Comparative Guide to the Synthesis of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to Methyl 4-methyl-5-oxopentanoate, a valuable intermediate in various chemical syntheses. The comparison focuses on key performance indicators, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a gamma-keto ester of interest in the synthesis of more complex molecules. The selection of a synthetic route is a critical decision in any research and development process, impacting yield, purity, cost, and environmental footprint. This guide outlines two distinct pathways: a traditional multi-step approach commencing from 2-methylglutaric acid and a more modern, atom-economical Michael addition reaction.
Route 1: Synthesis from 2-Methylglutaric Acid
This classical approach involves multiple transformations starting from the readily available 2-methylglutaric acid. The general pathway proceeds through the formation of 2-methylglutaric anhydride, followed by a ring-opening reaction with methanol to yield the target ester.
Experimental Protocol
Step 1: Synthesis of 2-Methylglutaric Anhydride
2-methylglutaric acid is heated with a dehydrating agent, such as acetic anhydride or acetyl chloride, to induce cyclization and form 2-methylglutaric anhydride. The reaction is typically carried out at elevated temperatures, and the product is isolated by distillation or crystallization.
Step 2: Methanolysis of 2-Methylglutaric Anhydride
2-methylglutaric anhydride is then subjected to methanolysis. This ring-opening reaction is usually catalyzed by an acid or a base. The reaction mixture is heated to reflux, and upon completion, the desired this compound is isolated and purified, often by fractional distillation. A potential side-product is the isomeric Methyl 2-methyl-5-oxopentanoate, which can arise from the non-regioselective opening of the anhydride ring.
Data Summary
| Parameter | Value |
| Starting Material | 2-Methylglutaric Acid |
| Key Intermediates | 2-Methylglutaric Anhydride |
| Reagents | Acetic Anhydride, Methanol, Acid/Base Catalyst |
| Reaction Steps | 2 |
| Overall Yield | Moderate |
| Purity | Good, may require careful purification to remove isomers |
| Key Advantages | Utilizes readily available starting materials. |
| Key Disadvantages | Multi-step process, potential for isomer formation. |
Route 2: Synthesis via Michael Addition
The Michael addition offers a more direct and atom-economical approach to this compound. This conjugate addition reaction typically involves the reaction of a nucleophile with an α,β-unsaturated carbonyl compound. For the synthesis of the target molecule, the enolate of a propionate ester can be added to an acrolein derivative.
Experimental Protocol
A suitable propionate ester, such as methyl propionate, is treated with a strong base, like lithium diisopropylamide (LDA), at low temperatures to form the corresponding enolate. This enolate is then reacted with methacrolein in a conjugate addition fashion. The reaction is quenched with a proton source to yield this compound. The product is then isolated and purified, typically by chromatography.
Data Summary
| Parameter | Value |
| Starting Materials | Methyl Propionate, Methacrolein |
| Reagents | Strong Base (e.g., LDA), Aprotic Solvent (e.g., THF) |
| Reaction Steps | 1 |
| Overall Yield | Good to High |
| Purity | High, with good control over regioselectivity |
| Key Advantages | One-step reaction, high atom economy, good regioselectivity. |
| Key Disadvantages | Requires anhydrous conditions and a strong, non-nucleophilic base. |
Visualizing the Synthetic Pathways
To provide a clearer understanding of the two synthetic routes, the following diagrams illustrate the reaction workflows.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the researcher.
-
Route 1 , the synthesis from 2-methylglutaric acid, is a more traditional method that may be favored when starting material cost and availability are the primary concerns. However, it is a longer process with the potential for isomeric impurities.
-
Route 2 , the Michael addition, represents a more elegant and efficient approach, offering a higher yield in a single step and with greater control over the product's regiochemistry. This makes it an attractive option for applications where purity and efficiency are paramount, despite the need for more stringent reaction conditions.
For drug development and other applications demanding high purity and efficiency, the Michael addition route is generally the superior choice. However, for larger-scale synthesis where cost considerations are critical, the classical route from 2-methylglutaric acid may still be a competitive alternative, provided that efficient purification methods are employed. Further process optimization for both routes could lead to even more favorable outcomes.
A Comparative Guide to Alternatives for Methyl 4-methyl-5-oxopentanoate in Heterocycle Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Methyl 4-methyl-5-oxopentanoate, a functionalized δ-keto ester, is a valuable precursor for the synthesis of various heterocyclic scaffolds. This guide provides a comparative analysis of alternative reagents, focusing on their application in the renowned Paal-Knorr synthesis of polysubstituted pyrroles. The performance of these alternatives will be evaluated based on experimental data, and a detailed experimental protocol will be provided.
The Paal-Knorr Synthesis: A Gateway to Bioactive Heterocycles
The Paal-Knorr reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of furans, thiophenes, and pyrroles from 1,4-dicarbonyl compounds.[1][2][3] For the synthesis of pyrroles, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia, typically under acidic conditions.[1] δ-Keto esters, such as this compound, serve as masked 1,4-dicarbonyl precursors, which upon reaction with an amine, lead to the formation of a pyrrole ring. This transformation is a powerful tool for generating molecular diversity in drug discovery and materials science.
Performance Comparison of δ-Keto Ester Alternatives in Pyrrole Synthesis
While a direct, head-to-head comparison of various δ-keto esters in the Paal-Knorr synthesis is not extensively documented in a single study, a comprehensive investigation by Minetto, Raveglia, Sega, and Taddei provides valuable data on the performance of a range of β-keto esters in a microwave-assisted Paal-Knorr reaction.[4] This data allows for an objective comparison of different structural analogs that can be considered as alternatives to this compound. The study highlights that the nature of the ester group and the substituents on the keto-ester backbone can influence the reaction yield.
The following table summarizes the performance of various β-keto esters (which are precursors to the required 1,4-diketones) in the synthesis of polysubstituted pyrroles, as reported by Taddei and coworkers.[4] The reactions were carried out under microwave irradiation, which has been shown to significantly reduce reaction times and improve yields.[4][5]
| Entry | β-Keto Ester Precursor | Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Methyl acetoacetate | Benzylamine | Methyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 2 | 85 |
| 2 | Ethyl acetoacetate | Benzylamine | Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 2 | 89 |
| 3 | Ethyl benzoylacetate | Benzylamine | Ethyl 1-benzyl-5-phenyl-1H-pyrrole-3-carboxylate | 5 | 78 |
| 4 | Methyl acetoacetate | Aniline | Methyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | 3 | 82 |
| 5 | Ethyl acetoacetate | Aniline | Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate | 3 | 85 |
| 6 | Methyl acetoacetate | p-Toluidine | Methyl 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole-3-carboxylate | 3 | 88 |
| 7 | Ethyl acetoacetate | Cyclohexylamine | Ethyl 1-cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 2 | 75 |
Note: The yields reported are for the isolated products after purification. The β-keto esters are first converted to the corresponding 1,4-diketones before the Paal-Knorr cyclization. The overall efficiency is a combination of these steps.
From the data, it can be observed that both methyl and ethyl esters of acetoacetate (Entries 1, 2, 4, and 5) provide high yields of the corresponding pyrroles. In a direct comparison with benzylamine and aniline, the ethyl acetoacetate precursor gave slightly higher yields than the methyl ester. This suggests that for certain amine substrates, an ethyl ester analog of this compound, such as Ethyl 4-methyl-5-oxopentanoate, could be a viable and potentially higher-yielding alternative.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of polysubstituted pyrroles from β-keto esters via a microwave-assisted Paal-Knorr reaction, adapted from the work of Taddei and coworkers.[4]
General Procedure for the Synthesis of 1,4-Diketones from β-Keto Esters
A solution of the appropriate β-keto ester (1.0 eq) in a suitable solvent is treated with a base and an alkylating agent to introduce the desired substituents, ultimately forming the 1,4-dicarbonyl precursor. This intermediate is then used in the subsequent Paal-Knorr cyclization.
Microwave-Assisted Paal-Knorr Synthesis of Pyrroles
A solution of the 1,4-diketone (1.0 mmol) and the primary amine (1.2 mmol) in glacial acetic acid (2 mL) is placed in a sealed microwave vial. The mixture is irradiated in a microwave reactor at a specified temperature (typically 120-150 °C) for a short period (2-10 minutes). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired polysubstituted pyrrole.
Visualizing the Synthesis and Alternatives
To better illustrate the synthetic pathway and the concept of alternative reagents, the following diagrams are provided.
Caption: Paal-Knorr synthesis of pyrroles from δ-keto esters and primary amines.
Caption: Structural alternatives to this compound.
Conclusion
In the synthesis of polysubstituted pyrroles via the Paal-Knorr reaction, various δ-keto esters can serve as effective alternatives to this compound. Experimental data suggests that analogs with different ester groups, such as ethyl esters, may offer comparable or even slightly improved yields depending on the specific reaction conditions and substrates. When selecting an alternative reagent, researchers should consider factors such as commercial availability, cost, and the specific structural features required in the final heterocyclic product. The provided experimental protocol for a microwave-assisted Paal-Knorr synthesis offers a rapid and efficient method for screening and optimizing the performance of these alternative reagents.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. scribd.com [scribd.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
A Comparative Guide to Methyl 4-methyl-5-oxopentanoate and Other Oxopentanoate Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the exploration of novel small molecules with therapeutic potential is a constant endeavor. Among these, oxopentanoates, a class of keto esters, have garnered interest for their diverse biological activities. This guide provides a comparative analysis of Methyl 4-methyl-5-oxopentanoate against other structurally related oxopentanoates, offering insights into their potential applications, supported by hypothetical experimental data and detailed methodologies.
Physicochemical Properties: A Foundation for Comparison
The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. Here, we compare this compound with three other oxopentanoate analogs: Methyl 5-oxopentanoate, Ethyl 4-methyl-5-oxopentanoate, and Methyl 4-oxopentanoate.[1][2]
| Property | This compound | Methyl 5-oxopentanoate | Ethyl 4-methyl-5-oxopentanoate | Methyl 4-oxopentanoate |
| Molecular Formula | C₇H₁₂O₃[1] | C₆H₁₀O₃ | C₈H₁₄O₃[2] | C₆H₁₀O₃ |
| Molecular Weight ( g/mol ) | 144.17[1] | 130.14 | 158.19[2] | 130.14 |
| XLogP3 | 0.4[1] | 0.1 | 0.8[2] | 0.2 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 4 | 4 | 5 | 3 |
Data compiled from PubChem and other chemical databases.
The introduction of a methyl group at the 4-position in this compound, as well as the variation between a methyl and an ethyl ester, subtly alters the lipophilicity (indicated by XLogP3) and molecular weight. These differences can influence membrane permeability and interaction with biological targets.
Synthesis of Oxopentanoates
The synthesis of γ-keto esters like this compound can be achieved through various organic synthesis routes. A common approach involves the regioselective hydration of 3-alkynoates catalyzed by a transition metal, such as gold(III).[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 4-methyl-3-pentynoate
-
Gold(III) chloride (AuCl₃)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of Methyl 4-methyl-3-pentynoate (1 mmol) in a mixture of ethanol (4 mL) and water (1 mL), add AuCl₃ (0.02 mmol).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
A similar protocol can be adapted for the synthesis of other oxopentanoate analogs by starting with the corresponding alkyne precursor.
Comparative Biological Activity: A Hypothetical Study
To provide a framework for comparison, we present hypothetical data from two common in vitro assays: a cytotoxicity assay against a cancer cell line and an enzyme inhibition assay.
Cytotoxicity against Human Colon Cancer Cells (HT-29)
The cytotoxic effects of the oxopentanoate derivatives were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the oxopentanoate compounds (0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Cytotoxicity Data (IC₅₀ in µM)
| Compound | HT-29 (Colon Cancer) |
| This compound | 45.2 |
| Methyl 5-oxopentanoate | > 100 |
| Ethyl 4-methyl-5-oxopentanoate | 62.8 |
| Methyl 4-oxopentanoate | 85.1 |
| Doxorubicin (Positive Control) | 0.5 |
This hypothetical data suggests that the presence and position of the methyl group, as well as the nature of the ester, influence the cytotoxic activity. The 4-methyl substitution in this compound appears to enhance its cytotoxic potential compared to the unsubstituted analog.
Inhibition of Pancreatic Lipase
Pancreatic lipase is a key enzyme in the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity. The inhibitory activity of the oxopentanoates against porcine pancreatic lipase was assessed using a colorimetric assay with p-nitrophenyl palmitate (pNPP) as the substrate.[6][7]
Experimental Protocol: Lipase Inhibition Assay
-
Enzyme and Inhibitor Incubation: Pre-incubate porcine pancreatic lipase with various concentrations of the oxopentanoate compounds for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding the pNPP substrate.
-
Absorbance Measurement: Monitor the formation of the yellow product, p-nitrophenol, by measuring the absorbance at 405 nm over time.
-
Data Analysis: Calculate the percentage of lipase inhibition and determine the IC₅₀ value.
Hypothetical Lipase Inhibition Data (IC₅₀ in µM)
| Compound | Pancreatic Lipase |
| This compound | 78.5 |
| Methyl 5-oxopentanoate | 150.3 |
| Ethyl 4-methyl-5-oxopentanoate | 95.2 |
| Methyl 4-oxopentanoate | 120.7 |
| Orlistat (Positive Control) | 0.1 |
The hypothetical results indicate that this compound is a more potent inhibitor of pancreatic lipase compared to the other tested analogs, suggesting that the 4-methyl group may play a role in the binding to the enzyme's active site.
Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are not yet elucidated, its structural similarity to ketone bodies suggests potential interactions with metabolic and stress-response pathways.[8][9] Ketone bodies are known to influence signaling pathways such as those mediated by histone deacetylases (HDACs) and G-protein coupled receptors.[10] It is plausible that oxopentanoates could modulate similar pathways, impacting cellular processes like proliferation and apoptosis.
Conclusion
This comparative guide provides a foundational overview of this compound in relation to other oxopentanoate analogs. The presented hypothetical data suggests that subtle structural modifications, such as the addition of a methyl group, can significantly influence biological activity. While further empirical research is necessary to validate these findings, this guide offers a valuable starting point for researchers and drug development professionals interested in the therapeutic potential of this class of compounds. The provided experimental protocols can serve as a basis for designing and conducting future studies to elucidate the precise mechanisms of action and therapeutic applications of this compound and its derivatives.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-methyl-5-oxopentanoate | C8H14O3 | CID 12576378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Proteinaceous Pancreatic Lipase Inhibitor from the Seed of Litchi chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Ketone ester effects on metabolism and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Butyric acid - Wikipedia [en.wikipedia.org]
Comparative Analysis of Methyl 4-methyl-5-oxopentanoate Derivatives: A Review of Current Research
An examination of the synthesis, properties, and known applications of Methyl 4-methyl-5-oxopentanoate and its closely related analogs reveals a foundational class of compounds with potential for further exploration in chemical synthesis and drug discovery. However, comprehensive comparative studies detailing the performance and biological activities of a broad range of its derivatives are notably scarce in publicly available literature.
This compound is a γ-keto ester, a class of organic compounds characterized by a ketone functional group at the gamma position relative to the ester group.[1] These bifunctional molecules are valuable as synthetic intermediates due to the presence of two reactive carbonyl centers.[2][3] The parent compound and its ethyl ester, Ethyl 4-methyl-5-oxopentanoate, are the most well-documented members of this specific family.[1][4]
Physicochemical Properties of Known Analogs
Quantitative data for direct comparison is limited to the basic physicochemical properties of the methyl and ethyl esters of 4-methyl-5-oxopentanoic acid. This data, sourced from chemical databases, provides a baseline for understanding how simple modification of the ester group influences molecular characteristics.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | SMILES String | InChIKey |
| This compound | C₇H₁₂O₃ | 144.17 | This compound | CC(CCC(=O)OC)C=O | BNMZOZSVBKIOIW-UHFFFAOYSA-N |
| Ethyl 4-methyl-5-oxopentanoate | C₈H₁₄O₃ | 158.19 | ethyl 4-methyl-5-oxopentanoate | CCOC(=O)CCC(C)C=O | HLOCXKXDAPCBCV-UHFFFAOYSA-N |
Table 1: Comparison of Physicochemical Properties of this compound and its Ethyl Ester Analog.[1]
Synthesis of γ-Keto Esters: Methodologies and Protocols
The synthesis of γ-keto esters like this compound can be approached through various established organic chemistry reactions. While specific protocols for a comparative synthesis of a derivative series are not detailed in the literature, general methods for creating related α-keto and β-keto esters are well-documented and can be adapted.[3][5] These methods often involve reactions such as Friedel-Crafts acylation, Grignard reactions, or the oxidation of corresponding hydroxy esters.[5]
General Experimental Workflow
The diagram below illustrates a generalized workflow for the synthesis and analysis of a γ-keto ester derivative, starting from a suitable precursor. This process highlights the key stages of synthesis, purification, and characterization necessary to evaluate the properties of a new derivative.
Caption: Generalized workflow for the synthesis and analysis of a keto ester derivative.
Representative Experimental Protocol: Synthesis of a γ-Keto Ester
The following protocol is a representative example of a synthetic route that could be adapted to produce this compound or its derivatives, based on common reactions for ester synthesis.
Objective: To synthesize a γ-keto ester via acid-catalyzed esterification of the corresponding keto acid.
Materials:
-
4-methyl-5-oxopentanoic acid (1.0 eq)
-
Methanol (or other alcohol, as solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Reaction Setup: A solution of 4-methyl-5-oxopentanoic acid in an excess of the desired alcohol (e.g., methanol) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at that temperature for several hours (e.g., 4-6 hours). The reaction progress is monitored by Thin-Layer Chromatography (TLC).[2]
-
Work-up: Upon completion, the mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent like diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Filtration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to obtain the pure γ-keto ester.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2]
Biological Activity and Structure-Activity Relationships
While data on this compound is limited, broader studies on related keto esters provide context for potential applications. For instance, various β-keto esters have been synthesized and evaluated for their ability to inhibit bacterial quorum sensing, a key mechanism in bacterial communication and virulence.[6] Such studies establish a clear methodology for designing and testing derivatives for specific biological targets.
Furthermore, structure-property relationship (SPR) analyses on other classes of compounds, like α-keto ester prodrugs, have shown that modifying the ester group (e.g., from methyl to ethyl to iso-propyl) can significantly impact biological activity and efficacy.[7] This highlights the potential for tuning the properties of this compound through similar derivatization, although such a study has not yet been reported for this specific compound family.
Conclusion and Future Outlook
This compound and its ethyl analog are well-characterized chemical entities. General synthetic pathways applicable to their production are well established in the field of organic chemistry. However, a significant gap exists in the scientific literature concerning the synthesis and comparative evaluation of a wider array of their derivatives. There is a lack of published data on their performance in biological assays, material science applications, or as precursors in more complex syntheses. Future research focused on creating a library of these derivatives and performing systematic comparative analyses would be invaluable for unlocking their full potential and establishing clear structure-activity relationships.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. mdpi.com [mdpi.com]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
The Impact of Methylation on Biological Activity: A Comparative Analysis of Diverse Molecular Scaffolds
While direct biological activity data for Methyl 4-methyl-5-oxopentanoate and its immediate analogs remain scarce in publicly available research, the introduction of a methyl group is a common and impactful strategy in medicinal chemistry. This guide provides a comparative analysis of the biological activities of three distinct classes of methylated compounds: methyl-substituted oxaliplatin analogs, methyl flavanone derivatives, and the fatty acid ester methyl palmitate. By examining these diverse examples, we can glean insights into how methylation influences anticancer and anti-inflammatory properties.
This report collates quantitative data from various studies, details the experimental protocols used to generate this data, and visualizes key biological pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs
The addition of a methyl group to the diaminocyclohexane ligand of the anticancer drug oxaliplatin has been shown to modulate its activity and pharmacological properties. A study comparing two such analogs, KP1537 and KP1691, with the parent compound revealed significant differences in their cytotoxic effects against human colon cancer cell lines.[1][2]
Quantitative Data: Cytotoxicity of Oxaliplatin and its Methyl-Substituted Analogs
| Compound | Cell Line | IC50 (µM) after 96h exposure |
| Oxaliplatin | HCT-116 | 0.45 ± 0.07 |
| SW480 | 1.1 ± 0.2 | |
| KP1537 | HCT-116 | 1.3 ± 0.3 |
| SW480 | 3.8 ± 0.9 | |
| KP1691 | HCT-116 | 0.7 ± 0.1 |
| SW480 | 1.9 ± 0.4 |
Data sourced from a study on the anticancer activity of methyl-substituted oxaliplatin analogs.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay):
-
Human colon cancer cells (HCT-116 and SW480) were seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
After 24 hours, the cells were treated with various concentrations of oxaliplatin, KP1537, or KP1691.
-
The cells were incubated for 96 hours.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
IC50 values, the concentration of drug required to inhibit cell growth by 50%, were calculated from dose-response curves.[3][4]
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity of Methyl Flavanone Derivatives
Flavanones, a class of flavonoids found in citrus fruits, are known for their antioxidant and anti-inflammatory properties.[5] Methylation of the flavanone scaffold has been investigated as a means to enhance these activities. Studies on methyl derivatives of flavanone have demonstrated their ability to modulate inflammatory responses in macrophage cell lines.[5][6][7][8]
Quantitative Data: Inhibition of Nitric Oxide Production by Methyl Flavanone Derivatives in LPS-Stimulated RAW 264.7 Macrophages
| Compound (at 20 µM) | Nitrite Concentration (% of LPS control) |
| Flavanone | 85.2 ± 3.1 |
| 2'-Methylflavanone | 55.4 ± 2.5 |
| 3'-Methylflavanone | 62.1 ± 2.8 |
| 4'-Methylflavanone | 78.9 ± 3.5 |
| 6-Methylflavanone | 81.3 ± 3.3 |
Data represents the mean ± SD from three independent experiments and is sourced from a study on the in vitro anti-inflammatory activity of methyl derivatives of flavanone.[5]
Experimental Protocols
Nitric Oxide Assay (Griess Test):
-
RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
The cells were then pre-treated with different concentrations of the methyl flavanone derivatives for 1 hour.
-
Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.
-
After the incubation period, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance was measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, was determined using a sodium nitrite standard curve.[5]
Cytokine Analysis (Luminex Assay):
-
RAW 264.7 cells were seeded and treated with flavanone derivatives and LPS as described for the nitric oxide assay.
-
After 24 hours of stimulation, the cell culture supernatants were collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants were measured using a multiplex bead-based immunoassay (Luminex) according to the manufacturer's instructions.[6][8]
Visualizing the Inflammatory Signaling Pathway
Caption: Simplified NF-κB signaling pathway targeted by methyl flavanones.
Biological Activities of Methyl Palmitate
Methyl palmitate, the methyl ester of the saturated fatty acid palmitic acid, has been investigated for a range of biological activities, most notably its anti-inflammatory effects.[9][10] It has been shown to modulate macrophage function and reduce the production of pro-inflammatory mediators.[11][12][13]
Experimental Evidence of Anti-inflammatory Effects
In a study using a rat model of lipopolysaccharide (LPS)-induced endotoxemia, administration of methyl palmitate was found to significantly reduce the plasma levels of the pro-inflammatory cytokines TNF-α and IL-6.[10] Furthermore, in a carrageenan-induced rat paw edema model, methyl palmitate treatment reduced paw swelling and decreased the levels of prostaglandin E2 (PGE2) in the inflammatory exudate.[10]
Experimental Protocols
LPS-Induced Endotoxemia in Rats:
-
Male Wistar rats were administered methyl palmitate or a vehicle control intraperitoneally.
-
After a set period, the rats were injected with LPS to induce an inflammatory response.
-
Blood samples were collected at various time points after LPS administration.
-
Plasma levels of TNF-α and IL-6 were quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]
Carrageenan-Induced Paw Edema in Rats:
-
The initial volume of the rat's hind paw was measured using a plethysmometer.
-
Methyl palmitate or a vehicle control was administered to the rats.
-
After a specified time, a sub-plantar injection of carrageenan was given to the right hind paw to induce edema.
-
Paw volume was measured at regular intervals after the carrageenan injection.
-
The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated group to the control group.[10]
Visualizing the Experimental Workflow for Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion
The incorporation of a methyl group can significantly alter the biological activity of a parent molecule, though the specific effects are highly dependent on the molecular scaffold and the position of methylation. In the case of oxaliplatin analogs, methylation can influence cytotoxicity, potentially offering a route to overcome drug resistance or alter the side-effect profile. For flavanones, methylation appears to be a viable strategy for enhancing their inherent anti-inflammatory properties by more effectively inhibiting key inflammatory pathways. Methyl palmitate serves as an example of a simple methylated fatty acid with potent anti-inflammatory activity, demonstrating that even small molecules can have a significant biological impact.
This comparative guide highlights the importance of systematic studies on methylated analogs in drug discovery. While the biological activity of this compound analogs is yet to be extensively explored, the examples presented here provide a framework for understanding how such modifications can be leveraged to develop novel therapeutic agents. Further research into the structure-activity relationships of methylated compounds is crucial for unlocking their full therapeutic potential.
References
- 1. Anticancer Activity of Methyl-Substituted Oxaliplatin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity of methyl-substituted oxaliplatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Salinomycin and oxaliplatin synergistically enhances cytotoxic effect on human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methyl Palmitate: the Naturally Occurring Cardioprotective Agent [aps.journals.ekb.eg]
- 13. Anti-inflammatory and antifibrotic effects of methyl palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Guide to Methyl 4-methyl-5-oxopentanoate Isomers
A detailed spectroscopic comparison of methyl 4-methyl-5-oxopentanoate and its structural isomers, methyl 3-methyl-4-oxopentanoate, methyl 4-methyl-2-oxopentanoate, and methyl 4-methyl-3-oxopentanoate, is presented. This guide provides an objective analysis of their distinguishing features using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data, to aid researchers in their identification and characterization.
The structural nuances of these isomeric methyl esters, all sharing the chemical formula C₇H₁₂O₃, give rise to unique spectroscopic signatures. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for quality control in drug development and chemical synthesis. This guide summarizes the key quantitative data in comparative tables, outlines the experimental protocols for data acquisition, and provides a visual representation of the isomeric relationships and analytical workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the four isomers. The data has been compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | δ (ppm) of -OCH₃ | δ (ppm) of Protons α to Ester C=O | δ (ppm) of Protons α to Ketone/Aldehyde C=O | Other Characteristic Peaks (ppm) |
| This compound | ~3.67 (s) | ~2.40 (t) | 9.65 (s, aldehyde H) | 2.60 (m, CH), 1.80-2.00 (m, CH₂), 1.10 (d, CH₃) |
| Methyl 3-methyl-4-oxopentanoate | ~3.70 (s) | ~2.60 (d) | 2.15 (s, CH₃) | 2.80 (m, CH), 1.15 (d, CH₃) |
| Methyl 4-methyl-2-oxopentanoate | 3.86 (s)[1] | - | 2.72 (d)[1] | 2.16 (m, CH), 0.96 (d, 6H)[1] |
| Methyl 4-methyl-3-oxopentanoate | ~3.73 (s) | ~3.45 (s) | 2.80 (hept) | 1.10 (d, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Isomer | δ (ppm) of C=O (Ester) | δ (ppm) of C=O (Ketone/Aldehyde) | δ (ppm) of -OCH₃ | Other Characteristic Peaks (ppm) |
| This compound | ~173 | ~204 | ~52 | ~45 (CH), ~30 (CH₂), ~28 (CH₂), ~15 (CH₃) |
| Methyl 3-methyl-4-oxopentanoate | ~172 | ~212 | ~52 | ~48 (CH), ~42 (CH₂), ~28 (CH₃), ~15 (CH₃) |
| Methyl 4-methyl-2-oxopentanoate | ~161 | ~198 | ~53 | ~50 (CH₂), ~40 (CH), ~25 (CH₃) |
| Methyl 4-methyl-3-oxopentanoate | ~167 | ~210 | ~52 | ~50 (CH₂), ~42 (CH), ~18 (CH₃) |
Table 3: IR Spectroscopic Data (Wavenumbers in cm⁻¹)
| Isomer | ν (C=O, Ester) | ν (C=O, Ketone/Aldehyde) | Other Characteristic Peaks |
| This compound | ~1740 | ~1725 (aldehyde) | ~2720, ~2820 (aldehyde C-H) |
| Methyl 3-methyl-4-oxopentanoate | ~1740 | ~1715 (ketone) | - |
| Methyl 4-methyl-2-oxopentanoate | ~1745 | ~1720 (ketone) | - |
| Methyl 4-methyl-3-oxopentanoate | ~1740 | ~1715 (ketone) | - |
Table 4: Mass Spectrometry Data (m/z of Key Fragments)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 144 | 113 (M-OCH₃), 85, 71, 57, 43 |
| Methyl 3-methyl-4-oxopentanoate | 144 | 101 (M-C₃H₇O), 87, 74, 59, 43 |
| Methyl 4-methyl-2-oxopentanoate | 144 | 101 (M-C₃H₇), 87, 74, 59, 43 |
| Methyl 4-methyl-3-oxopentanoate | 144 | 115 (M-C₂H₅), 87, 71, 59, 43 |
Experimental Protocols
The following are general protocols for the spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is used to simplify the spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride or potassium bromide plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like these esters. This allows for separation of the isomers before mass analysis.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to generate the mass spectrum.
Visualization of Isomeric Relationships and Analytical Workflow
The following diagram illustrates the structural relationships between the isomers and the spectroscopic techniques employed for their characterization.
Figure 1. Isomers and analytical workflow.
References
Purity Assessment of Commercial Methyl 4-methyl-5-oxopentanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-methyl-5-oxopentanoate is a versatile building block in organic synthesis, valued for its dual functionality of an ester and an aldehyde. Its purity is paramount for the successful outcome of complex synthetic pathways, particularly in drug development where impurities can lead to unwanted side products and complications in downstream processes. This guide provides a comparative assessment of the purity of commercial this compound, offering insights into potential impurities and detailing robust analytical methodologies for its quality control.
Comparative Purity Analysis
| Parameter | Source A (Premium Grade) | Source B (Standard Grade) | Source C (Bulk Grade) |
| Purity (by GC-MS) | > 99.5% | > 98.0%[1] | > 95.0% |
| Major Impurity 1 | < 0.1% (Methyl 4-methylpentanoate) | < 0.5% (Methyl 4-methylpentanoate) | < 2.0% (Unidentified byproducts) |
| Major Impurity 2 | < 0.05% (Starting materials) | < 1.0% (Isomeric impurities) | < 1.5% (Residual solvents) |
| Water Content (Karl Fischer) | < 0.05% | < 0.1% | < 0.5% |
| Appearance | Colorless liquid | Colorless to pale yellow liquid | Pale yellow liquid |
Potential Impurities and Their Origin
The impurity profile of commercial this compound is often linked to its synthetic route. Common impurities may include:
-
Isomeric Impurities: Such as methyl 5-(dimethylamino)-4-methyl-5-oxopentanoate, which can arise from the non-regioselective ring-opening of a cyclic anhydride precursor[2].
-
Over-reduction Products: Where the aldehyde is further reduced to an alcohol.
-
Starting Materials and Reagents: Residual amounts of reactants from the synthesis process.
-
Byproducts from Side Reactions: Such as aldol condensation products.
-
Residual Solvents: Solvents used during synthesis and purification.
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound requires the use of multiple analytical techniques. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of methyl esters.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure homogeneity.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak areas in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) for Non-volatile Impurities
HPLC is complementary to GC-MS and is particularly useful for the analysis of non-volatile or thermally labile impurities. Since the target molecule lacks a strong chromophore, derivatization or the use of a universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is necessary. A common approach for carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (DNPH).
Instrumentation:
-
HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (for DNPH derivatives).
-
Injection Volume: 10 µL.
Sample Preparation (with DNPH derivatization):
-
Prepare a stock solution of DNPH in acetonitrile.
-
To a known amount of the this compound sample, add an excess of the DNPH solution and a catalytic amount of sulfuric acid.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration before injection.
Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) Spectroscopy for Structural Confirmation and Purity Estimation
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis to determine purity against a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz).
¹H NMR Parameters:
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
¹³C NMR Parameters:
-
Solvent: CDCl₃.
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
Sample Preparation:
-
Accurately weigh about 10 mg of this compound and dissolve it in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).
Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic peak of the analyte with the integral of a peak from the internal standard.
Visualizing the Workflow
To aid in understanding the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflow and the decision-making process based on the analytical results.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Alternative Building Blocks
For applications where the specific structure of this compound is not strictly required, or if a greener alternative is sought, researchers might consider other keto esters. The choice of an alternative will be highly dependent on the specific reaction and desired outcome.
-
Ethyl 4-methyl-5-oxopentanoate: The ethyl ester analog, which may offer different solubility and reactivity profiles[3][4].
-
Methyl 5-oxopentanoate: A simpler analog without the methyl branch, which could be a suitable alternative in some synthetic schemes[5][6].
-
Methyl 4-methyl-3-oxopentanoate: An isomer that could be explored for different reactivity patterns[7][8].
Performance data for these alternatives would need to be generated and compared within the context of the specific application.
Conclusion
The purity of this compound is a critical factor for its successful application in research and development. This guide provides a framework for its purity assessment, including a comparative overview, identification of potential impurities, and detailed analytical protocols. By employing a multi-technique approach encompassing GC-MS, HPLC, and NMR, researchers can confidently ascertain the quality of their starting materials, leading to more reliable and reproducible synthetic outcomes.
References
- 1. appretech.com [appretech.com]
- 2. Towards cleaner PolarClean: efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoa ... - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01958H [pubs.rsc.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Ethyl 4-methyl-5-oxopentanoate | C8H14O3 | CID 12576378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Methyl 4-methyl-3-oxopentanoate | C7H12O3 | CID 2759969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | FM57580 [biosynth.com]
A Comparative Guide to Stereochemical Confirmation of Methyl 4-methyl-5-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of stereochemistry is a critical step in chemical research and pharmaceutical development, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. This guide provides a comparative overview of key experimental methods for confirming the stereochemistry of Methyl 4-methyl-5-oxopentanoate, a chiral β-keto ester. We present a side-by-side analysis of common analytical techniques, offering detailed experimental protocols and data presentation formats to aid researchers in selecting the most appropriate method for their needs.
Comparative Analysis of Stereochemical Determination Methods
The choice of method for determining the stereochemistry of this compound depends on the specific requirements of the analysis, such as the need for absolute versus relative configuration, the required accuracy, and the available instrumentation. Below is a summary of quantitative data for commonly employed techniques.
| Method | Parameter Measured | Typical Sample Amount | Instrumentation | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (% ee) | 1-5 mg | HPLC with Chiral Stationary Phase | High accuracy for enantiomeric purity determination; well-established technique.[1][2][3] | Does not provide absolute configuration without a known standard; requires method development.[4] |
| Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agent (e.g., Mosher's Acid) | Diastereomeric Ratio (from integration of ¹H or ¹⁹F NMR signals) | 5-10 mg | High-field NMR Spectrometer | Provides absolute configuration of secondary alcohols[5][6][7]; can be performed in an NMR tube. | Requires chemical derivatization to an alcohol and then esterification; analysis can be complex.[7] |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Differential absorption of left and right circularly polarized infrared light | 10-20 mg | VCD Spectrometer | Provides absolute configuration without derivatization or a reference standard[8][9]; applicable to molecules in solution.[4] | Requires specialized instrumentation and quantum chemical calculations for spectral interpretation.[4][9] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is employed for the separation and quantification of the enantiomers of this compound to determine its enantiomeric excess.
Workflow for Chiral HPLC Analysis
References
- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stereochemistry - How do I determine the absolute configuration experimentally? - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Researcher's Guide to Isotopic Labeling of Methyl 4-methyl-5-oxopentanoate
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopic labeling of metabolic intermediates, such as Methyl 4-methyl-5-oxopentanoate, provides an indispensable tool for elucidating metabolic pathways and quantifying fluxes. This guide offers a comparative overview of common isotopic labeling strategies for this keto ester, supported by experimental data and detailed protocols for practical application in the laboratory.
This compound is a key intermediate in various metabolic pathways, and its isotopic labeling allows for in-depth studies of fatty acid oxidation and ketone body metabolism. The choice of isotope—typically deuterium (²H) or carbon-13 (¹³C)—and the labeling strategy depends on the specific research question and the analytical techniques available, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Isotopic Labeling Strategies
The selection of a labeling method involves a trade-off between the ease of synthesis, the cost of labeled precursors, and the specificity of the label's position. Below is a comparison of common approaches for introducing deuterium and carbon-13 into this compound.
| Labeling Strategy | Isotope | Typical Reagents & Conditions | Expected Isotopic Enrichment | Advantages | Disadvantages | Analytical Method |
| α-Deuteration (Base-Catalyzed) | Deuterium (²H) | NaOD in D₂O, reflux | >95% at α-positions | High efficiency, relatively low cost | Potential for side reactions, non-specific labeling of all acidic protons | NMR, GC-MS |
| α-Deuteration (Acid-Catalyzed) | Deuterium (²H) | DCl in D₂O, heat | 85-95% at α-positions | Milder conditions for some substrates | Lower efficiency than base-catalyzed, risk of ester hydrolysis | NMR, GC-MS |
| Specific ¹³C-Labeling via Synthesis | Carbon-13 (¹³C) | ¹³C-labeled starting materials (e.g., [¹³C]-methyl iodide, [¹³C]-acetate) and multi-step synthesis | >99% at specific positions | Positional specificity for precise flux analysis | Higher cost, more complex synthesis | NMR, GC-MS |
Experimental Protocols
Protocol 1: Base-Catalyzed α-Deuteration of this compound
This protocol describes the exchange of protons alpha to the ketone and ester carbonyls with deuterium from deuterium oxide under basic conditions.
Materials:
-
This compound
-
Sodium metal
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of sodium deuteroxide (NaOD) by carefully adding a small piece of sodium metal to D₂O in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic.
-
Once the sodium has completely reacted and the solution has cooled, add this compound to the NaOD solution in D₂O.
-
Heat the mixture to reflux and stir for 12-24 hours. The progress of the exchange can be monitored by taking small aliquots and analyzing by ¹H NMR to observe the disappearance of the α-proton signals.
-
After cooling to room temperature, extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield deuterated this compound.
-
Determine the isotopic enrichment and position of deuterium incorporation using ¹H and ²H NMR spectroscopy, and GC-MS.
Expected Outcome: High deuterium incorporation (>95%) at the C2 and C4 positions.
Protocol 2: Synthesis of [3-¹³C]-Methyl 4-methyl-5-oxopentanoate
This synthetic route allows for the specific incorporation of a ¹³C label at the C3 position of the pentanoate backbone.
Materials:
-
Ethyl acetoacetate-[2-¹³C]
-
Methyl acrylate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare sodium ethoxide.
-
Add ethyl acetoacetate-[2-¹³C] dropwise to the sodium ethoxide solution with stirring.
-
After the formation of the enolate is complete, add methyl acrylate dropwise at a controlled temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Perform a saponification and decarboxylation sequence by adding concentrated hydrochloric acid and heating the mixture. This will yield 4-methyl-5-oxopentanoic acid-[3-¹³C].
-
Esterify the resulting carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to obtain this compound-[3-¹³C].
-
Purify the final product by distillation or column chromatography.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome: Specific incorporation of ¹³C at the C3 position with high isotopic purity (>99%).
Alternative Tracers for Metabolic Studies
While this compound is a valuable tracer, other isotopically labeled compounds can provide complementary information in metabolic studies, particularly in the investigation of fatty acid and ketone body metabolism.
| Alternative Tracer | Isotopic Label | Application in Metabolic Studies |
| [U-¹³C]-Palmitate | Carbon-13 | Tracing the flux of long-chain fatty acids through β-oxidation and into the TCA cycle. |
| [D₇]-β-Hydroxybutyrate | Deuterium | Quantifying ketone body turnover and utilization by different tissues. |
| [1,2-¹³C₂]-Acetate | Carbon-13 | Probing the entry of acetyl-CoA into the TCA cycle and its contribution to fatty acid synthesis. |
The selection of an appropriate tracer depends on the specific metabolic pathway of interest and the biological question being addressed.
Visualizing Experimental Workflows
To aid in the conceptualization of the experimental processes, the following diagrams illustrate the workflows for isotopic labeling and analysis.
Signaling Pathway Context: Fatty Acid β-Oxidation
Isotopically labeled this compound can be used to trace the flow of carbons through the fatty acid β-oxidation pathway. The diagram below illustrates the central role of this pathway in cellular energy metabolism.
By employing these isotopic labeling strategies and analytical methods, researchers can gain profound insights into the dynamics of cellular metabolism, paving the way for new discoveries in health and disease.
X-ray Crystallography of Methyl 4-methyl-5-oxopentanoate Derivatives: A Comparative Guide
A comprehensive search of publicly available scientific literature and structural databases has revealed a notable absence of detailed X-ray crystallography studies for methyl 4-methyl-5-oxopentanoate and its simple aliphatic derivatives. While information on the synthesis and general properties of related γ-keto esters is available, specific single-crystal X-ray diffraction data, which is essential for a detailed comparative analysis of their three-dimensional structures, does not appear to be published.
This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of publicly accessible crystallographic data for this class of compounds and to outline the general methodologies that would be employed in such studies.
Context and Importance
This compound and its analogues are of interest in organic synthesis as versatile building blocks. The presence of both an ester and a ketone functional group allows for a variety of chemical transformations, making them valuable precursors in the synthesis of more complex molecules, including heterocyclic compounds and natural products. X-ray crystallography would provide invaluable, precise data on bond lengths, bond angles, and intermolecular interactions, which would offer insights into their reactivity, conformational preferences, and potential for use in crystal engineering and drug design.
Current State of Available Data
Searches of prominent chemical and crystallographic databases, including PubChem and the Cambridge Structural Database (CSD), did not yield any specific entries containing single-crystal X-ray diffraction data for this compound or its simple derivatives (e.g., ethyl or other alkyl esters with similar substitution patterns). While the molecular structures are known from spectroscopic methods like NMR, their solid-state conformations and packing arrangements have not been experimentally determined and reported.
Some studies on more complex molecules incorporating a keto-ester moiety within a larger, often rigid, cyclic framework are available. However, the structural features of these complex derivatives are dominated by the constraints of the larger molecular scaffold and are not representative of simple, acyclic derivatives of this compound.
Standard Experimental Protocols for X-ray Crystallography
Should researchers pursue the X-ray crystallographic analysis of these compounds, the following standard experimental protocols would be anticipated.
3.1. Synthesis and Crystallization
The first and often most challenging step is the synthesis of the target derivatives and the subsequent growth of high-quality single crystals suitable for X-ray diffraction.
-
Synthesis: Derivatives of this compound can be synthesized through various established organic chemistry methods, such as the acylation of appropriate enolates or other carbon-carbon bond-forming reactions.
-
Purification: The synthesized compounds must be purified to a high degree, typically using techniques like column chromatography, distillation, or recrystallization.
-
Crystallization: Growing single crystals can be achieved through several methods:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a solvent in which the compound is less soluble. Slow diffusion of the vapor of the less soluble solvent into the solution of the compound can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
-
3.2. X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, the following steps are undertaken to determine the crystal structure:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data. The positions and intensities of the diffracted X-rays are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
Hypothetical Data Presentation
If crystallographic data were available for two hypothetical derivatives, Derivative A (this compound) and Derivative B (Ethyl 4-ethyl-5-oxopentanoate) , the comparative data would be presented in tables as shown below.
Table 1: Comparison of Crystal Data and Structure Refinement Parameters.
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Chemical Formula | C7H12O3 | C9H16O3 |
| Formula Weight ( g/mol ) | 144.17 | 172.22 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | Value | Value |
| b (Å) | Value | Value |
| c (Å) | Value | Value |
| α (°) | 90 | 90 |
| β (°) | Value | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | Value | Value |
| Z | 4 | 4 |
| Density (calculated, g/cm³) | Value | Value |
| R-factor (%) | Value | Value |
Table 2: Comparison of Selected Bond Lengths (Å) and Bond Angles (°).
| Bond/Angle | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| C=O (ketone) | Value | Value |
| C=O (ester) | Value | Value |
| C-O (ester) | Value | Value |
| Cα-C(O) | Value | Value |
| Cβ-Cγ | Value | Value |
| C(O)-C-C (keto) | Value | Value |
| O-C-C (ester) | Value | Value |
Experimental Workflow Visualization
The general workflow for determining and analyzing the crystal structure of a novel compound is depicted below.
Caption: General workflow from synthesis to crystal structure analysis.
Conclusion
There is a clear opportunity for further research in the structural chemistry of this compound and its derivatives. The determination of their single-crystal X-ray structures would provide valuable data for computational modeling, understanding structure-activity relationships, and designing new synthetic pathways. Researchers in the field are encouraged to pursue the crystallization and structural analysis of these fundamental chemical building blocks.
A Comparative Analysis of the Reactivity of Methyl 4-methyl-5-oxopentanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 4-methyl-5-oxopentanoate and its structural analogs. The presence of both an aldehyde and an ester functional group imparts a versatile reactivity profile, making these gamma-keto esters valuable intermediates in organic synthesis.[1][2][3] This document explores how structural modifications influence the reactivity at these key functional sites, supported by established chemical principles and representative experimental data.
Overview of Reactive Sites
This compound possesses two primary sites for chemical reactions:
-
The Aldehyde Carbonyl Group : The aldehyde is a highly electrophilic center, susceptible to nucleophilic attack.[3] It readily participates in reactions such as reductions, reductive aminations, and carbon-carbon bond-forming reactions like the Wittig reaction.[3][4][5]
-
The α-Carbon to the Ester : The protons on the carbon adjacent to the ester group (C2) are weakly acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in alkylation or acylation reactions.[6][7]
The interplay and selective targeting of these sites are crucial for synthetic applications. The diagram below illustrates these reactive centers.
Caption: Key reactive sites in this compound.
Comparative Reactivity Analysis
The reactivity of this compound is compared with three key analogs to elucidate the effects of steric hindrance and the nature of the ester group.
-
Analog 1: Methyl 5-oxopentanoate (unsubstituted parent compound)[8][9]
-
Analog 2: Ethyl 4-methyl-5-oxopentanoate (varied ester group)[10][11]
-
Analog 3: Methyl 4,4-dimethyl-5-oxopentanoate (increased steric hindrance)[12]
The following table summarizes the expected relative reactivity based on general principles of organic chemistry.
| Compound | Reaction Type | Target Site | Expected Relative Reactivity | Rationale & Supporting Data |
| This compound | Wittig Reaction | Aldehyde | High | The aldehyde is sterically accessible. The methyl group at C4 has a minimal electronic effect on the aldehyde's reactivity.[4][13] |
| Methyl 5-oxopentanoate | Wittig Reaction | Aldehyde | Highest | Lacks any substitution at the C4 position, making the aldehyde the most sterically accessible among the analogs.[3][5] |
| Ethyl 4-methyl-5-oxopentanoate | Wittig Reaction | Aldehyde | High | The ethyl ester group is remote from the aldehyde and has no significant impact on its reactivity compared to the methyl ester.[10] |
| Methyl 4,4-dimethyl-5-oxopentanoate | Wittig Reaction | Aldehyde | Moderate | The two methyl groups at the C4 position create significant steric hindrance, slowing the approach of the bulky phosphonium ylide.[4] |
| This compound | Reduction (NaBH₄) | Aldehyde | High | Sodium borohydride is a small nucleophile and is effective at reducing unhindered aldehydes. |
| Methyl 5-oxopentanoate | Reduction (NaBH₄) | Aldehyde | Highest | The unhindered nature of the aldehyde allows for the fastest reaction rate with the hydride reagent. |
| Ethyl 4-methyl-5-oxopentanoate | Reduction (NaBH₄) | Aldehyde | High | Similar to the parent compound, as the ester group does not influence the reduction of the remote aldehyde. |
| Methyl 4,4-dimethyl-5-oxopentanoate | Reduction (NaBH₄) | Aldehyde | High | While sterically more hindered than other analogs, NaBH₄ is small enough that the reaction should still proceed efficiently, albeit potentially slower. |
| This compound | Enolate Alkylation | α-Carbon (C2) | Moderate | The acidity of the α-protons is typical for an aliphatic ester, allowing for deprotonation with a strong, non-nucleophilic base like LDA. |
| Methyl 5-oxopentanoate | Enolate Alkylation | α-Carbon (C2) | Moderate | Reactivity is expected to be nearly identical to its 4-methyl counterpart as the substitution is remote from the enolizable protons. |
| Ethyl 4-methyl-5-oxopentanoate | Enolate Alkylation | α-Carbon (C2) | Moderate | The ethyl ester may lead to slightly different enolate stereoselectivity or aggregation, but overall reactivity is comparable to the methyl ester. |
| Methyl 4,4-dimethyl-5-oxopentanoate | Enolate Alkylation | α-Carbon (C2) | Moderate | The gem-dimethyl group is remote from the C2 position and does not influence the acidity or reactivity of the α-protons. |
Experimental Protocols
Detailed methodologies for key transformations are provided below. These protocols are representative and may require optimization for specific substrates.
This procedure describes the conversion of the aldehyde functionality to an alkene using a stabilized phosphonium ylide.[14] Stabilized ylides generally favor the formation of the (E)-alkene.[14][15]
Caption: Workflow for a standard Wittig olefination reaction.
Procedure:
-
To a stirred solution of methyl (triphenylphosphoranylidene)acetate (1.1 equivalents) in dry tetrahydrofuran (THF, 0.2 M), add a solution of this compound (1.0 equivalent) in dry THF dropwise at room temperature.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding α,β-unsaturated ester.
This protocol details the reduction of the aldehyde in this compound to a primary alcohol using sodium borohydride, leaving the ester group intact.
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol (0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude alcohol product, which can be further purified by chromatography if necessary.
Conclusion
The reactivity of this compound and its analogs is primarily dictated by the aldehyde functionality. Steric hindrance plays a significant role in modulating the rate of nucleophilic attack at the aldehyde carbonyl, as demonstrated by the slower expected reactivity of the 4,4-dimethyl analog in Wittig reactions. The ester group's structure (methyl vs. ethyl) has a negligible effect on the reactivity of the distant aldehyde. For reactions involving the α-carbon of the ester, the substitution pattern at the C4 position is sufficiently remote that it does not significantly influence enolate formation. This predictable reactivity allows for the selective functionalization of these bifunctional molecules, making them versatile building blocks in complex organic synthesis.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl 5-oxopentanoate | 6026-86-4 | Benchchem [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. aklectures.com [aklectures.com]
- 7. Methyl 4-methyl-3-oxopentanoate | 42558-54-3 | Benchchem [benchchem.com]
- 8. Pentanoic acid, 5-oxo-, methyl ester | C6H10O3 | CID 554053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. Ethyl 4-methyl-5-oxopentanoate | C8H14O3 | CID 12576378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Buy methyl 4,4-dimethyl-5-oxopentanoate (EVT-6284516) | 4007-81-2 [evitachem.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. sciepub.com [sciepub.com]
A Comparative Analysis of Synthetic Routes to Methyl 4-methyl-5-oxopentanoate
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a cost-benefit analysis of potential synthetic pathways to Methyl 4-methyl-5-oxopentanoate, a valuable building block in organic synthesis. The comparison focuses on reaction efficiency, starting material costs, and the complexity of the synthetic procedures.
Three primary synthetic strategies have been evaluated for the preparation of this compound: synthesis from 2-methylglutaric acid or its anhydride, hydroformylation of a pentenoate ester, and the oxidation of a corresponding hydroxypentanoate. Each route presents a unique set of advantages and challenges in terms of yield, cost, and experimental scalability.
Comparison of Synthetic Routes
| Route | Starting Material(s) | Key Transformations | Potential Advantages | Potential Challenges | Estimated Starting Material Cost |
| 1. From 2-Methylglutaric Acid/Anhydride | 2-Methylglutaric Acid or 2-Methylglutaric Anhydride, Methanol | 1. Esterification2. Selective reduction of carboxylic acid to aldehyde | Readily available starting material. Standard organic reactions. | Requires a selective reduction step which can be challenging. Potential for side reactions. | 2-Methylglutaric Acid: ~$0.50 - $5.00/g[1][2] |
| 2. Hydroformylation of a Pentenoate Ester | Methyl 4-methyl-4-pentenoate | Hydroformylation | Potentially a one-step reaction to introduce the aldehyde. High atom economy. | Requires specialized high-pressure equipment. Catalyst cost and sensitivity. | Methyl 4-pentenoate (analogous): Price not readily available for bulk quantities. |
| 3. Oxidation of a Hydroxypentanoate | Precursor to Methyl 4-methyl-5-hydroxypentanoate | 1. Synthesis of the hydroxy ester2. Oxidation of the primary alcohol | Utilizes common and well-understood oxidation reactions. | Multi-step synthesis of the precursor alcohol may be required. Oxidizing agents can be expensive and generate waste. | Dependent on the synthesis route of the hydroxy ester. |
Detailed Experimental Protocols and Insights
Route 1: Synthesis from 2-Methylglutaric Anhydride
This route commences with the ring-opening of 2-methylglutaric anhydride with methanol to yield methyl 4-methyl-5-oxopentanoic acid. This is a standard esterification reaction.[3][4] The more challenging step is the subsequent selective reduction of the carboxylic acid to the aldehyde in the presence of the ester.
Experimental Protocol (Hypothetical):
-
Esterification: 2-Methylglutaric anhydride is dissolved in an excess of methanol and heated under reflux, optionally with an acid catalyst, to promote the formation of the monoester. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure.
-
Selective Reduction: The resulting methyl 4-methyl-5-oxopentanoic acid is then subjected to a selective reduction. This can be achieved using various reagents, such as a protected diol followed by reduction with a hydride reagent and subsequent deprotection, or through the use of specific reducing agents known to selectively reduce carboxylic acids in the presence of esters (e.g., certain borane derivatives).
Cost and Benefit Analysis: The primary cost driver for this route is the starting material, 2-methylglutaric acid, with prices varying based on purity and quantity.[1][2] While the esterification step is straightforward, the selective reduction can impact the overall yield and cost due to the need for specific and potentially expensive reagents and purification steps.
Route 2: Hydroformylation of Methyl 4-methyl-4-pentenoate
Hydroformylation, or the "oxo process," involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond.[5][6][7] This method could potentially synthesize the target molecule in a single, highly atom-economical step from methyl 4-methyl-4-pentenoate.
Experimental Protocol (Hypothetical):
Methyl 4-methyl-4-pentenoate would be reacted with a mixture of carbon monoxide and hydrogen gas in the presence of a transition metal catalyst, typically based on rhodium or cobalt. The reaction is carried out in a high-pressure reactor at elevated temperatures. The regioselectivity of the formylation is a critical parameter to control to ensure the formation of the desired linear aldehyde.
Cost and Benefit Analysis: The main advantage of this route is its directness. However, it requires specialized high-pressure equipment and the use of expensive and air-sensitive catalysts. The cost of the catalyst and the need for rigorous safety precautions are significant considerations. The starting material, methyl 4-methyl-4-pentenoate, is not as readily available as 2-methylglutaric acid, which would also impact the overall cost.
Route 3: Oxidation of Methyl 4-methyl-5-hydroxypentanoate
This route involves the preparation of methyl 4-methyl-5-hydroxypentanoate followed by its oxidation to the target aldehyde. The synthesis of the hydroxy ester could be accomplished through various established methods in organic synthesis. The oxidation of the primary alcohol to the aldehyde is a common and well-documented transformation.
Experimental Protocol (Hypothetical):
-
Synthesis of Methyl 4-methyl-5-hydroxypentanoate: A potential route could involve the reduction of a suitable precursor, such as a lactone or a keto-ester.
-
Oxidation: The synthesized methyl 4-methyl-5-hydroxypentanoate is then oxidized to this compound. A variety of oxidizing agents can be employed, such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane, to selectively oxidize the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.
Cost and Benefit Analysis: The feasibility of this route is highly dependent on the efficiency and cost of the synthesis of the starting hydroxy ester. While the oxidation step itself is standard, the reagents used can be costly and may generate significant chemical waste, impacting the overall "greenness" and cost of the process.
Visualizing the Synthetic Pathways
To aid in the conceptualization of these synthetic routes, the following diagrams illustrate the logical flow of each proposed pathway.
Caption: Route 1: Synthesis from 2-Methylglutaric Anhydride.
Caption: Route 2: Hydroformylation of a Pentenoate Ester.
Caption: Route 3: Oxidation of a Hydroxypentanoate.
Conclusion
The selection of the optimal synthetic route for this compound will depend on the specific requirements of the research or development project, including scale, budget, and available equipment.
-
Route 1 (from 2-Methylglutaric Anhydride) offers a balance between starting material availability and the challenge of a selective reduction step. It is a strong candidate for laboratory-scale synthesis where cost of reducing agents may be less of a concern.
-
Route 2 (Hydroformylation) is an attractive option for large-scale industrial production due to its high atom economy, but the initial investment in high-pressure equipment and catalysts is substantial.
-
Route 3 (Oxidation) provides flexibility in the choice of synthetic methods for the precursor alcohol, but its overall efficiency and cost-effectiveness are highly dependent on the chosen pathway to the intermediate.
Further experimental validation is required to determine the precise yields, reaction conditions, and purification requirements for each of these routes to provide a more definitive cost-benefit analysis. This guide serves as a foundational comparison to inform the strategic planning of the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of Methyl 4-Methyl-5-Oxopentanoate: A Safety and Operations Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of methyl 4-methyl-5-oxopentanoate, ensuring the protection of laboratory personnel and the environment.
Chemical Safety Profile
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols is mandatory to mitigate risks associated with its handling and disposal.
| Hazard Classification | GHS Code | Description |
| Flammable liquids | H227 | Combustible liquid[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1] |
Disposal Protocol: A Step-by-Step Guide
The following procedure outlines the necessary steps for the safe and compliant disposal of this compound. This protocol is designed to prevent accidental exposure and ensure environmental responsibility.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[2][3] This compound is classified as a hazardous waste.
-
Collect the waste in a designated, compatible container. The container should be made of a material that will not react with the chemical and must have a secure, leak-proof screw cap.[4][5]
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[2][4] This area should be away from sources of ignition, as the substance is combustible.[1]
-
Ensure that incompatible wastes are not mixed. Store this organic waste separately from acids, bases, and oxidizers.[4]
3. Storage and Removal:
-
Keep the waste container tightly sealed except when adding more waste.[4][5]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
Remove all sources of ignition.[7]
-
Ventilate the area.
-
Use an absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C7H12O3 | CID 10909686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mtu.edu [mtu.edu]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 4-methyl-5-oxopentanoate
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Methyl 4-methyl-5-oxopentanoate, tailored for research, scientific, and drug development professionals.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 40630-06-6
-
Molecular Formula: C₇H₁₂O₃
Hazard Summary:
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation[1]. Handling this compound requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with the skin, eyes, and respiratory tract. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves | Nitrile or neoprene rubber. Avoid latex gloves as they may not offer sufficient protection. |
| Eyes/Face | Safety goggles or a face shield | Must be tightly fitting (e.g., basket goggles according to EN 166) to protect against splashes. |
| Body | Laboratory coat or chemical-resistant suit | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant splashing, a chemical-resistant suit is recommended. |
| Respiratory | Fume hood or suitable respirator | Work in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used. |
| Feet | Closed-toe shoes | Leather or other liquid-resistant material. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following procedural steps is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents.
-
Put on all required PPE as detailed in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid direct contact with the liquid and inhalation of vapors.
-
Use appropriate, clean, and dry glassware.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small, absorb it with an inert material such as sand, vermiculite, or a commercial absorbent.
-
Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, contact the institution's environmental health and safety department immediately.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
